Product packaging for Tifenazoxide(Cat. No.:CAS No. 279215-43-9)

Tifenazoxide

Katalognummer: B1683159
CAS-Nummer: 279215-43-9
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: KYSFUHHFTIGRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tifenazoxide is a thiadiazine derivative with hypoglycemic activity. Like sulfonylureas, this compound binds to ATP-sensitive inwardly-rectifier potassium Kir6.2/SUR1 (IKATP) channels on the membrane of pancreatic beta cells and stimulates insulin release to reduce blood glucose levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3O2S2 B1683159 Tifenazoxide CAS No. 279215-43-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSFUHHFTIGRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870307
Record name 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279215-43-9
Record name Tifenazoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIFENAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tifenazoxide's Mechanism of Action on Kir6.2/SUR1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide (formerly known as NN414) is a potent and selective opener of the ATP-sensitive potassium (K-ATP) channel subtype composed of the Kir6.2 pore-forming subunit and the SUR1 regulatory subunit (Kir6.2/SUR1).[1][2] This channel subtype is predominantly found in pancreatic β-cells, where it plays a crucial role in coupling glucose metabolism to insulin secretion.[3][4] By activating these channels, this compound hyperpolarizes the β-cell membrane, leading to the inhibition of glucose-stimulated insulin release.[1] This selective action makes this compound a valuable pharmacological tool for studying K-ATP channel function and a potential therapeutic agent for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism. This guide provides an in-depth technical overview of the mechanism of action of this compound on Kir6.2/SUR1 channels, including quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanism of Action

This compound acts as a K-ATP channel opener, specifically targeting the SUR1 subunit of the Kir6.2/SUR1 channel complex. The binding of this compound to SUR1 allosterically modulates the channel's gating properties, increasing its open probability. This leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization. In pancreatic β-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin exocytosis.

The activation of Kir6.2/SUR1 channels by this compound is dependent on intracellular nucleotides, specifically MgATP. While the precise binding site on SUR1 is still under investigation, it is understood that the interaction is distinct from that of other K-ATP channel openers like diazoxide.

Quantitative Data

The potency and selectivity of this compound have been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Parameter Value Assay System Reference
EC50 0.45 µMPatch-clamp on βTC3 cells
IC50 0.15 µMGlucose-stimulated insulin release from βTC6 cells
Channel Subtype Effect of this compound (100 µM) Expression System Reference
Kir6.2/SUR1 ActivationXenopus oocytes
Kir6.2/SUR2A No activation/InhibitionXenopus oocytes
Kir6.2/SUR2B No activation/InhibitionXenopus oocytes

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for this compound's action on pancreatic β-cells.

Tifenazoxide_Signaling_Pathway cluster_channel K-ATP Channel Complex This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to K_ATP_Channel Kir6.2/SUR1 Channel (Closed) Kir6_2 Kir6.2 Subunit K_ATP_Channel_Open Kir6.2/SUR1 Channel (Open) K_ATP_Channel->K_ATP_Channel_Open Opens K_efflux K+ Efflux K_ATP_Channel_Open->K_efflux Allows Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Keeps Ca_influx Ca2+ Influx (Blocked) Ca_channel->Ca_influx Prevents Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles No trigger for Insulin_Secretion Insulin Secretion (Inhibited) Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques. Detailed below are the general protocols for these methods as inferred from the literature.

Patch-Clamp Electrophysiology

This technique is used to directly measure the ion flow through the K-ATP channels in the cell membrane.

Objective: To measure the effect of this compound on the activity of Kir6.2/SUR1 channels.

Methodology:

  • Cell Preparation: Cells expressing Kir6.2/SUR1 channels (e.g., βTC3 cells or Xenopus oocytes injected with Kir6.2 and SUR1 cRNA) are used.

  • Patch Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette.

  • Solutions: The pipette and bath solutions are formulated to isolate potassium currents. The intracellular solution in the pipette typically contains a low concentration of ATP to mimic the resting state of the cell.

  • Drug Application: this compound is applied to the bath solution at various concentrations.

  • Data Acquisition: The current passing through the K-ATP channels is recorded at a fixed holding potential. An increase in outward current upon this compound application indicates channel opening.

  • Data Analysis: Dose-response curves are generated by plotting the change in current against the this compound concentration to determine the EC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells (e.g., βTC3 or Xenopus oocytes) start->cell_prep patch Establish Patch-Clamp (Whole-cell or Inside-out) cell_prep->patch record_base Record Baseline K-ATP Current patch->record_base apply_this compound Apply this compound (Varying Concentrations) record_base->apply_this compound record_response Record Current Response apply_this compound->record_response washout Washout record_response->washout analyze Analyze Data (Generate Dose-Response Curve) record_response->analyze washout->apply_this compound Next Concentration end End analyze->end

Caption: Workflow for patch-clamp electrophysiology experiments.

Fluorescence-Based Thallium Flux Assay

This high-throughput screening method is used to assess the activity of potassium channels by measuring the influx of thallium ions, which are a surrogate for potassium ions.

Objective: To determine the effect of this compound on the activity of different K-ATP channel subtypes in a high-throughput format.

Methodology:

  • Cell Plating: HEK293 cells stably expressing the K-ATP channel subtype of interest (e.g., Kir6.2/SUR1, Kir6.2/SUR2A) are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Thallium Stimulation: A solution containing thallium is added to the wells to initiate ion flux.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open potassium channels.

  • Data Analysis: The rate of fluorescence increase is used to quantify channel activity and generate dose-response curves.

Thallium_Flux_Assay_Workflow start Start plate_cells Plate HEK293 Cells Expressing K-ATP Subtype start->plate_cells load_dye Load with Thallium- Sensitive Fluorescent Dye plate_cells->load_dye add_compound Add this compound (Varying Concentrations) load_dye->add_compound add_thallium Add Thallium Solution add_compound->add_thallium measure_fluorescence Measure Fluorescence Over Time add_thallium->measure_fluorescence analyze Analyze Data (Calculate Flux Rate) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for fluorescence-based thallium flux assays.

Insulin Release Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and the effect of pharmacological agents.

Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion.

Methodology:

  • Islet/Cell Isolation: Pancreatic islets are isolated from rodents, or a β-cell line (e.g., βTC6) is cultured.

  • Pre-incubation: The cells or islets are pre-incubated in a low-glucose buffer.

  • Stimulation: The cells are then incubated in a high-glucose buffer to stimulate insulin secretion, in the presence or absence of varying concentrations of this compound.

  • Sample Collection: The supernatant is collected after the incubation period.

  • Insulin Measurement: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the total insulin content of the cells. The inhibitory effect of this compound is quantified, and an IC50 value is determined.

Conclusion

This compound is a highly selective and potent opener of the Kir6.2/SUR1 K-ATP channel. Its mechanism of action involves binding to the SUR1 subunit, which leads to an increase in the channel's open probability, resulting in membrane hyperpolarization and the inhibition of insulin secretion from pancreatic β-cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on K-ATP channel modulators. Further research, including structural studies of the this compound-SUR1 complex, will provide more detailed insights into its precise binding site and the conformational changes it induces in the channel.

References

Tifenazoxide (NNI-0101): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (KATP) channels of the SUR1/Kir6.2 subtype, which are predominantly found in pancreatic β-cells. Its discovery has presented a promising therapeutic avenue for conditions characterized by hyperinsulinemia, such as type 2 diabetes, by enabling periods of β-cell rest. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

This compound was developed as a next-generation KATP channel opener with improved potency and selectivity over existing compounds like diazoxide.[1] The rationale behind its development was to create a therapeutic agent capable of reducing the workload of pancreatic β-cells in states of chronic hyperglycemia and hyperinsulinemia.[2][3] By selectively opening the SUR1/Kir6.2 channels, this compound hyperpolarizes the β-cell membrane, which in turn inhibits glucose-stimulated insulin secretion.[4] This mechanism of action offers the potential to preserve β-cell function and improve glucose tolerance.[5]

Chemical Synthesis

A convergent synthesis for this compound (compound 1a) and its analogues has been described. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound (1a)

A detailed synthetic route for this compound (6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) is presented in the scientific literature.

Biological Activity and Mechanism of Action

This compound is a potent and selective opener of the pancreatic β-cell KATP channel (SUR1/Kir6.2 subtype). This activity leads to membrane hyperpolarization and a subsequent reduction in glucose-stimulated insulin release.

In Vitro Activity

This compound has demonstrated high potency in in vitro assays. In patch-clamp assays, the EC50 value for this compound is 0.45 µM, which is significantly more potent than diazoxide (EC50 = 31 µM). It is also a potent inhibitor of glucose-stimulated insulin release from βTC6 cells, with an IC50 of 0.15 µM. Furthermore, it has been shown to suppress glucose-stimulated insulin release from isolated rat islets with an EC50 of 0.04 ± 0.01 μM.

In Vivo Activity

In vivo studies in animal models have confirmed the antidiabetic potential of this compound. Oral administration to hyperinsulinemic obese Zucker rats resulted in a dose-dependent inhibition of insulin secretion, with an ED50 of 4.0 mg/kg. Treatment with this compound in Vancouver diabetic fatty (VDF) Zucker rats has been shown to reduce basal hyperglycemia, improve glucose tolerance, and decrease hyperinsulinemia during an oral glucose tolerance test (OGTT). A 3-week treatment with 1.5 mg/kg of this compound administered orally twice daily resulted in a significant reduction in basal glucose levels.

Quantitative Data Summary

Compound Assay Cell Line/System Potency Reference
This compound (NN414)Patch-clampNot specifiedEC50 = 0.45 µM
DiazoxidePatch-clampNot specifiedEC50 = 31 µM
This compound (NN414)Glucose-stimulated insulin releaseβTC6 cellsIC50 = 0.15 µM
This compound (1h)Glucose-stimulated insulin releaseRat isletsEC50 = 0.04 ± 0.01 μM
This compound (1h)In vivo insulin secretionObese Zucker ratsED50 = 4.0 mg/kg (p.o.)

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the activity of KATP channels in response to this compound.

Methodology:

  • Cell Preparation: Plate neurons or other suitable cells expressing KATP channels onto coverslips a few days prior to recording.

  • Equipment Setup: Turn on all electrophysiology equipment and perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1.5 mL per minute.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with a K-Gluconate based internal solution.

  • Recording:

    • Place the coverslip with cells in the recording chamber.

    • Fill a pipette with the intracellular solution and mount it on the pipette holder.

    • Apply light positive pressure and approach a target cell.

    • Once a GΩ seal is formed by applying negative pressure, rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a specific potential and apply voltage steps to record ionic currents.

    • In current-clamp mode, inject current to measure changes in membrane potential.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of this compound on KATP channel activity.

Solutions:

  • aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270 mOsm/L.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To measure the effect of this compound on insulin secretion from pancreatic islets in response to glucose.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from rodents or humans using a collagenase digestion method followed by purification on a density gradient.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.

  • GSIS Assay:

    • Pre-incubate batches of 10 size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour at 37°C.

    • Transfer the islets to a 24-well plate containing KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM), with or without various concentrations of this compound.

    • Incubate for 1 hour at 37°C.

    • At the end of the incubation, collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secreted per islet per hour or as a percentage of total insulin content.

Solutions:

  • KRB Buffer: Prepare a stock solution and adjust the pH to 7.4. Add BSA to a final concentration of 0.1%. Prepare low (2.8 mM) and high (16.7 mM) glucose working solutions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism ATP/ADP Ratio ATP/ADP Ratio Metabolism->ATP/ADP Ratio Increases KATP Channel (Kir6.2/SUR1) KATP Channel (Kir6.2/SUR1) ATP/ADP Ratio->KATP Channel (Kir6.2/SUR1) Closes Membrane Depolarization Membrane Depolarization KATP Channel (Kir6.2/SUR1)->Membrane Depolarization Leads to Membrane Hyperpolarization Membrane Hyperpolarization KATP Channel (Kir6.2/SUR1)->Membrane Hyperpolarization Leads to VDCC Voltage-Dependent Ca2+ Channel Membrane Depolarization->VDCC Opens Ca2+ Influx Ca2+ Influx VDCC->Ca2+ Influx Allows Insulin Granule Exocytosis Insulin Granule Exocytosis Ca2+ Influx->Insulin Granule Exocytosis Triggers Insulin Secretion Insulin Secretion Insulin Granule Exocytosis->Insulin Secretion Results in This compound This compound This compound->KATP Channel (Kir6.2/SUR1) Opens Membrane Hyperpolarization->VDCC Prevents opening Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start Reactant_A Starting Material A Start->Reactant_A Reactant_B Starting Material B Start->Reactant_B Reaction_1 Convergent Synthesis Step Reactant_A->Reaction_1 Reactant_B->Reaction_1 Purification Purification Reaction_1->Purification This compound This compound (NN414) Purification->this compound Patch_Clamp Whole-Cell Patch Clamp This compound->Patch_Clamp GSIS_Assay GSIS Assay This compound->GSIS_Assay Isolated_Islets Isolate Pancreatic Islets Cell_Culture Culture Islets/Cells Isolated_Islets->Cell_Culture Cell_Culture->Patch_Clamp Cell_Culture->GSIS_Assay Data_Analysis Data Analysis Patch_Clamp->Data_Analysis GSIS_Assay->Data_Analysis

References

Tifenazoxide Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of tifenazoxide (also known as NN414), a potent and selective opener of the pancreatic ATP-sensitive potassium (KATP) channel subtype Kir6.2/SUR1. While extensive public data on a wide range of this compound analogs is limited, this document synthesizes the available information on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Concepts: this compound and the KATP Channel

This compound is a member of the 1,2,4-thiadiazine 1,1-dioxide class of KATP channel openers.[1] It exhibits significant selectivity for the pancreatic β-cell KATP channel, which is a hetero-octameric complex of the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] By activating this channel, this compound hyperpolarizes the β-cell membrane, which in turn inhibits glucose-stimulated insulin release.[4] This mechanism of action has been explored for therapeutic applications in conditions of hyperinsulinism.

Quantitative Data Summary

Publicly available, detailed structure-activity relationship studies on a broad series of this compound analogs are scarce. However, comparative data for this compound and the less potent, non-selective KATP channel opener diazoxide are well-documented.

CompoundTargetAssayActivity MetricValue (µM)Reference
This compound (NN414) Kir6.2/SUR1Patch-clampEC500.45
βTC6 cellsInsulin Release InhibitionIC500.15
Diazoxide KATP channelsPatch-clampEC5031

Structure-Activity Relationship Insights

While a comprehensive SAR table is not available, key insights can be drawn from the existing literature:

  • Thiadiazine Core: The 1,2,4-thiadiazine 1,1-dioxide scaffold is a crucial feature for the KATP channel opening activity of this class of compounds.

  • Selectivity for SUR1: this compound's selectivity for the Kir6.2/SUR1 subtype over other KATP channel isoforms (like Kir6.2/SUR2A found in cardiac muscle) was a significant advancement over non-selective openers like diazoxide. This selectivity is attributed to specific interactions with the SUR1 subunit. Recent structural studies have begun to elucidate the binding site of diazoxide analogs like this compound on the SUR1 subunit.

  • Potency Enhancement: this compound is reported to be over sixty-fold more potent than diazoxide in patch-clamp assays, highlighting the significant impact of its specific chemical structure on activity.

Experimental Protocols

The characterization of this compound and its analogs relies on key in vitro experiments to determine their potency and selectivity.

Electrophysiology: Patch-Clamp Assay for Kir6.2/SUR1 Activity

Objective: To measure the direct effect of compounds on the activity of the Kir6.2/SUR1 KATP channel.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of Kir6.2 and SUR1 subunits. Cells are cultured in appropriate media and transiently or stably transfected with plasmids encoding the channel subunits.

  • Electrophysiological Recordings: Whole-cell or inside-out patch-clamp configurations are used to record the potassium currents flowing through the KATP channels.

  • Solution Composition:

    • Pipette (intracellular) solution: Typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, and Mg-ATP to maintain the channel in a closed state. The pH is adjusted to ~7.2.

    • Bath (extracellular) solution: Typically contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES. The pH is adjusted to ~7.4.

  • Compound Application: this compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted into the bath solution to the desired final concentrations. The compound-containing solution is perfused over the patched cell.

  • Data Analysis: The increase in outward potassium current upon compound application is measured. The data is typically normalized to the maximal current and plotted against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal effect).

Cellular Assay: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To assess the functional effect of KATP channel openers on insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Culture: Pancreatic β-cell lines (e.g., βTC6, INS-1) or isolated primary pancreatic islets are cultured under standard conditions.

  • Pre-incubation: Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer containing 2.8 mM glucose) for a defined period to establish a basal level of insulin secretion.

  • Stimulation: The cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence of various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Sample Collection: At the end of the stimulation period, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The inhibition of glucose-stimulated insulin secretion by the compound is calculated relative to the control. The data is plotted against the compound concentration to determine the IC50 value (the concentration at which the compound inhibits 50% of the glucose-stimulated insulin secretion).

Mandatory Visualizations

Signaling Pathway of KATP Channel in Pancreatic β-Cells

KATP_Signaling_Pathway cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibition Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC Activation Ca_Influx ↑ Intracellular Ca2+ VDCC->Ca_Influx Opening leads to Insulin_Granules Insulin Granule Exocytosis Ca_Influx->Insulin_Granules Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion This compound This compound This compound->KATP_Channel Activation (Opening)

Caption: KATP channel signaling in insulin secretion and the action of this compound.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Analog_Design Analog Design (Modification of this compound Scaffold) Synthesis Synthesis & Purification Analog_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Assay Primary Screen: Patch-clamp on Kir6.2/SUR1 Characterization->Primary_Assay Test Analogs Secondary_Assay Secondary Screen: GSIS Assay Primary_Assay->Secondary_Assay Active Compounds Selectivity_Assay Selectivity Screen: (e.g., Kir6.2/SUR2A) Primary_Assay->Selectivity_Assay Active Compounds Data_Collection Data Collection (EC50, IC50) Primary_Assay->Data_Collection Secondary_Assay->Data_Collection Selectivity_Assay->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

References

Tifenazoxide: A Technical Guide to its SUR1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Tifenazoxide (also known as NN414) for the sulfonylurea receptor 1 (SUR1), a key subunit of the ATP-sensitive potassium (KATP) channel. This compound is a potent and selective opener of the pancreatic β-cell type KATP channel (Kir6.2/SUR1), a critical regulator of insulin secretion. This document details the quantitative selectivity, the experimental methodologies used to determine this profile, and the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates high selectivity for the SUR1 subunit over other SUR subtypes, namely SUR2A and SUR2B, which are predominantly found in cardiac and smooth muscle tissues, respectively. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.[1][2] The quantitative data from electrophysiological studies are summarized below.

KATP Channel Subtype Compound Parameter Value (µM) Cell Type Reference
Kir6.2/SUR1This compound (NN414)EC500.45HEK293[3][4]
Kir6.2/SUR1Diazoxide (comparator)EC5031HEK293[3]
Kir6.2/SUR2AThis compound (NN414)ActivityNo activation at 100 µMXenopus oocytes
Kir6.2/SUR2BThis compound (NN414)ActivityNo activation at 100 µMXenopus oocytes

Table 1: Quantitative selectivity of this compound for SUR1-containing KATP channels.

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on its ability to open the Kir6.2/SUR1 KATP channels in pancreatic β-cells. In the resting state, these channels are open, leading to potassium efflux and maintaining a hyperpolarized cell membrane. Following glucose uptake and metabolism in β-cells, the intracellular ATP/ADP ratio increases, which leads to the closure of KATP channels. This closure causes membrane depolarization, the opening of voltage-gated calcium channels (VGCCs), and subsequent influx of calcium, triggering the exocytosis of insulin-containing granules.

This compound bypasses the initial steps of this pathway by directly binding to the SUR1 subunit and promoting the open state of the KATP channel, even in the presence of stimulatory glucose levels. This leads to membrane hyperpolarization and prevents the downstream signaling cascade that results in insulin secretion. This targeted action makes this compound a potent inhibitor of glucose-stimulated insulin release.

This compound Signaling Pathway cluster_0 Pancreatic β-Cell Glucose ↑ Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel Kir6.2/SUR1 KATP Channel ATP_ADP->KATP_channel Inhibits Depolarization Membrane Depolarization Hyperpolarization Membrane Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_influx ↑ Intracellular Ca²⁺ Insulin_release Insulin Release This compound This compound

This compound's impact on insulin secretion.

Experimental Protocols

The selectivity of this compound for SUR1-containing KATP channels has been determined primarily through electrophysiological techniques, specifically the patch-clamp method, in various configurations (whole-cell and inside-out) on heterologous expression systems.

Heterologous Expression of KATP Channel Subunits

To isolate the activity of specific KATP channel subtypes, human embryonic kidney (HEK293) cells or Xenopus oocytes are transfected with the cDNAs encoding the desired Kir6.2 and SUR subunits (SUR1, SUR2A, or SUR2B). This allows for the functional reconstitution of specific KATP channel isoforms for pharmacological testing.

Electrophysiological Recordings (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel activity. For assessing KATP channel openers, both whole-cell and inside-out patch configurations are utilized.

1. Whole-Cell Patch-Clamp: This configuration allows for the recording of the total ion channel activity across the entire cell membrane.

  • Pipette (Intracellular) Solution: A typical pipette solution mimics the intracellular environment and may contain (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and is supplemented with MgATP to study ATP-dependent channel modulation. The pH is adjusted to ~7.3-7.4.

  • Bath (Extracellular) Solution: The extracellular solution is designed to resemble the physiological extracellular environment and typically contains (in mM): 120 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, and 10 D-glucose. The solution is bubbled with 95% O2 and 5% CO2 to maintain a physiological pH of ~7.4.

  • Procedure: A glass micropipette with the intracellular solution forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to allow for electrical access to the entire cell. The cell is held at a specific holding potential, and current responses to voltage steps or ramps are recorded before and after the application of this compound at various concentrations.

2. Inside-Out Patch-Clamp: This method allows for the study of single-channel activity and the direct application of substances to the intracellular face of the membrane patch.

  • Procedure: After forming a giga-ohm seal, the pipette is retracted, excising a small patch of the membrane with the intracellular side facing the bath solution. This allows for precise control of the intracellular environment and the direct application of this compound and nucleotides like MgATP to the SUR subunit.

The experimental workflow for determining the selectivity of this compound is outlined in the diagram below.

Experimental Workflow cluster_workflow Selectivity Determination Workflow start Start transfection Transfect HEK293/Oocytes with Kir6.2 + SUR1, SUR2A, or SUR2B start->transfection culture Culture cells for protein expression transfection->culture patch_clamp Perform whole-cell or inside-out patch clamp culture->patch_clamp baseline Record baseline KATP current patch_clamp->baseline apply_this compound Apply this compound (various concentrations) baseline->apply_this compound record_response Record current response apply_this compound->record_response analyze Analyze data: Construct dose-response curves record_response->analyze determine_ec50 Determine EC50 for SUR1 analyze->determine_ec50 compare Compare activity across SUR1, SUR2A, and SUR2B determine_ec50->compare conclusion Conclude on SUR1 selectivity compare->conclusion

Workflow for assessing this compound's selectivity.

Summary

This compound is a highly selective opener of the SUR1-containing KATP channel. This selectivity has been robustly demonstrated through electrophysiological studies, which show potent activation of Kir6.2/SUR1 channels and a lack of activity at Kir6.2/SUR2A and Kir6.2/SUR2B channels. The primary mechanism of action involves the hyperpolarization of pancreatic β-cells, leading to the inhibition of glucose-stimulated insulin secretion. The detailed experimental protocols, centered around patch-clamp analysis of heterologously expressed channels, provide a clear framework for understanding and replicating these findings. This high degree of selectivity for SUR1 underscores the potential of this compound as a targeted therapeutic agent for conditions characterized by excessive insulin secretion.

References

Tifenazoxide as a Chemical Probe for KATP Channel Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. These channels are hetero-octameric complexes, typically comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2][3] The specific combination of Kir6.x and SURx isoforms dictates the channel's tissue-specific physiological role and pharmacological profile.[2] In pancreatic β-cells, the KATP channel is composed of Kir6.2 and SUR1 subunits.[2] It plays a pivotal role in glucose-stimulated insulin secretion (GSIS). An elevated glucose metabolism increases the intracellular ATP/ADP ratio, leading to the closure of KATP channels. This closure depolarizes the cell membrane, activates voltage-gated calcium channels, and triggers insulin exocytosis.

Chemical probes are indispensable tools for dissecting the function of such protein targets in complex biological systems. Tifenazoxide, also known as NN414, has emerged as a potent and selective chemical probe for studying KATP channels, particularly the pancreatic β-cell isoform (Kir6.2/SUR1). As a KATP channel opener, it hyperpolarizes the β-cell membrane, thereby inhibiting insulin release. Its high potency and selectivity for the SUR1 subunit over SUR2 isoforms make it a superior tool compared to less selective openers like diazoxide.

This technical guide provides an in-depth overview of this compound as a chemical probe. It includes quantitative data on its activity, detailed experimental protocols for its use in key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound functions as a KATP channel opener by directly interacting with the SUR1 regulatory subunit. Cryo-electron microscopy studies have revealed that diazoxide-type openers, including this compound (NN414), bind to a common site within the transmembrane domain (TMD) bundle of the SUR1 subunit. This binding pocket, sometimes referred to as the KATP channel opener-binding site (KCOS), is located between TMD1 and TMD2.

The binding of this compound stabilizes the SUR1 subunit in a conformation that promotes channel opening, even in the presence of inhibitory concentrations of ATP. This action requires the presence of Mg-nucleotides (like MgATP or MgADP), suggesting that nucleotide binding or hydrolysis at the nucleotide-binding domains (NBDs) of SUR1 is a prerequisite for the action of openers. By locking the channel in an open state, this compound facilitates an efflux of potassium ions, driving the cell membrane potential towards hyperpolarization. In pancreatic β-cells, this hyperpolarization counteracts the depolarizing stimulus of glucose metabolism, effectively inhibiting calcium influx and subsequent insulin secretion.

This compound Mechanism of Action cluster_Cell Pancreatic β-Cell cluster_Metabolism Glucose Metabolism cluster_Channel KATP Channel cluster_MembraneEvents Membrane Potential & Ion Flux Glucose High Glucose Metabolism ↑ ATP/ADP Ratio Glucose->Metabolism KATP Kir6.2 / SUR1 Metabolism->KATP Inhibits (Closes) Depolarization Membrane Depolarization KATP->Depolarization Leads to K_Efflux K⁺ Efflux KATP->K_Efflux Causes Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_Influx Prevents Insulin_Secretion ↓ Insulin Secretion Hyperpolarization->Insulin_Secretion Leads to Ca_Influx->Insulin_Secretion Stimulates (Blocked Path) K_Efflux->Hyperpolarization This compound This compound (NN414) This compound->KATP Activates (Opens) Binds to SUR1

Caption: Signaling pathway of this compound in pancreatic β-cells.

Quantitative Data & Chemical Properties

A key attribute of this compound as a chemical probe is its high potency and selectivity for the Kir6.2/SUR1 channel subtype. This allows for targeted investigation with minimal off-target effects on other KATP channel isoforms, such as those found in cardiac (Kir6.2/SUR2A) or smooth muscle (Kir6.1/SUR2B) tissue.

Potency and Selectivity

The following table summarizes the in vitro potency of this compound compared to the less selective, classical KATP opener, diazoxide.

CompoundTarget ChannelAssay TypePotency (EC₅₀ / IC₅₀)Reference
This compound (NN414) Kir6.2/SUR1Patch-clamp0.45 µM (EC₅₀)
Kir6.2/SUR1Insulin Release (βTC6 cells)0.15 µM (IC₅₀)
Kir6.2/SUR2APatch-clampNo activation at 100 µM
Kir6.2/SUR2BPatch-clampNo activation observed
Diazoxide Kir6.2/SUR1Patch-clamp31 µM (EC₅₀)
Chemical Properties and Use
PropertyValue / InformationReference
IUPAC Name 6-chloro-3-(1-methylcyclopropyl)amino-4H-thieno[3,2-e]thiadiazine 1,1-dioxide
Synonyms NN414
Molecular Formula C₉H₁₀ClN₃O₂S₂
Molecular Weight 291.78 g/mol
Solubility Soluble in DMSO. For in vivo use, can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Inactive Control A structurally related, inactive control compound for this compound has not been widely reported. Researchers should confirm on-target effects using orthogonal approaches, such as using KATP channel blockers (e.g., glibenclamide) or genetic knockout models.

Experimental Protocols

The following sections provide detailed protocols for assessing the function of this compound as a KATP channel probe.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on KATP channel currents in a whole-cell configuration using HEK293 cells heterologously expressing Kir6.2 and SUR1.

A. Materials and Reagents:

  • Cells: HEK293 cells transfected with Kir6.2 and SUR1 cDNAs.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl₂. Adjust pH to 7.2 with KOH. Add MgATP (e.g., 0.1-1 mM) to the solution immediately before use to study channel inhibition and subsequent activation by the opener.

  • This compound Stock: 10 mM in DMSO.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, borosilicate glass capillaries, and data acquisition software.

B. Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish Recording: Place a coverslip in the recording chamber and perfuse with the extracellular solution. Under visual guidance, approach a target cell with the micropipette while applying slight positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Data Recording: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV). Record baseline current in the presence of intracellular ATP, which should inhibit the KATP channels.

  • Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound. Record the resulting outward current, which represents the activation of KATP channels.

  • Washout: Perfuse with the control extracellular solution to demonstrate the reversibility of the effect.

Workflow: Whole-Cell Patch-Clamp A Prepare Solutions (Intra/Extracellular) B Pull & Fill Micropipette A->B E Approach Cell & Form Giga-seal B->E C Plate Transfected HEK293 Cells D Mount Coverslip & Perfuse C->D D->E F Rupture Membrane (Go Whole-Cell) E->F G Record Baseline Current (with intracellular ATP) F->G H Apply this compound via Perfusion G->H I Record KATP Current Activation H->I J Washout Compound I->J K Analyze Data (e.g., Dose-Response) J->K

Caption: Experimental workflow for whole-cell patch-clamp analysis.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the inhibitory effect of this compound on insulin secretion from isolated pancreatic islets.

A. Materials and Reagents:

  • Islets: Isolated pancreatic islets from mouse or rat.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer:

    • Low Glucose (Basal): KRBH containing 2.8 mM glucose.

    • High Glucose (Stimulating): KRBH containing 16.7 mM glucose.

  • This compound Treatment Solution: Prepare desired concentrations of this compound in High Glucose KRBH buffer.

  • Acid Ethanol: For insulin extraction.

  • Equipment: Perifusion system or 24-well plates for static incubation, water bath (37°C), CO₂ incubator, ELISA kit for insulin quantification.

B. Procedure (Static Incubation Method):

  • Islet Preparation: After isolation, culture islets overnight. Hand-pick islets of similar size for the experiment (e.g., 10-15 islets per replicate).

  • Pre-incubation: Place islet replicates into wells of a 24-well plate. Wash and then pre-incubate them in Low Glucose KRBH buffer for 60 minutes at 37°C to establish a basal secretion rate.

  • Basal Secretion: Replace the buffer with fresh Low Glucose KRBH and incubate for 60 minutes. Collect the supernatant for basal insulin measurement.

  • Stimulated/Inhibited Secretion: Replace the buffer with:

    • Control: High Glucose KRBH.

    • Test: High Glucose KRBH containing this compound.

    • Incubate for 60 minutes at 37°C. Collect the supernatant.

  • Insulin Extraction: After the final incubation, add acid ethanol to the remaining islets to extract total insulin content.

  • Quantification: Measure the insulin concentration in all collected supernatants and the acid ethanol extracts using an ELISA kit.

  • Data Analysis: Normalize secreted insulin to the total insulin content for each replicate. Compare the inhibition of GSIS by this compound to the high glucose control.

Workflow: Glucose-Stimulated Insulin Secretion Assay A Isolate Pancreatic Islets & Culture Overnight B Pre-incubation (Low Glucose KRBH) A->B C Basal Secretion (Low Glucose KRBH) B->C D Collect Supernatant (Basal Insulin) C->D E Stimulated Secretion (High Glucose +/- this compound) C->E H Quantify Insulin (ELISA) D->H F Collect Supernatant (Stimulated Insulin) E->F G Extract Total Insulin from Islets E->G F->H G->H I Analyze & Normalize Data H->I

Caption: Experimental workflow for a static GSIS assay.

Logical Framework and Application

The utility of this compound as a chemical probe stems from its ability to specifically modulate a key control point in cellular excitability. The logical relationship between its molecular action and the physiological consequence is direct and testable.

Logical Framework for this compound as a Probe This compound This compound Application Target Specific Binding to SUR1 Subunit This compound->Target Mechanism KATP Channel Opening Target->Mechanism IonFlux Increased K⁺ Efflux Mechanism->IonFlux Potential Membrane Hyperpolarization IonFlux->Potential Calcium Reduced Ca²⁺ Influx (via Voltage-Gated Channels) Potential->Calcium Response Inhibition of Cellular Process (e.g., Insulin Secretion) Calcium->Response

References

Tifenazoxide's effect on insulin secretion in pancreatic beta-cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of Tifenazoxide on Insulin Secretion in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as NN414) is a potent and highly selective opener of the ATP-sensitive potassium (K-ATP) channels found in pancreatic beta-cells. These channels are composed of the Kir6.2 and SUR1 subunits. By activating these channels, this compound effectively inhibits glucose-stimulated insulin secretion. This targeted action makes it a valuable research tool and a potential therapeutic agent for conditions characterized by excessive insulin release. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The primary role of pancreatic beta-cells is to secrete insulin in response to elevated blood glucose levels. This process, known as glucose-stimulated insulin secretion (GSIS), is tightly regulated by a series of intracellular events.

Under basal (low) glucose conditions, K-ATP channels in the beta-cell membrane are open, allowing potassium ions (K+) to flow out of the cell. This efflux of positive ions maintains a negative membrane potential, keeping the cell in a hyperpolarized state.

When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ratio of ATP to ADP. ATP binds to the K-ATP channels, causing them to close. The cessation of K+ efflux leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels (VDCCs), resulting in an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[1][2][3][4][5]

This compound exerts its effect by directly binding to the SUR1 subunit of the K-ATP channel and promoting its open state. This action counteracts the effect of increased intracellular ATP, effectively keeping the K-ATP channels open even in the presence of high glucose. The persistent K+ efflux hyperpolarizes the beta-cell membrane, preventing the activation of VDCCs and the subsequent influx of Ca2+. Consequently, the exocytosis of insulin granules is inhibited. This compound is significantly more potent and selective for the pancreatic Kir6.2/SUR1 channel subtype compared to older K-ATP channel openers like diazoxide.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various experimental models.

Table 1: Potency of this compound on K-ATP Channels

CompoundCell TypeAssayParameterValue (µM)Reference
This compound (NN414)HEK293 cells expressing Kir6.2/SUR1Patch-clampEC500.45
DiazoxideHEK293 cells expressing Kir6.2/SUR1Patch-clampEC5031

Table 2: Inhibition of Glucose-Stimulated Insulin Secretion by this compound

CompoundCell/Tissue TypeAssayParameterValue (µM)Reference
This compound (NN414)βTC6 cellsInsulin Secretion AssayIC500.15

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophysiological Recording of K-ATP Channel Activity

This protocol is based on studies using Xenopus oocytes and mammalian cell lines (e.g., HEK293) to characterize the effects of this compound on K-ATP channel currents.

Objective: To measure the effect of this compound on the electrical currents flowing through Kir6.2/SUR1 channels.

Materials:

  • Cell Culture: HEK293 cells stably expressing human Kir6.2 and SUR1 subunits.

  • Electrophysiology Rig: Patch-clamp amplifier, digitizer, microscope, and micromanipulators.

  • Pipettes: Borosilicate glass capillaries.

  • Intracellular (Pipette) Solution (in mmol/L): 120 KCl, 2 CaCl2, 1 MgCl2, 20 HEPES, 5 EGTA, and 0.3 K2ATP (pH 7.3 with KOH).

  • Extracellular (Bath) Solution (in mmol/L): 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 20 mannitol (pH 7.4 with NaOH).

  • This compound Stock Solution: Prepared in DMSO.

Procedure:

  • HEK293 cells expressing the channels of interest are cultured on glass coverslips.

  • A coverslip is transferred to the recording chamber on the microscope stage and perfused with the extracellular solution.

  • Patch-clamp pipettes with a resistance of 2-5 MΩ are fabricated and filled with the intracellular solution.

  • A whole-cell patch-clamp configuration is established on a single cell.

  • The cell is voltage-clamped at a holding potential of -70 mV.

  • Currents are evoked by applying voltage steps (e.g., 250 ms, 10 mV depolarizing steps).

  • After obtaining a stable baseline recording, the extracellular solution containing various concentrations of this compound is perfused into the chamber.

  • The change in the whole-cell current is recorded and analyzed to determine the dose-response relationship and calculate the EC50 value.

In Vitro Insulin Secretion Assay

This protocol is adapted from studies using pancreatic islet cells or insulin-secreting cell lines (e.g., βTC6).

Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion.

Materials:

  • Cells: Isolated pancreatic islets or an insulin-secreting cell line (e.g., βTC6).

  • Culture Medium: Appropriate for the cell type.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: Containing different glucose concentrations (e.g., 3 mM for basal and 16.7 mM for stimulation).

  • This compound Stock Solution: Prepared in DMSO.

  • Insulin Assay Kit: Radioimmunoassay (RIA) or ELISA.

Procedure:

  • Cells are seeded in multi-well plates and cultured to the desired confluency.

  • The cells are washed twice with KRBH buffer containing a low glucose concentration (e.g., 3 mM) and pre-incubated in this buffer for 1-2 hours at 37°C.

  • The pre-incubation buffer is removed, and the cells are incubated with KRBH buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Following incubation, the supernatant is collected.

  • The concentration of insulin in the supernatant is measured using an insulin RIA or ELISA kit according to the manufacturer's instructions.

  • The data is analyzed to determine the dose-dependent inhibition of insulin secretion and to calculate the IC50 value.

In Vivo Glucose Tolerance Test

This protocol is based on studies conducted in animal models of diabetes, such as the VDF Zucker rat.

Objective: To assess the effect of this compound on glucose homeostasis and insulin secretion in a living organism.

Materials:

  • Animal Model: e.g., male VDF Zucker (fa/fa) rats.

  • This compound Formulation: Suitable for oral administration.

  • Glucose Solution: For oral glucose tolerance test (OGTT).

  • Blood Collection Supplies: For sampling blood.

  • Glucose and Insulin Measurement Kits.

Procedure:

  • Animals are divided into control and treatment groups.

  • The treatment group receives this compound orally (e.g., 1.5 mg/kg, twice daily) for a specified duration (e.g., 3 weeks). The control group receives a vehicle.

  • At the end of the treatment period, an OGTT is performed. Animals are fasted overnight.

  • A baseline blood sample is collected (t=0).

  • A glucose solution is administered orally.

  • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 120 minutes).

  • Plasma glucose and insulin concentrations are measured for each time point.

  • The data is plotted to generate glucose and insulin tolerance curves, and the area under the curve (AUC) is calculated to assess the overall effect of this compound on glucose disposal and insulin response.

Visualizations

Signaling Pathways and Experimental Workflows

Tifenazoxide_Mechanism_of_Action cluster_beta_cell Pancreatic Beta-Cell Glucose_In Glucose Metabolism Metabolism Glucose_In->Metabolism Enters cell ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP_ADP->K_ATP Inhibits (-) Depolarization Membrane Depolarization K_ATP->Depolarization Closure leads to Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Opening leads to (K⁺ Efflux) Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates (+) Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis This compound This compound This compound->K_ATP Activates (+) (Keeps Open) Hyperpolarization->Depolarization Prevents (-)

Caption: Mechanism of action of this compound on insulin secretion.

Electrophysiology_Workflow start Start: Culture Cells (HEK293 with Kir6.2/SUR1) patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline K-ATP Current patch->baseline apply_drug Apply this compound (Varying Concentrations) baseline->apply_drug record_effect Record Change in K-ATP Current apply_drug->record_effect analyze Analyze Data: Dose-Response Curve record_effect->analyze end End: Determine EC50 analyze->end

Caption: Workflow for electrophysiological recording experiments.

Insulin_Secretion_Assay_Workflow start Start: Culture Beta-Cells (e.g., βTC6) pre_incubation Pre-incubate with Low Glucose (3 mM) start->pre_incubation stimulation Stimulate with High Glucose (16.7 mM) +/- this compound pre_incubation->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant measure_insulin Measure Insulin Concentration (RIA or ELISA) collect_supernatant->measure_insulin analyze Analyze Data: Dose-Response Inhibition measure_insulin->analyze end End: Determine IC50 analyze->end

Caption: Workflow for in vitro insulin secretion assays.

References

Early-Stage Research on Tifenazoxide for Metabolic Disorders: A Review of Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and preclinical research databases, no specific early-stage research directly investigating the compound Tifenazoxide for the treatment of metabolic disorders has been identified. At present, there is a lack of published data on its mechanism of action, effects on metabolic signaling pathways, or any quantitative outcomes from in vivo or in vitro experimental models related to conditions such as diabetes, obesity, or non-alcoholic fatty liver disease.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the foundational preclinical research into this compound's potential as a therapeutic agent for metabolic diseases. However, the absence of relevant studies precludes a detailed analysis of its efficacy, safety profile, and molecular targets in this context.

Metabolic disorders are characterized by a cluster of abnormalities that include insulin resistance, dyslipidemia, and hypertension.[1][2] The development of novel therapeutic agents often involves extensive preclinical modeling to assess their potential benefits beyond simple glucose reduction.[1][3][4] Such research typically elucidates the compound's interaction with key signaling pathways that regulate glucose and lipid metabolism, such as the insulin signaling pathway, mTOR pathway, and AMPK signaling.

For a new chemical entity to progress to clinical development for metabolic disorders, a robust preclinical data package is essential. This would typically include:

  • In vitro studies: To determine the compound's effect on relevant cell lines (e.g., hepatocytes, adipocytes, pancreatic β-cells) and to elucidate its mechanism of action at a molecular level.

  • In vivo studies: Utilizing animal models of metabolic disease to assess the compound's impact on key metabolic parameters such as blood glucose, insulin levels, lipid profiles, and body weight.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to relate its concentration to its pharmacological effects.

While the search did not yield information on this compound, it did highlight various mechanisms and pathways that are current targets for therapies addressing metabolic disorders. These include the modulation of ATP-sensitive potassium (K-ATP) channels, which play a crucial role in insulin secretion, and the activation of nuclear receptors like PPARγ, which are central to adipocyte differentiation and insulin sensitization.

Future research, should it be undertaken, would need to establish a clear mechanistic link between this compound and the pathophysiological processes underlying metabolic diseases. This would involve a systematic investigation of its effects on cellular metabolism, inflammation, and insulin signaling.

As no specific data or signaling pathways for this compound in the context of metabolic disorders are available, the creation of summary tables, detailed experimental protocols, and visualizations as requested is not possible at this time. Researchers interested in this area are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound.

References

Tifenazoxide's Role in Cellular Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifenazoxide (also known as NN414) is a potent and selective opener of the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels, primarily recognized for its role in modulating insulin secretion. While its effects on plasma membrane potential are well-documented, its direct influence on cellular bioenergetics and mitochondrial function remains an area of limited investigation. This technical guide consolidates the available, albeit scarce, direct evidence for this compound's impact on mitochondrial parameters and extensively leverages data from its close structural and functional analogue, diazoxide, to elucidate the potential mechanisms by which this compound may influence cellular energy metabolism. This guide provides a comprehensive overview of the proposed mitochondrial actions of this class of KATP channel openers, detailed experimental protocols for assessing these effects, and quantitative data presented for comparative analysis.

Introduction: this compound and KATP Channels

This compound is a second-generation KATP channel opener with high selectivity for the pancreatic β-cell subtype (SUR1/Kir6.2)[1]. Its primary mechanism of action involves hyperpolarizing the plasma membrane of β-cells, which inhibits voltage-gated calcium channels and subsequently suppresses glucose-stimulated insulin secretion[2]. While this action is central to its therapeutic potential, the broader implications for cellular energy homeostasis, particularly at the mitochondrial level, are less understood.

The structural and functional similarities between this compound and the more extensively studied KATP channel opener, diazoxide, provide a valuable framework for exploring these potential mitochondrial effects. Diazoxide has been shown to interact with mitochondrial KATP (mitoKATP) channels, influencing a range of bioenergetic processes including mitochondrial membrane potential, respiration, and reactive oxygen species (ROS) production[3][4]. This guide will therefore draw parallels from the literature on diazoxide to hypothesize and detail the likely role of this compound in cellular bioenergetics.

This compound and Mitochondrial Function: Direct and Indirect Evidence

Direct experimental data on the bioenergetic effects of this compound are limited. One study reported that this compound (NN414) had no discernible influence on the mitochondrial membrane potential (ΔΨm) in islet cell clusters[1]. However, in a study on diabetic rats, treatment with this compound was found to partially normalize diabetes-induced morphological abnormalities in β-cell mitochondria, suggesting a potential beneficial effect on mitochondrial health under pathological conditions.

Given the paucity of direct evidence, the majority of our understanding is extrapolated from studies on diazoxide. It is crucial to note that while analogous, the specific mitochondrial effects of this compound may differ in potency and selectivity.

The Putative Mechanism of this compound on Cellular Bioenergetics via mitoKATP Channels (Inferred from Diazoxide Data)

The prevailing hypothesis is that, like diazoxide, this compound may act on mitoKATP channels located on the inner mitochondrial membrane. The opening of these channels would lead to an influx of K+ ions into the mitochondrial matrix, triggering a cascade of bioenergetic consequences.

Signaling Pathway of mitoKATP Channel Activation

G This compound This compound mitoKATP Mitochondrial KATP Channel This compound->mitoKATP Opens Complex_II Complex II Inhibition This compound->Complex_II Potential direct effect (as seen with Diazoxide) K_influx K+ Influx into Matrix mitoKATP->K_influx Matrix_Swelling Matrix Swelling K_influx->Matrix_Swelling Depolarization Mitochondrial Membrane Depolarization (ΔΨm ↓) K_influx->Depolarization ETC Electron Transport Chain Depolarization->ETC Reduces driving force ATP_Synthase ATP Synthase Depolarization->ATP_Synthase Reduces proton motive force Respiration ↑ State 4 Respiration (Mitochondrial Uncoupling) ETC->Respiration Increased electron flow to compensate for ΔΨm loss ROS_Production Modulation of ROS Production ETC->ROS_Production Changes in electron leakage Complex_II->ROS_Production Alters electron flow ATP_Production ↓ ATP Synthesis ATP_Synthase->ATP_Production

Caption: Proposed signaling pathway of this compound on mitochondrial bioenergetics.

Quantitative Data on the Bioenergetic Effects of Diazoxide (as a Proxy for this compound)

The following tables summarize quantitative data from studies on diazoxide, which may serve as a reference for designing and interpreting experiments with this compound.

Table 1: Effects of Diazoxide on Mitochondrial Respiration

ParameterCell/Tissue TypeSubstrateDiazoxide ConcentrationObserved EffectReference
State 4 RespirationRat Liver MitochondriaGlutamate≤0.5 µM~2-fold increase
Oxygen ConsumptionRat Liver MitochondriaSuccinateNot specifiedInhibition
Respiratory Control Ratio (RCR)Rat Liver MitochondriaNot specifiedSub-micromolarDecrease (uncoupling)
Succinate-supported RespirationC2C12 MyotubesSuccinateDose-dependentAttenuation

Table 2: Effects of Diazoxide on Mitochondrial Membrane Potential and ATP Synthesis

ParameterCell/Tissue TypeDiazoxide ConcentrationObserved EffectReference
Mitochondrial Membrane Potential (ΔΨm)Mouse Pancreatic β-cells100-1000 µMDecrease
ATP ContentPancreatic Islets500 µM29% decrease
F0F1 ATP Synthase/ATPase ActivityRat Liver Mitochondria500 nMNo direct effect on synthase, potential modulation of phosphorylation efficiency

Table 3: Effects of Diazoxide on Mitochondrial ROS Production

ParameterMitochondria SourceConditionDiazoxide EffectReference
H₂O₂ ProductionRat Liver MitochondriaState 4 RespirationSuppression at sub-micromolar concentrations
ROS Production (Complex I)Bovine Heart Submitochondrial ParticlesReverse Electron TransferReduction
ROS Production (Complex III)Bovine Heart Submitochondrial ParticlesOxidant-induced ReductionStimulation (enhanced by uncoupling)
ROS Generation (DCF Fluorescence)C2C12 Myotubes-Increase

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of compounds like this compound on cellular bioenergetics. These are based on standard protocols and those described in studies with diazoxide.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.

G cluster_prep Cell Preparation cluster_assay Seahorse XF Assay Seed Seed cells in XF microplate Culture Culture overnight Seed->Culture Equilibrate Equilibrate in assay medium Culture->Equilibrate Basal_OCR Measure Basal OCR Inject_this compound Inject this compound Basal_OCR->Inject_this compound Measure_OCR1 Measure OCR Inject_this compound->Measure_OCR1 Inject_Oligo Inject Oligomycin Measure_OCR1->Inject_Oligo Measure_OCR2 Measure ATP-linked OCR Inject_Oligo->Measure_OCR2 Inject_FCCP Inject FCCP Measure_OCR2->Inject_FCCP Measure_OCR3 Measure Maximal Respiration Inject_FCCP->Measure_OCR3 Inject_Rot_AA Inject Rotenone/Antimycin A Measure_OCR3->Inject_Rot_AA Measure_OCR4 Measure Non-mitochondrial OCR Inject_Rot_AA->Measure_OCR4 G cluster_prep Preparation cluster_assay Spectrophotometric Assay Isolate_Mito Isolate Mitochondria Lyse_Mito Lyse Mitochondria to release complexes Isolate_Mito->Lyse_Mito Add_Substrate Add specific substrate and electron acceptor Add_this compound Add this compound (or vehicle) Add_Substrate->Add_this compound Measure_Abs Measure change in absorbance over time Add_this compound->Measure_Abs

References

Unveiling the Molecular Grip: A Technical Guide to the Tifenazoxide Binding Site on the SUR1 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – November 27, 2025 – In a significant stride for researchers and drug development professionals in the field of metabolic diseases, this technical guide provides an in-depth analysis of the binding site of Tifenazoxide (also known as NN414) on the Sulfonylurea Receptor 1 (SUR1), a critical subunit of the ATP-sensitive potassium (KATP) channel. This document synthesizes the latest structural and functional data, offering a comprehensive resource for understanding the molecular interactions that underpin the therapeutic potential of this selective KATP channel opener.

This compound is a potent and selective activator of the pancreatic KATP channel isoform (SUR1/Kir6.2), which plays a pivotal role in regulating insulin secretion. By opening these channels, this compound hyperpolarizes pancreatic beta-cells, thereby reducing insulin release. This mechanism of action makes it a valuable tool for studying KATP channel function and a potential therapeutic agent for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism.

This guide details the precise location of the this compound binding pocket within the transmembrane domain (TMD) of SUR1, as revealed by recent cryo-electron microscopy (cryo-EM) studies. It further provides a compilation of quantitative data on this compound's activity and outlines detailed experimental protocols for key techniques used in the investigation of drug-protein interactions.

Data Presentation: Quantitative Analysis of this compound-SUR1 Interaction

The following tables summarize the key quantitative data derived from functional and structural studies of this compound's interaction with the SUR1 subunit.

Parameter Value Assay Condition Reference
EC50 (this compound) 0.45 µMPatch-clamp assay on SUR1/Kir6.2 channels[1]
IC50 (this compound) 0.15 µMInhibition of glucose-stimulated insulin release from βTC6 cells[1]

Table 1: Potency of this compound on SUR1/Kir6.2 Channels

SUR1 Mutant Effect on NN414 (this compound) Activation Rationale Reference
H584AGreatly decreased activationH584 is a key interacting residue in the binding pocket.
D1031AGreatly decreased activationD1031 forms important interactions with this compound.

Table 2: Impact of SUR1 Mutations on this compound Efficacy

The this compound Binding Site: A Structural Perspective

Recent cryo-EM structures of the SUR1 subunit in complex with this compound (NN414) and Mg-nucleotides have provided unprecedented insight into the molecular basis of its action.[2][3] this compound binds to a well-defined pocket located within the transmembrane domains of SUR1, specifically at the interface between the first and second TMDs (TMD1 and TMD2).

This binding site, often referred to as the KCO (KATP Channel Opener) binding site, is embraced by several transmembrane helices: TM10 and TM11 from TMD1, and TM12, TM13, and TM17 from TMD2.[3] The binding of this compound in this pocket is stabilized by a network of interactions with specific amino acid residues.

Key interacting residues identified in the cryo-EM structure include:

  • From TMD1: H584

  • From TMD2: D1031

The binding of this compound, in synergy with Mg-nucleotides, stabilizes the NBD-dimerized occluded state of SUR1, which in turn promotes the opening of the associated Kir6.2 pore.

Visualizing the Molecular Landscape

To aid in the conceptualization of the complex processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

KATP_Channel_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol KATP KATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization KATP->Depolarization leads to Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization causes VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Insulin_Secretion Insulin Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism uptake ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->KATP inhibition (closure) Depolarization->VGCC activates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers fusion Insulin_Vesicles->Insulin_Secretion This compound This compound This compound->KATP activation (opening) Hyperpolarization->VGCC inactivates Hyperpolarization->Insulin_Secretion inhibits

Caption: KATP Channel Signaling Pathway in Pancreatic Beta-Cells.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_grid_prep Grid Preparation & Data Collection cluster_data_processing Data Processing & Structure Determination Protein_Expression KATP Channel Expression (e.g., in insect or mammalian cells) Membrane_Prep Membrane Preparation Protein_Expression->Membrane_Prep Solubilization Solubilization with Detergent (e.g., Digitonin) Membrane_Prep->Solubilization Purification Affinity Purification (e.g., FLAG-tag) Solubilization->Purification Complex_Formation Incubation with Ligands (this compound, ATP) Purification->Complex_Formation Grid_Application Application to EM Grid Complex_Formation->Grid_Application Vitrification Plunge-freezing (in liquid ethane) Grid_Application->Vitrification Data_Collection Cryo-Electron Microscopy Data Collection Vitrification->Data_Collection Movie_Correction Motion Correction Data_Collection->Movie_Correction CTF_Estimation CTF Estimation Movie_Correction->CTF_Estimation Particle_Picking Particle Picking CTF_Estimation->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Refinement 3D Refinement Classification->Refinement Model_Building Atomic Model Building & Refinement Refinement->Model_Building

Caption: Cryo-EM Workflow for KATP Channel Structure Determination.

Experimental_Logic cluster_structural Structural Approach cluster_functional Functional Approach Hypothesis Hypothesis: Specific residues in SUR1 are critical for this compound binding and channel activation. CryoEM Cryo-EM of SUR1-Tifenazoxide Complex Hypothesis->CryoEM SDM Site-Directed Mutagenesis of Putative Binding Site Residues Hypothesis->SDM Identify_Pocket Identify Binding Pocket & Interacting Residues CryoEM->Identify_Pocket Identify_Pocket->SDM informs Conclusion Conclusion: Validation of the binding site and the functional importance of specific residues. Identify_Pocket->Conclusion Patch_Clamp Electrophysiology (Patch-Clamp) of Mutant Channels SDM->Patch_Clamp Measure_Activation Measure this compound-induced Channel Activation Patch_Clamp->Measure_Activation Measure_Activation->Conclusion

Caption: Logical Workflow for Binding Site Investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the this compound binding site.

Cryo-Electron Microscopy (Cryo-EM) of the KATP-Tifenazoxide Complex

Objective: To determine the high-resolution three-dimensional structure of the KATP channel in complex with this compound.

Methodology:

  • Protein Expression and Purification:

    • Co-express FLAG-tagged hamster SUR1 and rat Kir6.2 subunits in a suitable cell line (e.g., INS-1 cells) using recombinant adenoviruses.

    • Harvest the cells and prepare crude membranes by homogenization and centrifugation.

    • Solubilize the membrane proteins using a mild detergent such as digitonin in the presence of this compound (NN414) and Mg-nucleotides (e.g., Mg-ADP) to stabilize the complex.

    • Purify the KATP channel complex using anti-FLAG affinity chromatography.

    • Elute the purified complex and concentrate it to a suitable concentration for cryo-EM grid preparation.

  • Cryo-EM Grid Preparation and Vitrification:

    • Apply a small volume (e.g., 3 µL) of the purified protein complex to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

    • Blot the grid with filter paper to create a thin film of the sample.

    • Rapidly plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to embed the protein particles in a layer of vitreous ice.

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

    • Collect a large dataset of high-resolution images (micrographs) using a high-end cryo-electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction on the raw movie frames to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Automatically pick individual particle projections from the micrographs.

    • Perform 2D classification to remove junk particles and select well-defined particle classes.

    • Generate an initial 3D model and perform 3D classification to separate different conformational states.

    • Perform 3D refinement of the best particle class to obtain a high-resolution 3D density map.

  • Model Building and Refinement:

    • Build an atomic model of the KATP channel-Tifenazoxide complex into the cryo-EM density map using molecular modeling software.

    • Refine the atomic model against the density map to optimize the fit and geometry.

    • Analyze the final model to identify the this compound binding site and the interacting amino acid residues.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the SUR1 subunit to investigate the functional role of putative this compound-binding residues.

Methodology:

  • Primer Design:

    • Design a pair of complementary mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., H584 to Alanine).

    • The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

  • Mutagenesis PCR:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type SUR1 cDNA as a template, and the mutagenic primers.

    • The PCR cycling parameters typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digestion of Parental DNA:

    • Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

  • Verification:

    • Isolate plasmid DNA from several resulting colonies.

    • Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire SUR1 coding region.

Photoaffinity Labeling

Objective: To covalently link a photoreactive analog of this compound to its binding site on SUR1 for subsequent identification of the labeled protein and/or peptide fragments.

Methodology:

  • Probe Synthesis:

    • Synthesize a photoaffinity probe by chemically modifying this compound to include a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne group). The photoreactive group should be positioned such that it does not significantly impair binding to SUR1.

  • Binding and Photocrosslinking:

    • Incubate the purified KATP channel or membrane preparations containing SUR1 with the photoaffinity probe in the dark to allow for reversible binding.

    • As a control, perform a parallel incubation in the presence of a large excess of unmodified this compound to compete for binding to the specific site.

    • Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate that forms a covalent bond with nearby amino acid residues in the binding pocket.

  • Identification of Labeled Protein:

    • Separate the proteins by SDS-PAGE.

    • If a reporter tag like biotin was used, the covalently labeled SUR1 can be detected by western blotting with streptavidin-HRP.

  • Identification of Labeled Peptides (Binding Site Mapping):

    • Isolate the labeled SUR1 protein.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Enrich the labeled peptides using the reporter tag (e.g., streptavidin beads for biotin).

    • Analyze the enriched peptides by mass spectrometry to identify the specific amino acid residues that were covalently modified by the photoaffinity probe, thereby mapping the binding site.

References

Methodological & Application

Application Notes and Protocols for Tifenazoxide in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (K-ATP) channel.[1][2] It exhibits high selectivity for the SUR1/Kir6.2 subtype of the K-ATP channel, which is predominantly expressed in pancreatic β-cells.[1][3][4] By activating these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization subsequently inhibits glucose-stimulated insulin release. The high potency and selectivity of this compound make it a valuable pharmacological tool for studying the function of SUR1/Kir6.2 channels and for investigating its potential as a therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on K-ATP channels.

Mechanism of Action: this compound and the K-ATP Channel

This compound's primary mechanism of action is the activation of the K-ATP channel, a hetero-octameric complex formed by four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits in pancreatic β-cells. The activity of this channel is coupled to the cell's metabolic state, being inhibited by high intracellular ATP and activated by MgADP. This compound acts as a channel opener, promoting the open state of the channel even in the presence of inhibitory concentrations of ATP. This action is dependent on the presence of intracellular MgATP. The opening of the K-ATP channel leads to an efflux of potassium ions, driving the membrane potential towards the equilibrium potential for potassium, thus causing hyperpolarization.

G cluster_cell Pancreatic β-Cell This compound This compound KATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibited) Hyperpolarization->VGCC Ca_influx Ca2+ Influx (Decreased) VGCC->Ca_influx Insulin_Secretion Insulin Secretion (Inhibited) Ca_influx->Insulin_Secretion

Figure 1: Signaling pathway of this compound in pancreatic β-cells.

Data Presentation

Potency and Efficacy of this compound

The following table summarizes the key quantitative data for this compound in comparison to Diazoxide, a well-known but less potent K-ATP channel opener.

CompoundTargetAssayEC50 (µM)IC50 (µM)Reference
This compound (NN414) Kir6.2/SUR1Patch Clamp0.45-
This compound (NN414) Glucose-stimulated insulin releaseβTC6 cells-0.15
DiazoxideKir6.2/SUR1Patch Clamp31-
Selectivity of this compound

This compound demonstrates high selectivity for the SUR1 subunit of the K-ATP channel.

Compound (Concentration)Kir6.2/SUR1Kir6.2/SUR2AKir6.2/SUR2BReference
This compound (100 µM) ActivatedNot ActivatedNot Activated

Experimental Protocols

The following protocols are designed for studying the effects of this compound using patch clamp electrophysiology. The choice of cell type and recording configuration will depend on the specific research question.

General Patch Clamp Workflow

G A Cell Preparation (e.g., HEK293 expressing Kir6.2/SUR1) C Pipette Fabrication and Filling A->C B Solution Preparation (Internal and External) B->C D Establish Gigaseal C->D E Achieve Recording Configuration (Whole-cell or Inside-out) D->E F Record Baseline K-ATP Current E->F G Apply this compound F->G H Record this compound-induced Current G->H I Data Analysis H->I

Figure 2: General experimental workflow for patch clamp analysis of this compound.

Protocol 1: Whole-Cell Patch Clamp on HEK293 Cells Expressing Kir6.2/SUR1

This protocol is suitable for determining the EC50 of this compound.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Co-transfect cells with plasmids encoding human Kir6.2 and SUR1 subunits. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

  • Use cells for recording 24-48 hours post-transfection.

2. Solutions:

Solution TypeComponentConcentration (mM)
External Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm
Internal (Pipette) Solution KCl140
MgCl21
EGTA10
HEPES10
MgATP1
pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm

3. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store at -20°C.

  • Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

4. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal on a transfected cell.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of this compound.

  • Record the steady-state current at each concentration.

5. Data Analysis:

  • Measure the amplitude of the this compound-induced current at each concentration.

  • Normalize the current to the maximal response.

  • Fit the concentration-response data with a Hill equation to determine the EC50.

Protocol 2: Inside-Out Macropatch Recording from Xenopus Oocytes

This protocol is ideal for studying the channel gating properties and the dependence on intracellular factors like MgATP.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA for Kir6.2 and SUR1.

  • Incubate for 2-5 days at 18°C before recording.

2. Solutions:

Solution TypeComponentConcentration (mM)
External (Pipette) Solution KCl140
EGTA1
HEPES10
pH adjusted to 7.2 with KOH
Internal (Bath) Solution KCl140
EGTA1
HEPES10
MgCl22
ATP (as needed)Varies
pH adjusted to 7.2 with KOH

3. Electrophysiological Recording:

  • Pull large-tip-diameter pipettes (0.5-1 MΩ resistance).

  • Form a gigaohm seal on the oocyte membrane.

  • Excise the patch into the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

  • Hold the patch at a potential of +60 mV.

  • Initially, bathe the patch in a solution containing an inhibitory concentration of ATP (e.g., 1 mM) to observe channel inhibition.

  • Apply this compound to the bath solution in the continued presence of ATP to observe channel activation.

  • The requirement for MgATP can be tested by using solutions with and without Mg2+ or with non-hydrolyzable ATP analogs.

4. Data Analysis:

  • Measure the current amplitude before and after the application of this compound.

  • Calculate the fold activation induced by this compound.

  • Analyze single-channel events to determine changes in open probability (Po).

Troubleshooting

IssuePossible CauseSuggested Solution
No this compound responsePoor channel expressionVerify transfection/injection efficiency.
Incorrect internal solutionEnsure MgATP is present in the internal solution for whole-cell or bath for inside-out recordings.
Degraded this compoundPrepare fresh dilutions from stock.
Unstable recordingPoor seal qualityUse fresh, healthy cells and optimize pipette polishing.
Cell dialysis in whole-cellConsider using the perforated patch technique to preserve the intracellular environment.
High baseline currentEndogenous channel activityUse a cell line with low endogenous K+ channel expression or use specific blockers for other channels if known.

Conclusion

This compound is a powerful and selective tool for the study of SUR1/Kir6.2 K-ATP channels. The protocols outlined above provide a framework for researchers to effectively utilize this compound in patch clamp electrophysiology experiments to investigate the function of these channels in health and disease. Careful attention to experimental detail, including cell preparation, solution composition, and recording technique, will ensure high-quality, reproducible data.

References

Application Notes and Protocols for Tifenazoxide in Cultured Pancreatic Beta-Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide, also known as NN414, is a potent and selective opener of the pancreatic beta-cell ATP-sensitive potassium (KATP) channel.[1][2] These channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[3] this compound exhibits significantly higher potency in activating the Kir6.2/SUR1 channel compared to the well-known KATP channel opener, diazoxide.[1][2]

The primary mechanism of action of this compound in pancreatic beta-cells involves the opening of KATP channels, leading to membrane hyperpolarization. This hyperpolarization prevents the opening of voltage-dependent calcium channels, thereby reducing calcium influx and inhibiting glucose-stimulated insulin secretion (GSIS). This selective activity makes this compound a valuable tool for studying beta-cell physiology and a potential therapeutic agent in conditions characterized by excessive insulin secretion.

These application notes provide detailed protocols for the use of this compound in cultured pancreatic beta-cell lines, including cell culture, treatment, and key functional assays.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on pancreatic beta-cell lines.

Table 1: Potency of this compound in Activating KATP Channels

CompoundCell Line/SystemAssayEC50 (µM)Reference
This compound (NN414)HEK293 cells expressing Kir6.2/SUR1Patch-clamp0.45
DiazoxideHEK293 cells expressing Kir6.2/SUR1Patch-clamp31

Table 2: Potency of this compound in Inhibiting Insulin Secretion

CompoundCell LineAssayIC50 (µM)Reference
This compound (NN414)βTC6 cellsGlucose-Stimulated Insulin Secretion (GSIS)0.15

Experimental Protocols

Culture of MIN6 Pancreatic Beta-Cell Line

The MIN6 cell line is a widely used murine pancreatic beta-cell line that retains glucose-responsive insulin secretion.

Materials:

  • MIN6 cells

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (25 mM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Tissue culture flasks/plates

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 15% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Cell Thawing: Thaw a cryovial of MIN6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Seed the cells into a T75 culture flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).

Preparation and Application of this compound

Materials:

  • This compound (NN414) powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium or assay buffer

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. Mix well by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in experiments.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of beta-cells to secrete insulin in response to different glucose concentrations and the inhibitory effect of this compound.

Materials:

  • MIN6 cells cultured in 24-well or 96-well plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA, pH 7.4)

  • Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRBH buffer)

  • This compound working solutions

  • Insulin ELISA kit

Protocol:

  • Cell Seeding: Seed MIN6 cells in a 24-well or 96-well plate and culture until they reach approximately 80% confluency.

  • Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Stimulation: After pre-incubation, aspirate the buffer and add the following solutions to the respective wells:

    • Basal Secretion: KRBH buffer with low glucose (2.8 mM).

    • Stimulated Secretion: KRBH buffer with high glucose (16.7 mM).

    • This compound Treatment: KRBH buffer with high glucose (16.7 mM) containing different concentrations of this compound.

    • Vehicle Control: KRBH buffer with high glucose (16.7 mM) containing the same final concentration of DMSO as the this compound-treated wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: After incubation, collect the supernatant from each well. Centrifuge the samples at 500 x g for 5 minutes to pellet any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content using a BCA or Bradford protein assay. Normalize the insulin secretion data to the total protein content for each well.

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxic effects of this compound on pancreatic beta-cells.

Materials:

  • MIN6 cells cultured in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Protocol:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to attach overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound in Pancreatic Beta-Cells

Tifenazoxide_Signaling_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound KATP_Channel KATP Channel (Kir6.2/SUR1) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits opening Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental Workflow for GSIS Assay

GSIS_Workflow start Seed MIN6 cells in 96-well plate preincubation Pre-incubate with low glucose (2.8 mM) KRBH buffer start->preincubation treatment Incubate with treatment groups: - Low Glucose (2.8 mM) - High Glucose (16.7 mM) - High Glucose + this compound - High Glucose + Vehicle preincubation->treatment incubation Incubate for 1-2 hours at 37°C treatment->incubation collection Collect supernatant incubation->collection elisa Measure insulin concentration using ELISA collection->elisa normalization Normalize insulin levels to total protein content elisa->normalization end Analyze data normalization->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Experimental Workflow for MTT Cell Viability Assay

MTT_Workflow start Seed MIN6 cells in 96-well plate treatment Treat cells with this compound or vehicle for 24-72 hours start->treatment mtt_addition Add MTT reagent and incubate for 2-4 hours treatment->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability absorbance->analysis

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Tifenazoxide in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and solubility of tifenazoxide for its effective use in in vitro experimental settings. The included protocols offer step-by-step guidance for the preparation and handling of this compound to ensure accurate and reproducible results.

This compound: Overview

This compound (also known as NN414) is a potent and selective opener of the ATP-sensitive potassium (KATP) channels, specifically targeting the SUR1/Kir6.2 subunit combination predominantly found in pancreatic β-cells.[1] This activity leads to membrane hyperpolarization and subsequent inhibition of glucose-stimulated insulin release. Its selectivity makes it a valuable tool for studying the role of KATP channels in various physiological and pathological processes.

Solubility of this compound

Accurate solubility data is critical for the preparation of stock solutions and for ensuring that this compound remains in solution at the desired concentrations during in vitro assays. The solubility of this compound has been determined in various solvents.

Data Presentation: this compound Solubility

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (342.72 mM)Requires sonication to dissolve.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.57 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.57 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.57 mM)Clear solution.[1]

Stability of this compound Stock Solutions

The stability of this compound in stock solutions is crucial for maintaining its potency over time. Proper storage is essential to prevent degradation.

Data Presentation: this compound Stock Solution Stability

Storage TemperatureDurationSolvent
-20°C1 monthDMSO
-80°C6 monthsDMSO

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted into aqueous buffers or cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing Aqueous Stability of this compound

This protocol provides a framework for evaluating the stability of this compound in a physiologically relevant aqueous buffer, such as Phosphate-Buffered Saline (PBS), over time.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a working solution of this compound in PBS (e.g., 10 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Prepare multiple identical aliquots of the this compound working solution in sterile, light-protected microcentrifuge tubes.

  • Immediately after preparation (T=0), take an aliquot and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubate the remaining aliquots at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life (t½) in the aqueous buffer.

Protocol for Determining Thermodynamic Aqueous Solubility of this compound

This protocol outlines the shake-flask method to determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable column and UV detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vial and place it in a shaking incubator set to the desired temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Prepare a series of dilutions of the filtered supernatant.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve prepared from a known concentration of this compound.

  • Calculate the concentration of this compound in the original undiluted supernatant to determine its thermodynamic solubility.

Visualizations

Signaling Pathway of this compound Action

Tifenazoxide_Signaling_Pathway cluster_cell Pancreatic β-Cell This compound This compound KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Opens Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Hyperpolarization->VGCC Inhibits Opening Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Reduces Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Prevents Fusion Insulin_Secretion Inhibition of Insulin Secretion Insulin_Vesicles->Insulin_Secretion Stability_Workflow Start Prepare this compound in Aqueous Buffer T0_Analysis T=0 Analysis (HPLC) Start->T0_Analysis Incubation Incubate at 37°C Start->Incubation Data_Analysis Calculate % Remaining vs. Time T0_Analysis->Data_Analysis Time_Points Collect Aliquots at Time Points Incubation->Time_Points HPLC_Analysis HPLC Analysis of Aliquots Time_Points->HPLC_Analysis HPLC_Analysis->Data_Analysis End Determine Stability Profile Data_Analysis->End Solubility_Workflow Start Add Excess this compound to Aqueous Buffer Equilibration Shake at Controlled Temperature (24-48h) Start->Equilibration Separation Centrifuge and Filter Supernatant Equilibration->Separation Analysis Analyze Supernatant by HPLC Separation->Analysis Calculation Calculate Solubility Analysis->Calculation End Report Thermodynamic Solubility Calculation->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (KATP) channels of the SUR1/Kir6.2 subtype, which are predominantly found in pancreatic β-cells. By activating these channels, this compound leads to hyperpolarization of the β-cell membrane, which in turn inhibits glucose-stimulated insulin secretion.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of β-cell function and insulin secretion in metabolic diseases, particularly type 2 diabetes. In rodent models, this compound has been demonstrated to reduce basal hyperglycemia and improve glucose tolerance.[1][3]

These application notes provide a summary of recommended oral dosages of this compound derived from published in vivo studies in rats, along with detailed protocols for its preparation and administration. Due to the current lack of publicly available data on this compound dosage in mice, researchers should consider these rat-based protocols as a starting point and may need to perform dose-response studies to determine the optimal dosage for mouse models.

Quantitative Data Summary

The following table summarizes the oral dosages of this compound used in various in vivo studies in rats.

Rodent ModelDosageDosing FrequencyDurationVehicleKey FindingsReference
Vancouver Diabetic Fatty (VDF) Zucker Rat1.5 mg/kgTwice daily3 weeks10% glycerolReduced basal hyperglycemia and improved glucose tolerance.[1]
Female Zucker Rat10 mg/kg/day (low dose)Not specified6 weeksNot specifiedAttenuated hyperinsulinemia and improved glucose tolerance.
Female Zucker Rat30 mg/kg/day (high dose)Not specified6 weeksNot specifiedAttenuated hyperinsulinemia and improved glucose tolerance.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol provides several options for formulating this compound for oral gavage in rodents. The choice of vehicle may depend on the desired concentration and stability. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.

Materials:

  • This compound (NN414) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation Options:

  • Option A: DMSO/PEG300/Tween-80/Saline Vehicle

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.

  • Option B: DMSO/SBE-β-CD Vehicle

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

    • Vortex thoroughly to ensure complete dissolution.

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.

  • Option C: DMSO/Corn Oil Vehicle

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Vortex thoroughly. Gentle warming or sonication may be required to achieve complete dissolution.

    • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.

Note on Preparation: If precipitation occurs during the preparation of any formulation, gentle heating and/or sonication can be used to aid dissolution. Always ensure the final solution is clear and homogenous before administration.

Protocol 2: Oral Administration to Rodents

This protocol describes the standard procedure for oral gavage in rats and mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling: Accustom the animals to handling prior to the experiment to minimize stress.

  • Dosage Calculation: Weigh each animal accurately before dosing. Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose (mg/kg).

  • Administration:

    • Gently restrain the animal.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound solution.

    • Withdraw the needle gently.

  • Monitoring: After administration, monitor the animal for any signs of distress or adverse effects.

Safety and Toxicology

There is limited publicly available information on the detailed toxicology and LD50 of this compound in rodents. As with any experimental compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions. Researchers should conduct their own risk assessment and consider performing preliminary safety studies before embarking on large-scale or long-term in vivo experiments.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as bioavailability and half-life in rodents, are not extensively reported in the available literature. It has been noted that rodents can exhibit higher metabolic clearance of xenobiotics compared to humans, which may result in lower oral bioavailability. Therefore, the effective dose in rodents may differ from that in other species.

Visualizations

Signaling Pathway of this compound

Tifenazoxide_Mechanism This compound This compound (NN414) KATP_Channel SUR1/Kir6.2 KATP Channel This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inactivates Ca_Influx Ca2+ Influx Inhibition Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Fusion Inhibition Ca_Influx->Insulin_Vesicles Insulin_Secretion ↓ Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of action of this compound in pancreatic β-cells.

Experimental Workflow for In Vivo Rodent Study

Tifenazoxide_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (e.g., in 10% glycerol) Dose_Calc Dosage Calculation (e.g., 1.5 mg/kg) Formulation->Dose_Calc Oral_Gavage Oral Administration (e.g., Twice Daily) Dose_Calc->Oral_Gavage Acclimatization Animal Acclimatization Acclimatization->Oral_Gavage Blood_Glucose Blood Glucose Monitoring Oral_Gavage->Blood_Glucose OGTT Oral Glucose Tolerance Test (OGTT) Oral_Gavage->OGTT Data_Analysis Data Analysis Blood_Glucose->Data_Analysis Insulin_Levels Plasma Insulin Measurement OGTT->Insulin_Levels Insulin_Levels->Data_Analysis

Caption: General workflow for an in vivo study of this compound in rodents.

References

Tifenazoxide Application in Studying Hyperinsulinism Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperinsulinism is a heterogeneous group of disorders characterized by inappropriately high insulin secretion from pancreatic β-cells, leading to persistent hypoglycemia. The most common cause of congenital hyperinsulinism (CHI) involves inactivating mutations in the genes encoding the subunits of the ATP-sensitive potassium (KATP) channel, ABCC8 (SUR1) and KCNJ11 (Kir6.2).[1][2] These channels are crucial for coupling glucose metabolism to insulin secretion.[1][3] In the resting state, open KATP channels maintain the β-cell membrane in a hyperpolarized state. An increase in intracellular ATP, resulting from glucose metabolism, closes these channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1]

Tifenazoxide (also known as NN414) is a potent and selective opener of the SUR1/Kir6.2 subtype of KATP channels, which are predominantly expressed in pancreatic β-cells. This selectivity makes it a valuable pharmacological tool for studying the pathophysiology of hyperinsulinism and for exploring potential therapeutic strategies aimed at reducing insulin secretion. This compound has been shown to be significantly more potent than diazoxide, a non-selective KATP channel opener currently used to treat hyperinsulinism.

This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of hyperinsulinism.

Mechanism of Action

This compound selectively binds to the SUR1 subunit of the KATP channel, promoting its open state. This leads to an efflux of potassium ions from the pancreatic β-cell, causing membrane hyperpolarization. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby reducing calcium influx and inhibiting insulin secretion.

Tifenazoxide_Mechanism cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Inhibits ATP ↑ ATP/ADP Ratio Metabolism->ATP Inhibits KATP_channel KATP Channel (SUR1/Kir6.2) ATP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Prevents Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis This compound This compound This compound->KATP_channel Activates (Opens)

Figure 1: this compound signaling pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize the quantitative data on the potency and efficacy of this compound from various studies.

Table 1: In Vitro Potency of this compound and Diazoxide

CompoundAssayCell/Channel TypeEC50 (µM)IC50 (µM)Reference(s)
This compound (NN414) Patch-clampKir6.2/SUR1 (HEK293 cells)0.45-
Insulin ReleaseβTC6 cells-0.15
Diazoxide Patch-clampKir6.2/SUR1 (HEK293 cells)31-

Table 2: In Vivo Efficacy of this compound in Hyperinsulinism Models

Animal ModelTreatmentDurationKey FindingsReference(s)
VDF Zucker (fa/fa) rat This compound (1.5 mg/kg, p.o., twice daily)3 weeks- Reduced basal hyperglycemia by an average of 0.64 mM.- Improved glucose tolerance during an Oral Glucose Tolerance Test (OGTT).- Reduced hyperinsulinemia during OGTT.
Obese Zucker rat This compound (10 mg/kg/day)6 weeks- Significantly attenuated fasting plasma insulin levels and insulin response to an Intraperitoneal Glucose Tolerance Test (IPGTT).- Significantly reduced the area under the curve for glucose during IPGTT.
Diabetic rats This compound8 weeks- Markedly increased glucose-induced insulin secretion from transplanted kidneys ex vivo.

Experimental Protocols

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on glucose-stimulated insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated islets.

Materials:

  • Pancreatic β-cell line (e.g., INS-1 832/13) or isolated rodent/human islets.

  • Cell culture medium (e.g., RPMI-1640 with 11 mM glucose, 10% FBS, 1% Penicillin-Streptomycin).

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 115 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 24 mM NaHCO₃, 10 mM HEPES, pH 7.4, supplemented with 0.1% BSA.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRBH).

  • Insulin ELISA kit.

  • Multi-well culture plates (e.g., 24-well).

Procedure:

  • Cell Culture: Plate β-cells or islets in multi-well plates and culture until they reach the desired confluency or recovery state.

  • Pre-incubation: Gently wash the cells twice with KRBH containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • This compound Treatment: Prepare KRBH solutions with low and high glucose concentrations containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically ≤0.1%.

  • Stimulation: Remove the pre-incubation buffer and add the treatment solutions (with or without this compound in low or high glucose) to the respective wells.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge the supernatant at 700 x g for 5 minutes at 4°C to pellet any cellular debris.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well. Plot the insulin secretion as a function of this compound concentration to determine the IC50.

GSIS_Workflow start Start culture Culture β-cells or Islets start->culture preincubate Pre-incubate in low glucose KRBH culture->preincubate treat Treat with this compound in low/high glucose KRBH preincubate->treat incubate Incubate at 37°C treat->incubate collect Collect Supernatant incubate->collect measure Measure Insulin (ELISA) collect->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Figure 2: Workflow for in vitro GSIS assay with this compound.

In Vivo: Oral Glucose Tolerance Test (OGTT) in a Hyperinsulinemic Rat Model

This protocol describes the use of this compound in an oral glucose tolerance test (OGTT) in a relevant animal model of hyperinsulinism, such as the Vancouver Diabetic Fatty (VDF) Zucker rat or the Zucker Diabetic Fatty (ZDF) rat.

Animal Model:

  • Male VDF Zucker (fa/fa) rats or ZDF rats (e.g., 10-12 weeks old). These models exhibit hyperinsulinemia and insulin resistance.

Materials:

  • This compound.

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Glucose solution for oral gavage (e.g., 2 g/kg body weight).

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes).

  • Glucometer and glucose test strips.

  • Insulin ELISA kit.

Procedure:

  • Acclimatization and Treatment: Acclimate the rats for at least one week before the experiment. Administer this compound (e.g., 1.5 mg/kg) or vehicle orally (p.o.) via gavage twice daily for a specified period (e.g., 3 weeks).

  • Fasting: Fast the rats overnight (approximately 16 hours) before the OGTT, with free access to water.

  • Baseline Blood Sample: On the day of the OGTT, take a baseline blood sample (t=0 min) from the tail vein to measure basal blood glucose and plasma insulin levels.

  • This compound Administration: Administer the final dose of this compound or vehicle 30-60 minutes before the glucose challenge.

  • Glucose Challenge: Administer the glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Measure blood glucose immediately using a glucometer. Process the remaining blood to collect plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.

  • Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to assess the effect of this compound on glucose tolerance and insulin secretion.

OGTT_Workflow start Start acclimate Acclimatize Rats start->acclimate treat Chronic this compound/Vehicle Administration (e.g., 3 weeks) acclimate->treat fast Overnight Fasting treat->fast baseline Baseline Blood Sample (t=0) fast->baseline final_dose Final this compound/Vehicle Dose baseline->final_dose glucose_challenge Oral Glucose Challenge final_dose->glucose_challenge blood_sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling measure Measure Glucose and Insulin blood_sampling->measure analyze Data Analysis (AUC) measure->analyze end End analyze->end

Figure 3: Workflow for in vivo OGTT with this compound.

Electrophysiology: Patch-Clamp Analysis of KATP Channels

This protocol provides a general framework for studying the effect of this compound on KATP channel activity using the patch-clamp technique in either whole-cell or inside-out configurations.

Materials:

  • Cells expressing Kir6.2/SUR1 channels (e.g., HEK293 cells transiently transfected with Kir6.2 and SUR1 cDNA, or pancreatic β-cells).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, 0.5 Mg²⁺, pH 7.35).

  • Extracellular (bath) solution (e.g., in mM: 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, 10 HEPES, pH 7.4).

  • This compound stock solution.

  • ATP and ADP solutions.

Procedure (Inside-Out Patch Configuration):

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Patch Excision: Retract the pipette to excise the patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

  • Baseline Recording: Record baseline KATP channel activity at a fixed holding potential (e.g., -60 mV) in a solution containing an inhibitory concentration of ATP (e.g., 100 µM).

  • This compound Application: Perfuse the bath with a solution containing the same concentration of ATP plus the desired concentration of this compound.

  • Data Acquisition: Record the change in channel activity upon application of this compound.

  • Data Analysis: Analyze the single-channel or macroscopic currents to determine the effect of this compound on channel open probability (Po) and conductance.

Conclusion

This compound is a potent and selective SUR1/Kir6.2 KATP channel opener that serves as an invaluable tool for researchers studying hyperinsulinism. Its high potency and selectivity offer significant advantages over less specific compounds like diazoxide. The protocols outlined in this document provide a framework for utilizing this compound to investigate the molecular mechanisms of hyperinsulinism and to evaluate novel therapeutic strategies in vitro and in vivo. Proper experimental design and the use of appropriate models, such as the VDF or ZDF rat, are crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Tifenazoxide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifenazoxide, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 subtype predominantly found in pancreatic beta-cells.[1] Its ability to modulate ion channel activity makes it a valuable tool for studying insulin secretion and beta-cell physiology. These application notes provide a detailed protocol for the solubilization and use of this compound in in vitro cell culture assays, ensuring reliable and reproducible results for researchers in diabetes, metabolic disorders, and ion channel pharmacology.

Physicochemical Properties and Solubility

A thorough understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueReference(s)
CAS Number 279215-43-9
Molecular Formula C₉H₁₀ClN₃O₂S₂
Molecular Weight 291.78 g/mol
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C for long-term storage (months to years)
Storage (Stock Solution in DMSO) -20°C for up to 1 month; -80°C for up to 6 months

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments. The primary solvent for this compound is high-purity, sterile Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 291.78 g/mol = 2.9178 mg

    • Accurately weigh 2.92 mg of this compound powder.

  • Dissolution in DMSO:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Part 2: Preparation of Working Solutions

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and ideally below 0.1%.[2]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in sterile DMSO to create intermediate stock concentrations if a wide range of final concentrations is required for your assay.

  • Dilution into Cell Culture Medium:

    • To prepare a final working solution, dilute the DMSO stock solution (or an intermediate dilution) directly into the pre-warmed cell culture medium.

    • Example for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for this compound treatment.

Experimental Protocols: Cell-Based Assays

This compound is primarily used to study its effects on insulin secretion in pancreatic beta-cells. Below are example protocols for common cell lines.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 or INS-1 Cells

This assay measures the ability of beta-cells to secrete insulin in response to glucose, and how this is modulated by this compound.

Cell Lines and Culture:

  • MIN6 cells: Mouse insulinoma cell line. Culture in DMEM with 25 mM glucose, 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • INS-1 cells: Rat insulinoma cell line. Culture in RPMI-1640 with 11.1 mM glucose, 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

Protocol:

  • Cell Seeding: Seed MIN6 or INS-1 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

    • Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Treatment with this compound:

    • Prepare KRB buffer with low glucose (2.8 mM) and high glucose (e.g., 16.7 mM or 20 mM).

    • Prepare working solutions of this compound at various concentrations in both low and high glucose KRB buffers. Include a vehicle control (DMSO).

  • Stimulation and Sample Collection:

    • Remove the pre-incubation buffer.

    • Add the prepared treatment buffers (low glucose +/- this compound and high glucose +/- this compound) to the respective wells.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant from each well. Centrifuge to remove any detached cells and store the supernatant at -20°C for insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

Cell Viability Assay

It is important to determine if the observed effects of this compound are due to its specific mechanism of action or to cytotoxicity at the concentrations tested.

Protocol:

  • Cell Seeding: Seed cells (e.g., MIN6, INS-1) in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit, following the manufacturer's protocol.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various cell lines. These values can serve as a guide for determining appropriate working concentrations for your experiments.

Cell LineAssayEndpointValue (µM)Reference(s)
βTC6Inhibition of glucose-stimulated insulin releaseIC₅₀0.15[1]
HEK293 (expressing Kir6.2/SUR1)Activation of KATP channelsEC₅₀0.45[1]
βTC3Repolarization of tolbutamide-depolarized cellsEC₅₀0.5[1]

Note: IC₅₀ and EC₅₀ values are dependent on the specific experimental conditions and should be determined empirically for your system.

Stability in Cell Culture Media

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Pancreatic Beta-Cells

Tifenazoxide_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_channel KATP Channel Kir6_2 Kir6.2 Subunit K_efflux K+ Efflux KATP_channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Increases VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Opening Ca_influx Ca2+ Influx Hyperpolarization->Ca_influx Decreases VGCC->Ca_influx Mediates Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Ca_influx->Insulin_secretion Inhibits

Caption: this compound selectively opens Kir6.2/SUR1 KATP channels in pancreatic beta-cells, leading to membrane hyperpolarization and subsequent inhibition of insulin secretion.

Experimental Workflow for Dissolving and Using this compound

Tifenazoxide_Workflow cluster_prep Preparation cluster_assay Cell Culture Assay weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Endpoint (e.g., Insulin ELISA) incubate->analyze

Caption: A streamlined workflow for the preparation of this compound stock and working solutions for use in cell culture assays.

References

Application Notes and Protocols for Studying the Role of Neuronal KATP Channels with Tifenazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the metabolic state of a neuron to its electrical excitability.[1][2] These channels are found in various neuronal populations and are implicated in processes such as neuroprotection against ischemic and oxidative stress, regulation of neurotransmitter release, and control of neuronal firing patterns.[1][3][4] Tifenazoxide (also known as NN414) is a potent and selective opener of KATP channels composed of SUR1 and Kir6.2 subunits, a common subtype found in neurons. Its high potency and selectivity make it a valuable pharmacological tool for elucidating the specific roles of SUR1/Kir6.2-containing KATP channels in neuronal function and dysfunction.

These application notes provide an overview of the utility of this compound in neuroscience research and offer detailed protocols for its application in studying neuronal KATP channels.

Key Applications of this compound in Neuronal Research

  • Modulation of Neuronal Excitability: Investigate how the activation of KATP channels with this compound alters neuronal firing rates, membrane potential, and responses to stimuli.

  • Neuroprotection Assays: Assess the potential of this compound to protect neurons from various insults, such as excitotoxicity, oxidative stress, and ischemic conditions.

  • Neurotransmitter Release Studies: Examine the role of presynaptic KATP channels in modulating the release of neurotransmitters.

  • Investigation of Neurological Disorders: Explore the therapeutic potential of KATP channel opening in models of diseases like epilepsy, stroke, and neurodegenerative disorders.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for experimental design.

ParameterThis compound (NN414)Diazoxide (for comparison)Reference(s)
Target SUR1/Kir6.2 selective KATP channel openerKATP channel opener
EC50 (Patch-clamp) 0.45 µM (in βTC3 cells)31 µM (in βTC3 cells)
IC50 (Insulin Release) 0.15 µM (in βTC6 cells)N/A
Working Concentration 100 µM (for channel activation in Xenopus oocytes)30-300 µM (for electrophysiology in neurons)

Signaling Pathways and Experimental Workflows

This compound-Mediated Neuronal Hyperpolarization

Tifenazoxide_Signaling This compound This compound KATP_Channel Neuronal KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds and Opens K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: this compound signaling pathway in a neuron.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow Start Prepare Neuronal Culture or Brain Slice Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Start->Patch_Clamp Baseline Record Baseline Neuronal Activity Patch_Clamp->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Effect Record Changes in Membrane Potential and Firing Apply_this compound->Record_Effect Washout Washout Compound Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Analyze Analyze Data Record_Recovery->Analyze

Caption: Workflow for patch-clamp electrophysiology.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol provides a method for establishing primary cortical neuron cultures from embryonic rodents, a common system for studying neuronal function in vitro.

Materials:

  • Timed-pregnant rodent (e.g., E17-E18 rat or mouse)

  • Dissection medium (e.g., ice-cold Hank's Balanced Salt Solution - HBSS)

  • Digestion solution (e.g., Papain and DNase I in a suitable buffer)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine and Laminin coated culture plates or coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating:

    • Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) for 1 hour at 37°C.

    • Aspirate and wash three times with sterile water.

    • Coat with Laminin (10 µg/mL in sterile PBS) overnight at 4°C.

    • Aspirate laminin solution and allow plates to dry before use.

  • Tissue Dissection:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Aseptically remove the uterine horn and place it in ice-cold dissection medium.

    • Isolate the embryonic brains and transfer them to a fresh dish of cold dissection medium.

    • Under a dissecting microscope, carefully remove the cortices.

  • Cell Dissociation:

    • Transfer the cortical tissue to the digestion solution and incubate at 37°C for 20-30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating:

    • Resuspend the cell pellet in pre-warmed plating medium.

    • Perform a cell count using a hemocytometer and assess viability with Trypan blue.

    • Plate the neurons at the desired density onto the prepared culture surfaces.

  • Cell Maintenance:

    • Incubate the cultures at 37°C in a 5% CO2 incubator.

    • Perform a half-medium change every 3-4 days.

    • Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the effect of this compound on the membrane potential and firing activity of individual neurons.

Materials:

  • Primary neuronal culture on coverslips (DIV 7-14) or acute brain slices

  • External recording solution (e.g., containing in mM: 145 NaCl, 5 KCl, 1.8 CaCl2, 0.8 MgCl2, 10 D-glucose, 10 HEPES; pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH 7.2)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Preparation:

    • Prepare fresh external and internal solutions.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Place the coverslip with neurons or a brain slice in the recording chamber and perfuse with external solution.

  • Establishing a Recording:

    • Under visual guidance, approach a neuron with the patch pipette.

    • Apply gentle suction to form a giga-ohm seal with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to current-clamp mode to record the resting membrane potential and spontaneous action potentials.

    • Record baseline activity for 5-10 minutes to ensure a stable recording.

    • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Drug Application:

    • Perfuse the chamber with the this compound-containing external solution (e.g., 1-100 µM).

    • Record the changes in resting membrane potential and firing frequency. A hyperpolarization and cessation of spontaneous firing is expected.

    • To test for excitability changes, inject depolarizing current steps before and during this compound application.

  • Washout and Analysis:

    • Perfuse with the control external solution to wash out the drug and record any recovery of baseline activity.

    • Analyze the data to quantify changes in membrane potential, action potential frequency, and current-voltage relationships.

Protocol 3: Thallium Flux Assay for KATP Channel Activity

This high-throughput compatible assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.

Materials:

  • Neuronal cells plated in a black, clear-bottom 96-well plate

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ II)

  • Assay buffer (e.g., HBSS)

  • Stimulus buffer (containing Tl+)

  • This compound and control compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate neuronal cells at an appropriate density in a 96-well plate and allow them to adhere and grow.

  • Dye Loading:

    • Remove the culture medium and incubate the cells with the thallium-sensitive dye in assay buffer for 1 hour at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound or control compounds (e.g., Diazoxide as a positive control, glibenclamide as a negative control) to the wells. Incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence reader.

    • Set the reader to record a baseline fluorescence, then inject the stimulus buffer containing Tl+.

    • Continue recording the fluorescence signal for several minutes. An increase in fluorescence indicates Tl+ influx through open channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized fluorescence rate against the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 4: Neuronal Viability Assay (MTT) for Neuroprotection

This protocol assesses the ability of this compound to protect neurons from an excitotoxic insult, such as glutamate exposure.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • Glutamate solution (e.g., 100 mM stock in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Treatment:

    • In mature neuronal cultures (e.g., DIV 10-12), pre-treat the cells with various concentrations of this compound for 2 hours.

    • Induce excitotoxicity by adding glutamate to a final concentration of 10-100 µM for 24 hours. Include control wells with no treatment, this compound alone, and glutamate alone.

  • MTT Assay:

    • After the treatment period, remove the culture medium.

    • Add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the viability of treated cells as a percentage of the untreated control cells.

    • Plot cell viability against this compound concentration to determine its neuroprotective efficacy.

References

Tifenazoxide Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Tifenazoxide in animal studies. The information is compiled from available scientific literature to guide researchers in designing and executing preclinical studies involving this compound.

Overview of this compound Administration Routes

This compound is a potent and selective opener of SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels, with demonstrated oral activity.[1] While oral administration is the most documented route for this compound in animal models, other routes such as intravenous (IV), intraperitoneal (IP), and dermal application are common in preclinical research for evaluating pharmacokinetics and toxicology. This document provides specific protocols for oral administration based on published studies and general guidelines for other potential routes.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound administration in animal studies.

ParameterDetailsAnimal ModelVehicle/FormulationReference
Oral Administration
Dosage1.5 mg/kgMale VDF Zucker (fa/fa) ratNot specified in study summary[1]
FrequencyTwice dailyMale VDF Zucker (fa/fa) ratNot specified in study summary[1]
Duration3 weeksMale VDF Zucker (fa/fa) ratNot specified in study summary[1]
Vehicle Formulations for Oral Administration
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/ASolubility: ≥ 2.5 mg/mL[1]
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)N/ASolubility: ≥ 2.5 mg/mL
Formulation 310% DMSO, 90% Corn OilN/ASolubility: ≥ 2.5 mg/mL

Signaling Pathway of this compound

This compound selectively opens SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels. This action leads to hyperpolarization of the cell membrane, which in pancreatic beta cells, inhibits glucose-stimulated insulin release.

Tifenazoxide_Signaling_Pathway This compound This compound KATP_Channel SUR1/Kir6.2 KATP Channel This compound->KATP_Channel activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization leads to Insulin_Release Insulin Release Inhibition Hyperpolarization->Insulin_Release results in

Caption: this compound's mechanism of action.

Experimental Protocols

Oral Administration Protocol (this compound-Specific)

This protocol is based on documented use of this compound in rats.

Materials:

  • This compound powder

  • Vehicle solution (choose one from Table 1, e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile tubes for preparation

  • Vortex mixer and/or sonicator

  • Animal gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the number of animals and the target dose (e.g., 1.5 mg/kg).

    • Prepare a clear stock solution of this compound in DMSO first.

    • Sequentially add the co-solvents as specified in the chosen formulation. For example, for Formulation 1, add the DMSO stock solution to PEG300 and mix, then add Tween-80 and mix, and finally add Saline to the final volume.

    • Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the animal. For rats, this can be done by firmly holding the animal while ensuring it cannot bite.

    • Measure the correct volume of the this compound solution into a syringe fitted with an appropriately sized gavage needle.

    • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly administer the solution.

    • Withdraw the gavage needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or adverse effects immediately after dosing and at regular intervals as required by the study protocol.

General Intravenous (IV) Injection Protocol

Disclaimer: This is a general protocol and has not been specifically validated for this compound. Vehicle suitability, dose, and potential for hemolysis should be determined in preliminary studies.

Materials:

  • This compound in a sterile, injectable vehicle (ensure compatibility for IV use)

  • Animal restrainer (e.g., rodent restrainer)

  • Sterile syringes and needles (size appropriate for the vein, e.g., 27-30G for mouse tail vein)

  • Heat lamp or warming pad (optional, to induce vasodilation)

Procedure:

  • Preparation:

    • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Place the animal in a restrainer.

  • Injection:

    • Swab the tail with an appropriate antiseptic.

    • Visualize a lateral tail vein.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Confirm correct placement by observing a small flash of blood in the needle hub or by a lack of resistance upon injecting a very small volume.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

General Intraperitoneal (IP) Injection Protocol

Disclaimer: This is a general protocol and has not been specifically validated for this compound. The pH and sterility of the compound and vehicle are critical for this route.

Materials:

  • This compound in a sterile vehicle

  • Sterile syringes and needles (e.g., 23-27G)

Procedure:

  • Restraint:

    • Gently restrain the animal, exposing the abdomen. For mice, one person can typically perform this. For rats, a two-person technique may be preferred.

  • Injection Site:

    • Identify the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Injection:

    • Tilt the animal's head downwards to shift the abdominal organs cranially.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no body fluids (e.g., urine, intestinal contents) are drawn into the syringe.

    • Inject the solution into the peritoneal cavity.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of discomfort or peritonitis.

General Dermal Application Protocol

Disclaimer: This is a general protocol and has not been specifically validated for this compound. The potential for skin irritation and systemic absorption should be evaluated.

Materials:

  • This compound formulated in a suitable vehicle for topical application (e.g., cream, ointment, or solution).

  • Clippers for hair removal.

  • Application tool (e.g., sterile swab or spatula).

  • Protective collar (optional, to prevent ingestion).

Procedure:

  • Site Preparation:

    • Select an area of skin that is not easily accessible for the animal to lick, such as the dorsal thoracic region.

    • Carefully clip the hair from the application site.

  • Application:

    • Apply a measured amount of the this compound formulation evenly over the prepared skin area.

  • Post-Application:

    • If necessary, fit the animal with a protective collar to prevent ingestion of the compound.

    • Monitor the application site for any signs of irritation, such as erythema or edema.

Experimental Workflow and Decision Making

The following diagrams illustrate a typical experimental workflow for an oral administration study and a decision-making process for selecting an administration route.

Experimental_Workflow start Study Design prep Prepare Dosing Solution start->prep acclimate Animal Acclimation start->acclimate dose Oral Administration prep->dose randomize Randomize into Groups acclimate->randomize randomize->dose monitor Post-Dose Monitoring dose->monitor collect Sample Collection monitor->collect analyze Data Analysis collect->analyze end Report Findings analyze->end

Caption: General workflow for an oral administration study.

Caption: Decision tree for administration route selection.

References

Measuring the Hyperpolarizing Effect of Tifenazoxide on Plasma Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Tifenazoxide (also known as NN414) is a potent and selective opener of ATP-sensitive potassium (KATP) channels.[1] Specifically, it targets the SUR1/Kir6.2 subtype of KATP channels, which are prominently expressed in pancreatic β-cells and certain neurons.[1][2] The opening of these channels by this compound increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the plasma membrane.[1][3] This hyperpolarization makes the cell less excitable and can inhibit processes such as glucose-stimulated insulin secretion. Measuring the effect of this compound on membrane potential is crucial for understanding its mechanism of action and for the development of drugs targeting KATP channels.

This document provides detailed protocols for measuring the effect of this compound on the plasma membrane potential of cells using two primary methods: fluorescence-based assays with voltage-sensitive dyes and the gold-standard electrophysiological technique, patch-clamp.

Principle of Action

This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex. This binding event promotes the open state of the associated inwardly rectifying potassium channel pore, Kir6.2. The increased permeability to K+ ions allows them to flow out of the cell down their electrochemical gradient. This net efflux of positive charge results in a more negative intracellular potential, a state known as hyperpolarization.

Visualization of this compound's Signaling Pathway

Tifenazoxide_Signaling_Pathway cluster_membrane Plasma Membrane KATP KATP Channel (SUR1/Kir6.2) K_efflux K+ Efflux KATP->K_efflux Opens Channel This compound This compound This compound->KATP Binds to SUR1 Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Increases Cellular_Response Decreased Cellular Excitability Hyperpolarization->Cellular_Response Leads to

Caption: Signaling pathway of this compound leading to membrane hyperpolarization.

Protocol 1: Measurement of this compound-Induced Hyperpolarization using a Voltage-Sensitive Fluorescent Dye

This protocol describes the use of a slow-response, anionic voltage-sensitive dye, such as DiBAC₄(3), to measure changes in plasma membrane potential. These dyes are excluded from mitochondria due to their negative charge, making them suitable for measuring plasma membrane potential. In a resting, polarized cell, the dye is largely excluded. Upon depolarization, the dye enters the cell and binds to intracellular proteins, leading to an increase in fluorescence. Conversely, hyperpolarization, as induced by this compound, will cause a decrease in fluorescence intensity.

Materials
  • Cells expressing SUR1/Kir6.2 KATP channels (e.g., INS-1E cells, HEK293 cells transfected with SUR1 and Kir6.2)

  • This compound

  • Voltage-sensitive dye (e.g., DiBAC₄(3))

  • Positive control for depolarization (e.g., high extracellular KCl solution)

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

  • Appropriate cell culture medium and buffers (e.g., HBSS)

Experimental Workflow

Fluorescence_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Load cells with voltage-sensitive dye B->C D Acquire baseline fluorescence reading C->D E Add this compound, positive control (KCl), and vehicle control D->E F Incubate and acquire fluorescence readings at multiple time points E->F G Analyze data: Normalize to baseline and compare treatments F->G

Caption: Experimental workflow for measuring membrane potential changes with a fluorescent dye.

Step-by-Step Protocol
  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a working solution of the voltage-sensitive dye (e.g., 1-10 µM DiBAC₄(3)) in a suitable buffer like HBSS.

    • Remove the culture medium from the wells and wash once with the buffer.

    • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Baseline Reading: After incubation, measure the baseline fluorescence using a fluorescence plate reader or microscope with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~516 nm emission for DiBAC₄(3)).

  • Compound Addition:

    • Prepare serial dilutions of this compound in the buffer.

    • Prepare a high KCl solution (e.g., 50 mM KCl) as a positive control for depolarization.

    • Prepare a vehicle control (e.g., DMSO in buffer).

    • Add the compounds to the respective wells.

  • Kinetic Measurement: Immediately after compound addition, start acquiring fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to monitor the change in membrane potential over time.

  • Data Analysis:

    • For each well, normalize the fluorescence intensity at each time point to the baseline reading (F/F₀).

    • Plot the normalized fluorescence over time for each treatment.

    • Compare the fluorescence changes in this compound-treated wells to the vehicle and positive controls. A decrease in fluorescence relative to the vehicle control indicates hyperpolarization.

Expected Quantitative Data
Treatment GroupExpected Change in DiBAC₄(3) FluorescenceInterpretation
Vehicle (e.g., DMSO)No significant changeBaseline membrane potential
This compoundDecrease in fluorescenceHyperpolarization
High KClIncrease in fluorescenceDepolarization

Protocol 2: Direct Measurement of this compound's Effect on KATP Channels using Patch-Clamp Electrophysiology

Patch-clamp is the gold standard technique for studying ion channels, allowing for direct measurement of ion currents and membrane potential in single cells. The whole-cell configuration is used here to measure the effect of this compound on the total KATP channel current and the resulting change in membrane potential.

Materials
  • Cells expressing SUR1/Kir6.2 KATP channels cultured on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound

  • ATP and ADP solutions

  • Data acquisition and analysis software (e.g., pCLAMP)

Experimental Workflow

Patch_Clamp_Workflow A Prepare cells on coverslips B Pull and fire-polish patch pipettes A->B C Fill pipette with intracellular solution B->C D Approach a cell and form a giga-ohm seal C->D E Rupture the membrane to achieve whole-cell configuration D->E F Record baseline KATP current and membrane potential E->F G Perfuse the cell with This compound-containing extracellular solution F->G H Record changes in current and membrane potential G->H I Analyze data: Measure current amplitude and change in membrane potential H->I

Caption: Workflow for whole-cell patch-clamp recording of this compound's effects.

Step-by-Step Protocol
  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution.

    • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ.

    • Fill the pipette with the intracellular solution. The intracellular solution should contain a low concentration of ATP (e.g., 0.1 mM) to allow for KATP channel activity.

  • Seal Formation and Whole-Cell Configuration:

    • Using the micromanipulator, approach a target cell with the patch pipette while applying slight positive pressure.

    • When the pipette touches the cell, release the positive pressure to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

    • Apply brief, gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

  • Recording:

    • Voltage-Clamp Mode: Clamp the cell at a holding potential of -70 mV. Apply voltage ramps or steps to measure the current-voltage relationship. Record the baseline KATP current.

    • Current-Clamp Mode: Switch to current-clamp mode to measure the resting membrane potential of the cell.

  • This compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Measurement of Effect:

    • Voltage-Clamp: Record the outward K+ current. An increase in the outward current indicates the opening of KATP channels.

    • Current-Clamp: Record the change in membrane potential. A negative shift in the membrane potential indicates hyperpolarization.

  • Data Analysis:

    • In voltage-clamp, measure the amplitude of the this compound-induced current.

    • In current-clamp, measure the change in membrane potential (in mV) before and after this compound application.

    • Generate current-voltage (I-V) plots to show the change in conductance.

Expected Quantitative Data
Measurement ModeParameter MeasuredExpected Effect of this compound
Voltage-ClampWhole-cell K+ current (pA)Increase in outward current
Current-ClampResting membrane potential (mV)Hyperpolarization (e.g., a shift from -60 mV to -80 mV)

Logical Relationship Diagram

Logical_Relationship This compound This compound Present KATP_Open KATP Channel Opens This compound->KATP_Open causes K_Efflux Increased K+ Efflux KATP_Open->K_Efflux results in Membrane_Hyperpolarized Membrane Hyperpolarizes K_Efflux->Membrane_Hyperpolarized leads to Fluorescence_Decrease Fluorescence Decrease (Anionic Dye) Membrane_Hyperpolarized->Fluorescence_Decrease is detected as Current_Increase Outward K+ Current Increases (Patch-Clamp) Membrane_Hyperpolarized->Current_Increase is measured as

Caption: Logical relationship between this compound application and experimental readouts.

Conclusion

The protocols outlined provide robust methods for characterizing the effects of this compound on plasma membrane potential. The fluorescence-based assay is suitable for higher-throughput screening and for observing population-level responses, while the patch-clamp technique offers detailed, single-cell resolution of the underlying ion channel activity and direct measurement of membrane potential changes. The choice of method will depend on the specific research question and available resources. Both methods are expected to demonstrate that this compound causes a hyperpolarization of the cell membrane by activating SUR1/Kir6.2 KATP channels.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Drug-Induced Liver Enzyme Elevation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific mechanism of Tifenazoxide-induced liver enzyme elevation is not publicly available. The clinical development of this compound (also known as NN414) was discontinued due to observations of elevated liver enzymes in trial participants.[1] This technical support center, therefore, provides a framework for understanding and investigating drug-induced liver injury (DILI) in a broader context, using the case of this compound as a relevant example for which specific mechanistic data remains undisclosed. The following content is intended for informational and educational purposes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) about this compound and Liver Enzyme Elevation

Q1: What is this compound and why was its development discontinued?

A1: this compound (NN414) is a potent and selective opener of the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels.[2] It was investigated as a potential oral treatment for type 2 diabetes. However, its clinical development was halted during Phase 2 trials due to concerns about elevated liver enzymes observed in study participants.[1]

Q2: What specific liver enzymes were elevated by this compound?

A2: The publicly available information does not specify which liver enzymes (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), or Gamma-Glutamyl Transferase (GGT)) were elevated, nor the magnitude of these elevations.

Q3: Is the mechanism of this compound-induced liver enzyme elevation known?

A3: No, the specific molecular mechanism by which this compound may cause an increase in liver enzymes has not been publicly disclosed. Drug-induced liver injury can occur through various mechanisms, including direct cellular toxicity, metabolic activation to reactive intermediates, mitochondrial dysfunction, or immune-mediated responses. Without specific data from preclinical or clinical studies, the pathway for this compound remains speculative.

Troubleshooting Guide for Investigating Drug-Induced Liver Injury (DILI)

This guide is for researchers who observe potential hepatotoxicity with a novel compound in their experiments.

Q1: We are observing elevated ALT and AST levels in our animal model after administration of our compound. What are the immediate next steps?

A1: First, confirm the findings by repeating the experiment with careful attention to dosing and animal handling. It is crucial to include appropriate vehicle controls. If the results are reproducible, consider the following:

  • Dose-dependency: Conduct a dose-response study to see if the enzyme elevations are dependent on the compound's concentration.

  • Time-course: Measure liver enzymes at multiple time points after dosing to understand the onset and duration of the effect.

  • Histopathology: Collect liver tissue for histopathological analysis to look for signs of necrosis, steatosis, cholestasis, or inflammation.

Q2: How can we determine if the observed hepatotoxicity is due to the parent compound or a metabolite?

A2: Investigating the role of metabolites is a critical step. The following approaches can be employed:

  • In vitro metabolism studies: Incubate the compound with liver microsomes or hepatocytes to identify major metabolites. These metabolites can then be synthesized and tested for cytotoxicity in hepatic cell lines.

  • Reactive metabolite screening: Use trapping agents like glutathione in in vitro metabolic systems to detect the formation of reactive electrophilic metabolites that can form covalent adducts with proteins.

Q3: What in vitro assays can help elucidate the mechanism of hepatotoxicity?

A3: A panel of in vitro assays can provide mechanistic insights:

  • Hepatocyte viability assays: Use primary hepatocytes or cell lines like HepG2 or HepaRG to assess cytotoxicity (e.g., using LDH or MTT assays).

  • Mitochondrial toxicity assays: Evaluate the compound's effect on mitochondrial respiration (e.g., using a Seahorse analyzer), mitochondrial membrane potential, and ATP production.

  • Bile Salt Export Pump (BSEP) inhibition assay: This is important for assessing the risk of cholestatic liver injury.

  • Oxidative stress assays: Measure the production of reactive oxygen species (ROS) and the depletion of glutathione in hepatocytes.

Data Presentation: Summarizing Liver Enzyme Data

When presenting quantitative data on liver enzyme elevations, clear and structured tables are essential for comparison. Below are examples of how such data could be presented.

Table 1: Dose-Dependent Effects of Compound X on Serum Liver Enzymes in Rats (Day 7)

Treatment Group (mg/kg)nALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)ALP (U/L) (Mean ± SD)
Vehicle Control1035 ± 880 ± 15250 ± 50
Compound X (10)1045 ± 1295 ± 20260 ± 55
Compound X (30)10150 ± 40280 ± 60275 ± 60
Compound X (100)10450 ± 120750 ± 150300 ± 70

* p < 0.05 compared to Vehicle Control

Table 2: Time-Course of Liver Enzyme Elevation with Compound X (100 mg/kg) in Rats

Time PointnALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
Pre-dose1033 ± 778 ± 16
6 hours10120 ± 30250 ± 50
24 hours10460 ± 110780 ± 160
48 hours10350 ± 90550 ± 120
72 hours10150 ± 40280 ± 60

Experimental Protocols

1. In Vitro Hepatotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compound (and vehicle control) for 24 or 48 hours.

  • Cytotoxicity Assay (LDH release): Measure the release of lactate dehydrogenase (LDH) into the cell culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH release is an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., Triton X-100) that induces maximal LDH release.

2. In Vivo Assessment of Hepatotoxicity in Rodents

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Dosing: Administer the test compound or vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 7 or 28 days).

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum chemistry analysis. Euthanize the animals and collect the liver for histopathological examination.

  • Serum Chemistry: Analyze serum samples for ALT, AST, ALP, and total bilirubin levels using an automated clinical chemistry analyzer.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any pathological changes.

Visualization of Potential DILI Mechanisms

The following diagrams illustrate generalized signaling pathways that are often implicated in drug-induced liver injury. The exact pathway for a specific compound would need to be determined experimentally.

DILI_Oxidative_Stress Drug Drug/Metabolite ROS Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondria Drug->Mitochondria Metabolic Activation GSH_Depletion GSH Depletion ROS->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Cell_Death Hepatocyte Death (Necrosis/Apoptosis) GSH_Depletion->Cell_Death Increased Susceptibility Mitochondria->ROS Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death Protein_Oxidation->Cell_Death

Caption: Oxidative Stress Pathway in DILI.

DILI_Mitochondrial_Dysfunction Drug Drug/Metabolite ETC_Inhibition Electron Transport Chain (ETC) Inhibition Drug->ETC_Inhibition MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Loss ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion MPT Mitochondrial Permeability Transition (MPT) Pore Opening MMP_Loss->MPT Necrosis Necrosis ATP_Depletion->Necrosis Cytochrome_c Cytochrome c Release MPT->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Mitochondrial Dysfunction Pathway in DILI.

Experimental_Workflow_DILI Observation Elevated Liver Enzymes in vivo In_Vitro_Screen In Vitro Screening (Hepatocytes/Cell Lines) Observation->In_Vitro_Screen Cytotoxicity Cytotoxicity Assay (LDH, MTT) In_Vitro_Screen->Cytotoxicity Metabolism Metabolite Identification In_Vitro_Screen->Metabolism Mechanistic Mechanistic Assays Cytotoxicity->Mechanistic Metabolism->Mechanistic Mitochondrial_Tox Mitochondrial Toxicity Mechanistic->Mitochondrial_Tox Oxidative_Stress Oxidative Stress Mechanistic->Oxidative_Stress BSEP_Inhibition BSEP Inhibition Mechanistic->BSEP_Inhibition Risk_Assessment Hepatotoxicity Risk Assessment Mitochondrial_Tox->Risk_Assessment Oxidative_Stress->Risk_Assessment BSEP_Inhibition->Risk_Assessment

Caption: Experimental Workflow for DILI Investigation.

References

Optimizing Tifenazoxide concentration for glucose uptake assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers investigating the effects of Tifenazoxide (also known as NN414) in the context of glucose metabolism. It addresses a common misconception about its mechanism of action and offers detailed protocols and troubleshooting for related experimental assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to directly stimulate glucose uptake in cell-based assays?

A1: No, this compound is not suitable for directly stimulating glucose uptake. Its primary mechanism is to open ATP-sensitive potassium (KATP) channels, specifically the SUR1/Kir6.2 subtype found in pancreatic beta-cells.[1][2][3] This action leads to an inhibition of insulin secretion. Since insulin is the principal hormone that stimulates glucose uptake into muscle and fat cells, this compound would indirectly lead to decreased, not increased, glucose uptake in these tissues in a physiological system.

Q2: If this compound inhibits insulin secretion, why do some studies report that it lowers blood glucose and improves glucose tolerance in animal models?

A2: This is a key point. In models of type 2 diabetes, there is often a state of hyperinsulinemia (excessive insulin secretion) which can lead to insulin resistance. By activating KATP channels, this compound reduces the workload on the pancreatic beta-cells, leading to a decrease in the excessive basal insulin secretion.[1][4] This "beta-cell rest" can improve the cells' subsequent responsiveness to glucose and, by reducing hyperinsulinemia, can lead to improved overall insulin sensitivity in peripheral tissues. This ultimately results in better glucose tolerance and lower basal blood glucose levels.

Q3: What is the primary application of this compound in research?

A3: this compound is primarily used as a selective pharmacological tool to study the role of pancreatic KATP channels (SUR1/Kir6.2) in regulating insulin secretion and glucose homeostasis. It allows researchers to investigate the consequences of inhibiting insulin release and to explore the concept of "beta-cell rest" as a potential therapeutic strategy for conditions like type 2 diabetes.

Q4: What cell types are appropriate for studying the direct effects of this compound?

A4: The most appropriate cell types are those expressing the SUR1/Kir6.2 KATP channel subtype. This includes pancreatic beta-cells (e.g., INS-1E, MIN6 cell lines) and cell lines engineered to express these channel subunits, such as HEK293 cells. Its effects on other cell types that do not express this specific channel subtype would be minimal to non-existent.

This compound (NN414): Mechanism of Action

This compound is a potent and selective opener of the pancreatic beta-cell type KATP channel. The channel is composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.

Signaling Pathway of this compound in Pancreatic Beta-Cells:

  • Binding: this compound binds to the SUR1 subunit of the KATP channel.

  • Channel Activation: This binding promotes the open state of the channel.

  • Potassium Efflux: The open channel allows potassium ions (K+) to flow out of the beta-cell, down their concentration gradient.

  • Hyperpolarization: The efflux of positive charge causes the cell membrane to become more negative on the inside, a state known as hyperpolarization.

  • Inhibition of Ca2+ Influx: This hyperpolarization prevents the opening of voltage-gated calcium channels (VGCCs).

  • Reduced Insulin Secretion: The influx of calcium is the primary trigger for the fusion of insulin-containing vesicles with the cell membrane (exocytosis). By preventing calcium influx, this compound inhibits the secretion of insulin.

Tifenazoxide_Pathway This compound This compound (NN414) KATP SUR1/Kir6.2 KATP Channel (in Beta-Cell Membrane) This compound->KATP Binds & Activates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC Prevents Opening Ca_influx Ca2+ Influx Blocked VGCC->Ca_influx Exocytosis Insulin Vesicle Exocytosis Inhibited Ca_influx->Exocytosis Prevents Triggering

This compound signaling pathway in pancreatic beta-cells.

Data Presentation: this compound Concentrations in Research

The effective concentration of this compound varies significantly depending on the experimental system. Below is a summary of concentrations and doses reported in the literature.

Experimental SystemConcentration/DoseReported EffectReference
HEK293 Cells (expressing Kir6.2/SUR1)EC₅₀: 0.45 µM Activation of KATP channel currents
Obese Zucker Rats (in vivo)10 mg/kg/day Attenuation of hyperinsulinemia, improved glucose tolerance
Obese Zucker Rats (in vivo)30 mg/kg/day Stronger attenuation of hyperinsulinemia, but some deterioration in overall glycemic control (higher HbA1c)
VDF Zucker Rats (in vivo)1.5 mg/kg, twice daily Reduced basal hyperglycemia and hyperinsulinemia; improved glucose tolerance
Human Subjects (Type 2 Diabetes)1.5, 4.5, and 10 mg/kg Significant inhibition of insulin secretion

Technical Guide for a General Glucose Uptake Assay

While this compound is not a direct stimulator, researchers studying its indirect effects on glucose homeostasis may need to perform glucose uptake assays. Here is a detailed protocol for a common non-radioactive, fluorescence-based assay using 2-NBDG, a fluorescent glucose analog.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

This protocol provides a general workflow for measuring glucose uptake in adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes).

Materials:

  • Cells cultured in appropriate multi-well plates (e.g., 24- or 96-well black, clear-bottom plates)

  • Culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Krebs-Ringer Phosphate Buffer (KRPH) or Phosphate-Buffered Saline (PBS)

  • Glucose-free KRPH or PBS for starvation step

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Stimulator (e.g., Insulin at 100 nM as a positive control)

  • Inhibitor (e.g., Cytochalasin B as a negative control to block glucose transporters)

  • Ice-cold PBS or stop buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency or differentiation state.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Replace the medium with serum-free culture medium and incubate for 2-4 hours.

  • Glucose Starvation: Aspirate the serum-free medium. Wash the cells twice with warm, glucose-free KRPH buffer. Incubate the cells in glucose-free KRPH buffer for 30-60 minutes to deplete intracellular glucose stores.

  • Treatment/Stimulation:

    • Basal group: Add glucose-free KRPH buffer.

    • Positive control group: Add insulin (e.g., 100 nM final concentration) in glucose-free KRPH buffer. Incubate for 30 minutes at 37°C.

    • Negative control group: Pre-incubate cells with a glucose transporter inhibitor (e.g., Cytochalasin B) for 30-60 minutes before the next step.

  • 2-NBDG Incubation: Add 2-NBDG to all wells to a final concentration of 50-200 µM. Incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Terminate Uptake: Aspirate the 2-NBDG-containing medium. Stop the uptake by washing the cells three times with ice-cold PBS. This step is critical to remove extracellular fluorescence and halt transporter activity.

  • Fluorescence Measurement: Add fresh PBS or KRPH buffer to each well. Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~465/540 nm) or visualize using a fluorescence microscope.

Glucose_Uptake_Workflow Start Culture Cells to Desired State Serum_Starve Serum Starvation (2-4 hours) Start->Serum_Starve Glucose_Starve Glucose Starvation (30-60 min) Serum_Starve->Glucose_Starve Treatment Add Treatments (e.g., Insulin for 30 min) Glucose_Starve->Treatment NBDG_Incubation Add 2-NBDG (30-60 min) Treatment->NBDG_Incubation Wash Terminate with Ice-Cold PBS Washes (3x) NBDG_Incubation->Wash Measure Measure Fluorescence Wash->Measure Insulin_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K Akt Akt/PKB Phosphorylation PI3K->Akt AS160 AS160 Phosphorylation Akt->AS160 Translocation Vesicle Translocation AS160->Translocation Enables GLUT4_vesicle Intracellular GLUT4 Vesicle GLUT4_vesicle->Translocation Fusion Fusion with Plasma Membrane Translocation->Fusion Uptake Glucose Uptake Fusion->Uptake Mediates Glucose Extracellular Glucose Glucose->Uptake

References

Addressing experimental variability with Tifenazoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tifenazoxide (also known as NN414). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental variability when working with this selective KATP channel opener.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective opener of the ATP-sensitive potassium (KATP) channels composed of the SUR1 and Kir6.2 subunits.[1][2] These channels are predominantly found in pancreatic β-cells. By opening these channels, this compound causes potassium ions to exit the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential prevents the opening of voltage-gated calcium channels, thereby reducing calcium influx and inhibiting glucose-stimulated insulin secretion.[1][3]

Tifenazoxide_Mechanism This compound This compound (NN414) KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Activates K_Efflux K+ Efflux ↑ KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis ↓ Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Inhibited Insulin_Vesicles->Insulin_Secretion

Caption: this compound signaling pathway in pancreatic β-cells.

Q2: How selective is this compound compared to other KATP channel openers like Diazoxide?

This compound is significantly more potent and selective for the pancreatic SUR1/Kir6.2 channel subtype compared to Diazoxide.[1] It shows minimal activation of SUR2A/Kir6.2 (cardiac) or SUR2B/Kir6.2 (smooth muscle) channels, which can be a source of off-target effects with less selective compounds.

Q3: How should I prepare and store this compound solutions to ensure stability?

Proper preparation and storage are critical to minimize experimental variability.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.

  • Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium or vehicle buffer. Ensure the final solvent concentration is minimal (e.g., <0.1% DMSO) to avoid solvent-induced artifacts.

Q4: What are recommended starting concentrations for in vitro and in vivo experiments?

Starting concentrations should be based on the compound's potency. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.

Experiment Type Recommended Starting Range Notes
In Vitro (Cell Culture)0.1 µM - 10 µMBased on IC50 of 0.15 µM for insulin release inhibition and EC50 of 0.45 µM for channel activation.
In Vivo (Rodent Models)1 - 3 mg/kg (Oral)A dose of 1.5 mg/kg (twice daily) was effective in VDF Zucker rats.

Troubleshooting Guide

Problem: I am not observing the expected inhibition of glucose-stimulated insulin secretion (GSIS).

Troubleshooting_No_Effect Start Problem: No Inhibition of GSIS Check_Model Is your cell model appropriate? (e.g., INS-1, MIN6, primary islets) Start->Check_Model Check_Concentration Is this compound concentration optimal? Check_Model->Check_Concentration Yes Sol_Model Action: Verify SUR1/Kir6.2 expression. Use a positive control (e.g., Diazoxide). Check_Model->Sol_Model No Check_Compound Is the compound active? Check_Concentration->Check_Compound Yes Sol_Concentration Action: Perform a dose-response curve (e.g., 0.01 µM to 100 µM). Check_Concentration->Sol_Concentration Unsure Check_Stimulation Is glucose stimulation adequate? Check_Compound->Check_Stimulation Yes Sol_Compound Action: Prepare fresh solutions from powder. Verify storage conditions of stock. Check_Compound->Sol_Compound No Sol_Stimulation Action: Ensure a significant difference between basal and high glucose conditions. Check_Stimulation->Sol_Stimulation No End Problem Resolved Check_Stimulation->End Yes

Caption: Troubleshooting flowchart for lack of this compound effect.

  • Possible Cause 1: Inappropriate Experimental Model. this compound's effect is entirely dependent on the presence of SUR1/Kir6.2 channels. Cell lines that do not express these subunits will not respond.

    • Solution: Confirm the expression of SUR1 (gene ABCC8) and Kir6.2 (gene KCNJ11) in your cell line or model system via qPCR or Western blot. Use a positive control cell line known to respond, such as INS-1 or MIN6 cells.

  • Possible Cause 2: Suboptimal Compound Concentration. The dose-response relationship can be sharp. A concentration that is too low will be ineffective, while one that is excessively high could induce off-target effects or toxicity.

    • Solution: Perform a full dose-response curve (e.g., from 10 nM to 100 µM) to determine the IC50 in your specific assay.

  • Possible Cause 3: Inactive Compound. Improper storage or repeated freeze-thaw cycles can lead to compound degradation.

    • Solution: Prepare a fresh working solution from a new aliquot of your frozen stock. If results are still poor, prepare a new stock solution from the original powder.

  • Possible Cause 4: Poor Glucose Stimulation. The inhibitory effect of this compound is only observable when insulin secretion is first stimulated. If the difference between your basal and high-glucose conditions is small, the inhibitory effect will be difficult to detect.

    • Solution: Optimize your GSIS protocol. Ensure cells are properly "starved" in low glucose media before stimulation and that the high glucose concentration provides a robust secretory response.

Problem: My results are highly variable between experiments.

  • Possible Cause 1: Inconsistent Solution Preparation. Minor differences in weighing or diluting the compound can lead to significant variability given its potency.

    • Solution: Adhere strictly to a standardized protocol for solution preparation (See Protocol 1). Use calibrated pipettes and ensure the compound is fully dissolved before making subsequent dilutions.

  • Possible Cause 2: Cell Health and Passage Number. Cells at very high or low confluency, or at high passage numbers, can exhibit altered metabolic and secretory characteristics.

    • Solution: Plate cells at a consistent density for all experiments. Use cells within a defined, narrow passage number range and regularly check for mycoplasma contamination.

  • Possible Cause 3: Variations in Incubation Times. The timing of starvation, pre-incubation with this compound, and glucose stimulation is critical.

    • Solution: Use timers and a standardized workflow to ensure all wells or plates are treated for identical durations.

Problem: I am observing unexpected cell toxicity or death.

  • Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.

    • Solution: Always include a "vehicle control" group that is treated with the same final concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%, and ideally <0.1%).

  • Possible Cause 2: Compound Concentration is Too High. At very high concentrations, this compound may have off-target effects that could lead to toxicity.

    • Solution: Re-evaluate your dose-response curve. Use the lowest effective concentration that achieves the desired biological effect. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional experiments.

Experimental Protocols & Data

Data Presentation

Table 1: Comparative Potency of KATP Channel Openers

Compound Target EC50 (Channel Activation) IC50 (Insulin Release Inhibition)
This compound (NN414) SUR1/Kir6.20.45 µM0.15 µM (βTC6 cells)
Diazoxide Non-selective31 µM>100 µM
Protocol 1: Preparation of this compound Solutions
  • Prepare 50 mM Stock Solution in DMSO:

    • Tare a microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 5-10 mg of this compound powder (M.W. ~400.5 g/mol , verify with supplier).

    • Add the appropriate volume of high-purity DMSO to achieve a 50 mM concentration. (Calculation: Volume (µL) = [Weight (mg) / 400.5] * 20000).

    • Vortex thoroughly for 2-5 minutes until the powder is completely dissolved.

  • Storage and Aliquoting:

    • Dispense the stock solution into 10-20 µL single-use aliquots in sterile microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot.

    • Perform serial dilutions in your experimental buffer or medium to achieve the desired final concentrations. For example, to make a 100X solution for a final concentration of 1 µM, dilute the 50 mM stock 1:500 into the medium. Add this 100X solution to your cells at a 1:100 dilution.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a general guideline for cell lines like INS-1 or MIN6.

GSIS_Workflow Day1 Day 1: Seed Cells Plate cells in 24-well plates and grow to 80-90% confluency. Day3_1 Day 3 (AM): Starvation Wash with PBS. Incubate in low-glucose (2.5 mM) medium for 2 hours. Day1->Day3_1 Day3_2 Day 3 (AM): Pre-incubation Replace medium with low-glucose buffer containing this compound or Vehicle. Incubate for 30-60 minutes. Day3_1->Day3_2 Day3_3 Day 3 (AM): Stimulation Replace buffer with: - Low Glucose (2.5 mM) - High Glucose (16.7 mM) Both conditions ± this compound/Vehicle. Incubate for 1-2 hours. Day3_2->Day3_3 Day3_4 Day 3 (PM): Collection & Analysis Collect supernatant for insulin measurement (ELISA). Lyse cells to measure total protein or DNA for normalization. Day3_3->Day3_4

Caption: General experimental workflow for a GSIS assay.

  • Cell Seeding: Seed pancreatic β-cells (e.g., INS-1, MIN6) in 24-well plates and culture until they reach 80-90% confluency.

  • Starvation: Gently wash the cells twice with Phosphate Buffered Saline (PBS). Then, incubate the cells in a Krebs-Ringer Bicarbonate (KRB) buffer (or similar) containing a low glucose concentration (e.g., 2.5 mM) for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Pre-incubation: Aspirate the starvation buffer. Add fresh low-glucose KRB buffer containing either the vehicle control (e.g., 0.1% DMSO) or the desired concentrations of this compound. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Aspirate the pre-incubation buffer. Add the stimulation buffers:

    • Basal Group: Low-glucose (2.5 mM) KRB buffer ± this compound/Vehicle.

    • Stimulated Group: High-glucose (e.g., 16.7 mM) KRB buffer ± this compound/Vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and store the supernatant at -20°C or -80°C for analysis.

  • Analysis: Quantify the insulin concentration in the supernatant using a standard ELISA kit. Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well.

References

Technical Support Center: Tifenazoxide In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tifenazoxide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NN414) is a potent and selective opener of the ATP-sensitive potassium (KATP) channels.[1] It is particularly selective for the SUR1/Kir6.2 subtype of these channels.[1][2] Its primary mechanism of action involves the opening of these KATP channels, which leads to hyperpolarization of the cell membrane.[2] This hyperpolarization reduces cellular excitability and inhibits intracellular calcium signaling.[2] In pancreatic β-cells, this action inhibits glucose-stimulated insulin release, giving this compound its antidiabetic properties.

Q2: What are the recommended solvents and formulation strategies for this compound for in vivo use?

This compound is orally active, but its delivery can be challenging due to solubility. Several solvent systems can be used to prepare this compound for administration in animal models. The choice of vehicle can significantly impact its bioavailability. Below are some established protocols that yield a clear solution with a solubility of at least 2.5 mg/mL.

Q3: Which animal models are suitable for studying the effects of this compound?

The selection of an appropriate animal model is crucial and depends on the research question. For studying the antidiabetic effects of this compound, the VDF Zucker rat, a model for type 2 diabetes, has been successfully used. More generally, rodents such as mice and rats are common preclinical models for pharmacokinetic and pharmacodynamic studies.

Q4: What are the common routes of administration for this compound in animal models?

The most common routes for administering compounds to rodents include:

  • Oral Gavage: This is a precise method for oral dosing, delivering a specific volume of the compound directly into the stomach. However, it can be stressful for the animals and requires proper technique to avoid tissue damage.

  • Intraperitoneal (IP) Injection: This route offers systemic delivery and is a common alternative to intravenous injection.

  • Intravenous (IV) Injection: This method provides immediate and complete systemic exposure to the drug.

  • Subcutaneous (SC) Injection: This route allows for slower, more sustained absorption compared to IV or IP injections.

  • Implantable Infusion Pumps: For continuous and long-term delivery at a constant rate, osmotic minipumps can be implanted. This is particularly useful for maintaining steady-state drug concentrations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound during formulation - Inadequate solvent volume- Low temperature- Improper mixing- Gently heat the solution.- Use sonication to aid dissolution. - Ensure all components of the solvent system are added sequentially and mixed thoroughly.
High variability in experimental results - Inconsistent dosing technique (e.g., oral gavage)- Animal stress affecting physiology- Instability of the formulated drug- Ensure all personnel are properly trained in the chosen administration technique. - Consider less stressful administration methods like voluntary oral administration if feasible. - Prepare fresh formulations for each experiment and store stock solutions appropriately (-80°C for up to 6 months, -20°C for up to 1 month).
Lack of expected therapeutic effect - Poor bioavailability with the chosen formulation/route- Incorrect dosage- Rapid metabolism or clearance of the drug- Review the formulation strategy; consider using a different vehicle to improve solubility and absorption. - Perform a dose-response study to determine the optimal dose for your animal model. - Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.
Adverse effects or toxicity observed in animals - The vehicle itself may have toxic effects.- The dose of this compound is too high.- The route of administration is causing local tissue damage.- Run a vehicle-only control group to assess for any effects of the solvent system.- Perform a toxicity study to determine the maximum tolerated dose (MTD). - Ensure proper administration techniques are followed to minimize injury.

Data Presentation

Table 1: this compound Formulation Protocols

ProtocolComponent 1Component 2Component 3Component 4Final Solubility
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
310% DMSO90% Corn Oil--≥ 2.5 mg/mL

Table 2: In Vitro Potency of this compound

ParameterValueCell/Assay TypeReference
EC50 (Patch-clamp)0.45 µMKir6.2/SUR1 channels
IC50 (Insulin Release)0.15 µMβTC6 cells

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline, sterile tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add 10% of the final desired volume of DMSO to the this compound powder.

    • Vortex until the powder is fully dissolved.

    • Add 40% of the final volume of PEG300 and vortex thoroughly.

    • Add 5% of the final volume of Tween-80 and vortex until the solution is homogenous.

    • Add 45% of the final volume of saline and vortex to mix.

    • If any precipitation is observed, gently warm the solution or place it in a sonicator bath until it becomes clear.

    • The final solution should be clear and ready for administration.

Protocol 2: Administration via Oral Gavage in Mice

  • Materials: Prepared this compound formulation, appropriate gauge ball-tip gavage needle, syringe.

  • Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

    • Draw the calculated dose into the syringe. The maximum volume for oral gavage is typically 10 mL/kg of body weight.

    • Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth into the esophagus. There should be no resistance.

    • Once the needle is in place, slowly administer the solution.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Visualizations

Tifenazoxide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Activates Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channels (Closed) Membrane_Hyperpolarization->Ca_Channel Causes Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Prevents fusion of Insulin_Secretion Inhibition of Insulin Secretion Insulin_Vesicles->Insulin_Secretion experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Formulation This compound Formulation (e.g., Protocol 1) Dose_Calculation Calculate Dose (Based on body weight) Formulation->Dose_Calculation Animal_Model Select Animal Model (e.g., VDF Zucker Rat) Animal_Model->Dose_Calculation Administration Administer this compound (e.g., Oral Gavage) Dose_Calculation->Administration Monitoring Monitor Animal (Adverse effects, behavior) Administration->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood collection) Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Blood glucose levels) Administration->PD_Assessment Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis

References

Tifenazoxide Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the Technical Support Center for the assessment of tifenazoxide cytotoxicity in primary cell cultures. This guide is intended for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxic effects during their in vitro experiments with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as NN414, is a potent and selective opener of the ATP-sensitive potassium (K-ATP) channels.[1][2] Specifically, it targets the SUR1/Kir6.2 subtype of K-ATP channels, which are prominently expressed in pancreatic β-cells and some neurons.[3][4] By opening these channels, this compound leads to membrane hyperpolarization, which in pancreatic β-cells inhibits glucose-stimulated insulin release.[5] This makes it a compound of interest for conditions involving hyperinsulinemia.

Q2: Is this compound expected to be cytotoxic to primary cell cultures?

This compound is designed to be a selective K-ATP channel opener and is not typically classified as a cytotoxic agent. However, unexpected cytotoxicity in primary cell cultures can arise from several factors, including:

  • Off-target effects at high concentrations: Like any compound, high concentrations may lead to unintended cellular effects.

  • Cell-type specific sensitivity: Primary cells, depending on their origin and function, may have varying expression levels of K-ATP channels or different sensitivities to prolonged changes in membrane potential.

  • Experimental conditions: Issues such as compound solubility, solvent concentration, and the health of the primary cells can significantly contribute to apparent cytotoxicity.

Q3: My primary cell cultures are showing decreased viability after treatment with this compound. What are the potential causes?

Unexpected cytotoxicity can stem from several sources. Please refer to the troubleshooting guide below for a systematic approach to identifying the cause. Key areas to investigate include:

  • Compound Precipitation: this compound may have limited solubility in aqueous media. Precipitation can lead to inconsistent dosing and physical stress on cells.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic for your specific primary cells (typically <0.1%).

  • Primary Cell Health: Primary cells are sensitive to culture conditions. Ensure they are healthy, within a low passage number, and free from contamination.

  • Prolonged Hyperpolarization: Continuous activation of K-ATP channels could lead to chronic hyperpolarization, potentially disrupting ion homeostasis, nutrient transport, and downstream signaling pathways, which may induce cell cycle arrest or apoptosis in some cell types.

Q4: Which cytotoxicity assays are recommended for assessing this compound's effects on primary cells?

It is highly recommended to use multiple assays that measure different aspects of cell death to obtain a comprehensive understanding. Good choices include:

  • MTT or WST-1 Assay: Measures metabolic activity, an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, indicating necrosis or late apoptosis.

  • Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity observed during experiments with this compound.

TroubleshootingGuide start Start: Unexpected Cytotoxicity Observed check_compound Check Compound Preparation start->check_compound solubility Is this compound fully dissolved in media? Any precipitation? check_compound->solubility check_solvent Assess Solvent Toxicity vehicle_control Does the vehicle control show toxicity? check_solvent->vehicle_control check_cells Evaluate Primary Cell Health untreated_control Are untreated controls healthy? check_cells->untreated_control check_assay Verify Assay Integrity assay_interference Does this compound interfere with the assay reagents? check_assay->assay_interference mechanism_investigation Investigate Mechanism of Cytotoxicity sol_mechanism Action: - Perform time-course & dose-response - Use apoptosis vs. necrosis assays - Investigate downstream signaling mechanism_investigation->sol_mechanism solubility->check_solvent Yes sol_solubility Solution: - Prepare fresh stock - Check solubility limits - Use a different solvent system solubility->sol_solubility No vehicle_control->check_cells No sol_solvent Solution: - Lower final solvent concentration (e.g., <0.1% DMSO) - Test a solvent dilution series vehicle_control->sol_solvent Yes untreated_control->check_assay Yes sol_cells Solution: - Use lower passage cells - Check for contamination (mycoplasma) - Optimize seeding density untreated_control->sol_cells No assay_interference->mechanism_investigation No sol_assay Solution: - Run cell-free controls - Use an orthogonal assay (e.g., LDH if using MTT) assay_interference->sol_assay Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Quantitative Data Summary

The following tables provide reference values for setting up cytotoxicity experiments. Actual concentrations and incubation times should be optimized for your specific primary cell type.

Table 1: Recommended Controls for Cytotoxicity Assays

Control TypePurposeExpected Outcome
Untreated Cells Baseline cell viabilityHigh viability / Low cytotoxicity
Vehicle Control To assess the toxicity of the solvent (e.g., DMSO)High viability / Low cytotoxicity
Positive Control (e.g., Staurosporine) To confirm the assay is working and cells can undergo cell deathLow viability / High cytotoxicity
Medium Only (Blank) Background absorbance/luminescence of the culture mediumLowest signal
Maximum Lysis (for LDH assay) Represents 100% cytotoxicityHighest signal

Table 2: Typical Concentration Ranges for Assay Controls

AssayPositive ControlTypical Concentration
MTT / WST-1 Staurosporine1-10 µM
LDH Assay Lysis Buffer (e.g., 1% Triton X-100)Per manufacturer's instructions
Caspase-Glo 3/7 Staurosporine1-10 µM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity in a 96-well plate format.

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and controls in culture medium. Replace the existing medium with 100 µL of the treatment medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and express results as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence assays.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Equilibration: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Read the luminescence using a plate luminometer.

  • Data Analysis: Subtract the background luminescence (medium only) and express results as fold change relative to the vehicle control.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

SignalingPathway This compound This compound KATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Activates Hyperpolarization Sustained Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ion_Imbalance Ionic Imbalance (↓ intracellular K+) Hyperpolarization->Ion_Imbalance Causes Nutrient_Transport Altered Nutrient Transport (e.g., Na+-coupled transporters) Hyperpolarization->Nutrient_Transport Impacts Cell_Stress Cellular Stress Ion_Imbalance->Cell_Stress Nutrient_Transport->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis Induces Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Analysis CultureCells Culture Primary Cells PrepareCompound Prepare this compound and Controls SeedPlate Seed 96-Well Plates CultureCells->SeedPlate TreatCells Treat Cells (24-72h) PrepareCompound->TreatCells SeedPlate->TreatCells MTT MTT Assay (Viability) TreatCells->MTT LDH LDH Assay (Necrosis) TreatCells->LDH Caspase Caspase Assay (Apoptosis) TreatCells->Caspase ReadPlates Read Plates (Absorbance/Luminescence) MTT->ReadPlates LDH->ReadPlates Caspase->ReadPlates AnalyzeData Analyze & Plot Data (IC50, % Viability) ReadPlates->AnalyzeData

Caption: Workflow for assessing this compound cytotoxicity.

References

Overcoming poor solubility of Tifenazoxide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the poor aqueous solubility of Tifenazoxide. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful preparation of this compound solutions for your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Issue Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the initial solvent. Insufficient solvent volume or agitation.- Increase the solvent volume to reduce the concentration. - Vortex the solution vigorously for several minutes. - Gentle warming of the solution to 37°C can aid dissolution.[1][2] - Brief sonication can help break up powder aggregates.[1]
The compound dissolves in organic solvent but precipitates upon dilution in aqueous buffer. The final concentration of the organic co-solvent is too low to maintain this compound in solution.- Lower the final working concentration of this compound in the aqueous medium.[2] - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but keep it below cytotoxic levels (typically <0.5% for most cell-based assays).[1] Always include a vehicle control in your experiments. - Add the this compound stock solution to the pre-warmed aqueous buffer while vortexing to facilitate rapid mixing.
The prepared solution is cloudy or contains visible particles. The compound has not fully dissolved or has precipitated out of solution during storage.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. - Before use, visually inspect the solution to ensure it is clear. - Consider preparing fresh dilutions for each experiment to avoid issues with long-term stability in the final aqueous medium.
Inconsistent experimental results. Variability in the preparation of the this compound solution.- Standardize the protocol for preparing and diluting the compound. - Ensure the stock solution is completely dissolved and homogenous before each use. - Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing a concentrated stock solution of this compound due to its high solubilizing capacity for many poorly water-soluble compounds.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The final concentration of DMSO in cell culture medium should generally be kept below 0.5% to avoid solvent-induced cytotoxicity. However, the optimal concentration may vary depending on the cell line and assay sensitivity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific system.

Q3: Are there alternative methods to improve the solubility of this compound in aqueous buffers besides using co-solvents?

A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • Use of surfactants: Surfactants like Tween-80 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.

  • Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions using different co-solvent systems.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is suitable for achieving a concentration of at least 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL final solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.

  • Add 450 µL of saline to the solution and vortex until a homogenous and clear solution is obtained.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol utilizes a cyclodextrin to improve solubility and is suitable for achieving a concentration of at least 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL final solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until the solution is clear.

Data Summary

Formulation Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.57 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.57 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.57 mM)

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Formulation cluster_application Application This compound This compound Powder Stock Concentrated Stock (e.g., 25 mg/mL in DMSO) This compound->Stock DMSO DMSO DMSO->Stock FinalSolution Final this compound Solution Stock->FinalSolution Add dropwise while vortexing CoSolvents Co-solvents (e.g., PEG300, Tween-80) CoSolvents->FinalSolution AqueousBuffer Aqueous Buffer (e.g., Saline) AqueousBuffer->FinalSolution Experiment In Vitro / In Vivo Experiment FinalSolution->Experiment

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound KATP_channel KATP Channel (SUR1/Kir6.2) This compound->KATP_channel opens Membrane_Hyperpolarization Membrane Hyperpolarization KATP_channel->Membrane_Hyperpolarization leads to Ca_channel Voltage-gated Ca2+ Channels Membrane_Hyperpolarization->Ca_channel inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion triggers

Caption: this compound's mechanism of action on insulin secretion.

References

Interpreting unexpected results in Tifenazoxide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tifenazoxide (also known as NN414) in their experiments. This compound is a potent and selective opener of the SUR1/Kir6.2 subtype of ATP-sensitive potassium (KATP) channels, primarily used in diabetes and metabolic disease research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective opener of the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels, which are predominantly found in pancreatic beta-cells and some neurons.[1][2] By opening these channels, this compound increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. In pancreatic beta-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.[3]

Q2: How does the potency of this compound compare to Diazoxide?

A2: this compound is significantly more potent than Diazoxide, another commonly used KATP channel opener. In patch-clamp assays on HEK293 cells expressing the Kir6.2/SUR1 channel, this compound has a half-maximal effective concentration (EC50) of 0.45 µM, whereas Diazoxide's EC50 is 31 µM.[4]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, various formulations can be used, including a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare fresh solutions and store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation.[5]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for SUR1-containing KATP channels, high concentrations may have effects on other channels. For instance, at 1 µmol/l, this compound has been observed to inhibit Kir6.2/SUR2A and Kir6.2/SUR2B currents that were pre-activated by other means. Additionally, a clinical study in healthy male subjects reported an increase in gastrointestinal side effects with this compound treatment.

Troubleshooting Guide

Unexpected Results in In Vitro Experiments

Issue 1: No observed effect of this compound on insulin secretion in isolated islets or beta-cell lines.

  • Possible Cause 1: Suboptimal experimental conditions. The effect of KATP channel openers can be highly dependent on the metabolic state of the cell. If the glucose concentration is too low, the KATP channels may already be maximally open, masking the effect of this compound.

  • Troubleshooting Steps:

    • Ensure you are using a stimulatory concentration of glucose (e.g., 10-20 mM) to induce KATP channel closure before applying this compound.

    • Verify the viability of your islets or cell lines using a suitable assay.

    • Confirm the concentration and stability of your this compound stock solution.

  • Possible Cause 2: Presence of inhibitory factors in the intracellular environment. The activity of KATP channel openers can be influenced by intracellular nucleotides.

  • Troubleshooting Steps:

    • In patch-clamp experiments, ensure you are in the inside-out configuration to control the intracellular solution.

    • Be aware that high concentrations of ATP will antagonize the effect of this compound. The activation by this compound is dependent on the presence of intracellular MgATP, but not MgADP.

Issue 2: Slower than expected activation of KATP channels in patch-clamp experiments.

  • Possible Cause: Concentration-dependent kinetics. The speed of channel activation can depend on the concentration of the KATP channel opener used.

  • Troubleshooting Steps:

    • Try a range of this compound concentrations to determine the optimal concentration for your specific experimental setup.

    • Be patient. Allow sufficient time for the drug to elicit its effect, as the kinetics may be slower than anticipated.

Issue 3: Reduced or no effect of this compound over time in excised patches (channel rundown).

  • Possible Cause: Loss of channel activity after patch excision. KATP channels can lose activity over time when isolated from the cellular environment.

  • Troubleshooting Steps:

    • Include MgATP (0.1-1 mM) in the intracellular (pipette) solution to help maintain channel activity.

    • The addition of phosphoinositides like PIP2 to the intracellular solution can also help prevent channel rundown.

Issue 4: Discrepancy between cell viability assay results and other functional assays.

  • Possible Cause: Interference of this compound with the metabolic basis of the viability assay. Many common cell viability assays (e.g., MTT, MTS, CCK-8) rely on cellular metabolic activity. Since this compound directly modulates a key metabolic channel, it may alter the readout of these assays in a way that does not reflect true cell viability. For example, assays like CCK-8 have been shown to affect glycolysis and the pentose phosphate pathway.

  • Troubleshooting Steps:

    • Use a viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a membrane integrity assay (e.g., propidium iodide staining).

    • If using a metabolic assay, run appropriate controls to assess the direct effect of this compound on the assay chemistry.

    • Correlate viability data with functional readouts, such as insulin secretion or electrophysiological recordings.

Unexpected Results in In Vivo Experiments

Issue 1: Worsening of glycemic control (e.g., increased HbA1c) with high-dose this compound treatment in animal models.

  • Possible Cause: Over-suppression of insulin secretion. While the intended effect of this compound is to reduce hyperinsulinemia, a very high dose may suppress insulin secretion to a degree that impairs glucose disposal, leading to a paradoxical increase in overall blood glucose levels over time.

  • Troubleshooting Steps:

    • Perform a dose-response study to identify the optimal therapeutic window for this compound in your animal model.

    • Monitor both insulin and glucose levels to understand the full metabolic effect.

    • Consider that low-dose this compound treatment may be more beneficial for improving insulin sensitivity without negatively impacting overall glycemic control.

Issue 2: High variability in blood glucose measurements during an Oral Glucose Tolerance Test (OGTT).

  • Possible Cause: Inconsistent experimental procedure. The OGTT is sensitive to variations in fasting time, glucose dosage, and blood sampling technique.

  • Troubleshooting Steps:

    • Ensure a consistent fasting period (typically 16-18 hours for rats) with free access to water.

    • Administer a precise dose of glucose based on the animal's body weight.

    • Standardize the blood sampling time points and technique to minimize stress on the animals, as stress can influence blood glucose levels.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound vs. Diazoxide

CompoundCell LineKATP Channel SubtypeEC50 (µM)Reference
This compound (NN414)HEK293Kir6.2/SUR10.45
DiazoxideHEK293Kir6.2/SUR131

Table 2: In Vivo Effects of this compound in Obese Zucker Rats (4-week treatment)

Treatment GroupFasting Plasma InsulinAUC Insulin (IPGTT)AUC Glucose (IPGTT)HbA1cReference
Low-Dose (10 mg/kg/d)Significantly AttenuatedSignificantly AttenuatedSignificantly ReducedNo significant effect
High-Dose (30 mg/kg/d)Significantly AttenuatedSignificantly AttenuatedSignificantly ReducedHigher than control
Diazoxide (150 mg/kg/d)Significantly AttenuatedSignificantly AttenuatedSignificantly ReducedLower than control

AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test

Experimental Protocols

Static Insulin Secretion Assay from Isolated Islets
  • Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.

  • Pre-incubation: Pre-incubate batches of 10-15 islets in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

  • Stimulation: Incubate the islets in KRB buffer with a stimulatory glucose concentration (e.g., 16.7 mM) with or without this compound for 1 hour at 37°C. Include a low glucose control group.

  • Sample Collection: Collect the supernatant for measurement of secreted insulin.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an ELISA or radioimmunoassay.

  • Data Normalization: Normalize secreted insulin to the total insulin content of the islets (optional, but recommended).

Whole-Cell Patch-Clamp Recording of KATP Channels
  • Cell Preparation: Use a cell line expressing the Kir6.2/SUR1 channel (e.g., HEK293) or primary pancreatic beta-cells.

  • Pipette Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 0.5 free Mg2+. Add MgATP as needed to maintain channel activity.

  • Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 10 HEPES, and 1 EGTA.

  • Recording:

    • Establish a whole-cell configuration.

    • Hold the membrane potential at a constant voltage (e.g., -70 mV).

    • Record baseline KATP channel activity.

    • Perfuse the bath with a solution containing this compound and record the change in current.

    • Wash out the drug to observe reversal of the effect.

  • Data Analysis: Measure the current amplitude before and after drug application.

Visualizations

Signaling_Pathway cluster_glucose Glucose Metabolism cluster_channel KATP Channel Regulation cluster_secretion Insulin Secretion Cascade High Glucose High Glucose Metabolism Metabolism High Glucose->Metabolism ATP_ADP_Ratio Increased ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP_Ratio->KATP_Channel Inhibits Channel_Closure Channel Closure Channel_Opening Channel Opening This compound This compound This compound->KATP_Channel Activates Depolarization Membrane Depolarization Channel_Closure->Depolarization Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion No_Secretion Inhibition of Insulin Secretion Hyperpolarization->No_Secretion

Caption: Signaling pathway of this compound action in pancreatic beta-cells.

Experimental_Workflow cluster_invitro In Vitro: Insulin Secretion Assay cluster_invivo In Vivo: Oral Glucose Tolerance Test (OGTT) A Isolate Pancreatic Islets B Pre-incubate (Low Glucose) A->B C Stimulate (High Glucose +/- this compound) B->C D Measure Secreted Insulin (ELISA) C->D E Fast Rats Overnight (16-18h) F Administer this compound or Vehicle E->F G Administer Oral Glucose Bolus F->G H Measure Blood Glucose at Timed Intervals G->H

References

Technical Support Center: Minimizing Tifenazoxide Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Tifenazoxide in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: Like many small molecule compounds, this compound stability can be influenced by several factors. The most common include:

  • pH: The acidity or alkalinity of your solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[1]

  • Light: Exposure to light, particularly UV wavelengths, can induce photolytic degradation.[1]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in your solutions can lead to oxidative degradation.[1]

  • Repeated Freeze-Thaw Cycles: As recommended by suppliers, repeated freezing and thawing of stock solutions can lead to product inactivation.[2]

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[2]

  • Storage Conditions: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.

Q3: I'm observing a loss of this compound activity in my cell-based assays. What could be the cause?

A3: A loss of activity can be indicative of compound degradation within the assay medium. Consider the following:

  • Incubation Time and Temperature: Long incubation times at 37°C can contribute to thermal degradation.

  • pH of Culture Medium: The pH of your cell culture medium (typically around 7.4) may influence the stability of this compound over time.

  • Light Exposure: If your experimental setup involves prolonged exposure to light (e.g., under a microscope), photodegradation could be a factor.

  • Interactions with Media Components: While less common, certain components in complex cell culture media could potentially interact with and degrade this compound.

Q4: Are there any specific buffer systems that are recommended or should be avoided when working with this compound?

Troubleshooting Guides

Issue 1: Precipitate formation in aqueous working solutions.

Potential Cause Troubleshooting Step Rationale
Low Aqueous Solubility Increase the percentage of co-solvents such as PEG300, Tween-80, or use solubilizing agents like SBE-β-CD.This compound has limited aqueous solubility, and co-solvents can help maintain it in solution.
Incorrect pH Measure and adjust the pH of your final working solution.The solubility of a compound can be pH-dependent.
Buffer Incompatibility Prepare the working solution in a different buffer system.Certain buffer salts can reduce the solubility of a compound.

Issue 2: Inconsistent or lower-than-expected results in biological assays.

Potential Cause Troubleshooting Step Rationale
Degradation of Stock Solution Prepare a fresh stock solution from solid this compound and compare its performance to the old stock.Stock solutions can degrade over time, even when stored at low temperatures.
Degradation in Working Solution Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions.This compound may have limited stability in aqueous media at physiological temperatures.
Adsorption to Labware Use low-protein-binding tubes and plates.Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Exposure to ambient light can cause degradation of light-sensitive compounds.

Quantitative Data on this compound Stability (Illustrative Examples)

The following tables provide illustrative examples of how to present quantitative stability data for this compound. Note: These are hypothetical data for demonstration purposes and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

pHHalf-life (t½) in hours (Hypothetical)
3.0120
5.096
7.448
9.024

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature (°C)Degradation Rate Constant (k) in hr⁻¹ (Hypothetical)
40.001
250.007
370.014

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 N
  • Sodium hydroxide (NaOH), 0.1 N
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer, pH 7.4
  • Amber and clear HPLC vials

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Place solid this compound in an oven at 80°C for 24 hours. Also, incubate 1 mL of the stock solution at 80°C for 24 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and placed alongside.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method (Template)

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).
  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Analyze stressed samples to ensure that degradation product peaks are well-resolved from the parent this compound peak.
  • Linearity: Establish a calibration curve with at least five concentrations of this compound.
  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_storage Storage prep_stock Prepare this compound Stock Solution (e.g., in DMSO) aliquot Aliquot for Single Use prep_stock->aliquot prep_work Prepare Fresh Working Solution aliquot->prep_work store_stock Store Aliquoted Stock (-20°C or -80°C) aliquot->store_stock run_exp Perform Experiment (e.g., Cell-based Assay) prep_work->run_exp protect Protect from Light and Extreme Temperatures run_exp->protect analyze Analyze Samples (e.g., HPLC, Activity Assay) run_exp->analyze data Data Interpretation analyze->data store_solid Store Solid this compound (as per supplier)

Caption: Experimental workflow for handling this compound.

signaling_pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Kir6_2 Kir6.2 Subunit (Pore-forming) SUR1->Kir6_2 regulates KATP_Channel KATP Channel Opening Kir6_2->KATP_Channel K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Inhibition of Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound signaling pathway for insulin secretion inhibition.

References

Tifenazoxide interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of tifenazoxide with common laboratory assays. The following information is based on the known chemical properties of this compound and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as NN414, is a potent and selective opener of the SUR1/Kir6.2 ATP-sensitive potassium (KATP) channels.[1][2] Its primary action involves hyperpolarizing the cell membrane, which leads to the inhibition of glucose-stimulated insulin release.[1][2] This makes it a compound of interest in diabetes research.

Q2: Has this compound been directly shown to interfere with common laboratory assays?

To date, there is a lack of published studies that directly investigate the interference of this compound with common laboratory assays such as cytotoxicity, ELISA, and reporter gene assays. However, based on its chemical structure and the known interference patterns of similar compounds, potential interactions can be anticipated.

Q3: What chemical properties of this compound might cause assay interference?

This compound is a thiazole derivative.[3] Thiazole-containing compounds have been reported to interfere with assays that rely on spectrophotometric measurements due to their ability to absorb light at certain wavelengths. Additionally, the overall chemical structure of a small molecule can lead to non-specific interactions with assay components.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, LDH)

Issue: Inaccurate readings in MTT or LDH cytotoxicity assays when using this compound.

Potential Cause:

  • MTT Assay: this compound, like other small molecules, may act as a reducing agent, leading to the chemical reduction of the MTT reagent to formazan, independent of cellular metabolic activity. This would result in a false-positive signal, suggesting higher cell viability than is actually present. Thiol-containing molecules, for instance, have been shown to interfere with the MTT signal in the absence of cells.

  • LDH Assay: Small molecules can sometimes inhibit the activity of the lactate dehydrogenase (LDH) enzyme itself, which is measured in the assay. This would lead to an underestimation of cytotoxicity (a false-negative result). Conversely, some drugs can stabilize the enzyme, potentially leading to an overestimation of its activity.

Troubleshooting Steps:

  • Run a Cell-Free Control:

    • Protocol: Prepare wells with your assay medium and this compound at the concentrations used in your experiment, but without cells. Add the MTT or LDH reagent as you would in a normal experiment.

    • Interpretation: If you observe a color change (MTT) or a signal (LDH) in the absence of cells, it indicates direct interference of this compound with the assay reagents.

  • Use an Alternative Cytotoxicity Assay:

    • Consider using an assay based on a different principle, such as a CytoTox-Glo™ Assay which measures a distinct protease activity associated with cell death, or simple cell counting using Trypan Blue exclusion.

  • Correct for Background Signal:

    • If the cell-free control shows a consistent background signal, you may be able to subtract this value from your experimental readings. However, this should be done with caution as the interaction may not be linear across different concentrations.

Enzyme-Linked Immunosorbent Assays (ELISAs)

Issue: Inconsistent or unexpected results in an ELISA when samples contain this compound.

Potential Cause:

Small molecules can interfere in ELISAs through several mechanisms:

  • Non-specific Binding: this compound might bind to the assay antibodies (capture or detection) or to the target analyte, thereby inhibiting the intended antibody-antigen interaction.

  • Enzyme Inhibition/Activation: It could potentially inhibit or, less commonly, enhance the activity of the enzyme conjugate (e.g., HRP, ALP) used for signal detection.

  • Matrix Effects: The presence of the compound can alter the sample matrix, affecting the binding kinetics of the assay.

Troubleshooting Steps:

  • Spike and Recovery Experiment:

    • Protocol: Spike a known concentration of the analyte into your sample matrix with and without this compound. Also, spike the analyte into the assay buffer alone as a control.

    • Interpretation: If the recovery of the analyte is significantly lower or higher in the presence of this compound, it suggests interference.

  • Test for Enzyme Inhibition:

    • Protocol: Run the final step of the ELISA (addition of substrate to the enzyme conjugate) in the presence and absence of this compound (without the rest of the ELISA components).

    • Interpretation: A change in the signal intensity will indicate if this compound directly affects the enzyme's activity.

  • Sample Dilution:

    • Diluting the sample can sometimes mitigate the interference by reducing the concentration of the interfering molecule. However, ensure the analyte concentration remains within the detection range of the assay.

Reporter Gene Assays (e.g., Luciferase, Beta-Galactosidase)

Issue: Altered signal in a luciferase-based reporter gene assay that is not attributable to the biological activity of this compound.

Potential Cause:

Small molecules can directly inhibit or stabilize luciferase enzymes, leading to misleading results in reporter gene assays.

  • Luciferase Inhibition: this compound might directly bind to and inhibit the luciferase enzyme, leading to a decrease in the luminescent signal and a false interpretation of reduced gene expression.

  • Luciferase Stabilization: Paradoxically, some inhibitors can stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation. This can result in an increase in the luminescent signal, which could be misinterpreted as gene activation.

Troubleshooting Steps:

  • Cell-Free Luciferase Inhibition Assay:

    • Protocol: Perform an in vitro reaction using purified luciferase enzyme, its substrate (e.g., luciferin), and ATP. Add this compound at relevant concentrations to see if it directly inhibits the enzyme's activity.

    • Interpretation: A decrease in luminescence in the presence of this compound indicates direct enzyme inhibition.

  • Use a Different Reporter Gene:

    • If interference is suspected, consider using a reporter system with a different detection method, such as a fluorescent protein (e.g., GFP, RFP) or an enzyme with a colorimetric readout (e.g., beta-galactosidase).

  • Promoterless Reporter Control:

    • Transfect cells with a reporter construct that lacks a promoter. If this compound treatment results in a signal change, it is likely due to an artifact rather than a specific effect on your promoter of interest.

Data Summary and Experimental Protocols

Summary of Potential this compound Interference
Assay TypePotential Interference MechanismExpected Outcome
MTT Cytotoxicity Assay Chemical reduction of MTT reagentFalse positive (increased cell viability)
LDH Cytotoxicity Assay Inhibition of LDH enzyme activityFalse negative (decreased cytotoxicity)
ELISA Non-specific binding, enzyme inhibitionInaccurate analyte quantification
Luciferase Reporter Assay Direct inhibition or stabilization of luciferaseFalse negative or false positive reporter activity
Key Experimental Protocols

Protocol 1: Cell-Free MTT Assay Interference Screen

  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium to wells.

  • Add serial dilutions of this compound to the wells to match the concentrations used in your cellular experiments. Include a vehicle control (e.g., DMSO).

  • Add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your standard cytotoxicity assay (e.g., 1-4 hours) at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solubilizer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analyze the data to determine if this compound directly reduces MTT.

Protocol 2: Cell-Free Luciferase Inhibition Assay

  • Prepare a white, opaque 96-well plate suitable for luminescence measurements.

  • Prepare a reaction buffer containing recombinant firefly luciferase, D-luciferin, and ATP at concentrations recommended by the enzyme supplier.

  • In triplicate, add the reaction buffer to the wells.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of luciferase activity for each concentration of this compound.

Visualizations

Tifenazoxide_Action_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Opening SUR1->KATP_Channel Kir6_2 Kir6.2 Subunit (Potassium Channel Pore) Kir6_2->KATP_Channel K_efflux Potassium Ion Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Insulin_release Inhibition of Insulin Release Ca_influx->Insulin_release

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Assay_Type Identify Assay Type Start->Assay_Type Cytotoxicity Cytotoxicity Assay (MTT, LDH) Assay_Type->Cytotoxicity Cytotoxicity ELISA ELISA Assay_Type->ELISA ELISA Reporter Reporter Gene Assay Assay_Type->Reporter Reporter Cell_Free_Cyto Run Cell-Free Control Cytotoxicity->Cell_Free_Cyto Spike_Recovery Perform Spike & Recovery ELISA->Spike_Recovery Cell_Free_Luc Run Cell-Free Luciferase Assay Reporter->Cell_Free_Luc Interference_Cyto Interference Detected? Cell_Free_Cyto->Interference_Cyto Interference_ELISA Interference Detected? Spike_Recovery->Interference_ELISA Interference_Reporter Interference Detected? Cell_Free_Luc->Interference_Reporter Alternative_Assay Use Alternative Assay Interference_Cyto->Alternative_Assay Yes No_Interference No Direct Interference Investigate Biological Effect Interference_Cyto->No_Interference No Interference_ELISA->Alternative_Assay Yes Interference_ELISA->No_Interference No Interference_Reporter->Alternative_Assay Yes Interference_Reporter->No_Interference No

Caption: Troubleshooting workflow for assay interference.

References

Validation & Comparative

Tifenazoxide in Diabetic Animal Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of Tifenazoxide (also known as NN414) with other alternatives in diabetic animal models. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its performance supported by experimental data.

Comparative Efficacy of this compound

This compound has been evaluated in preclinical studies, primarily in rat models of type 2 diabetes, where it has demonstrated potential as an antidiabetic agent. Its mechanism of action as a selective ATP-sensitive potassium (K-ATP) channel opener in pancreatic β-cells forms the basis of its therapeutic effect. By opening these channels, this compound reduces insulin secretion, which can alleviate the workload on stressed β-cells and improve their long-term function.

Performance Against Vehicle and Diazoxide

Studies in Vancouver Diabetic Fatty (VDF) Zucker rats and obese Zucker rats have provided key insights into the efficacy of this compound. The following tables summarize the quantitative data from these studies, comparing this compound with a vehicle control and another K-ATP channel opener, Diazoxide.

Table 1: Effects of this compound on Glucose Homeostasis in VDF Zucker Rats

Treatment GroupBasal Glucose (mmol/l)Glucose AUC (mmol·l⁻¹·min⁻¹) during OGTTInsulin AUC (nmol·l⁻¹·min⁻¹) during OGTT
Vehicle9.54 ± 0.82954 ± 8255.1 ± 2.6
This compound (1.5 mg/kg, continued)8.90 ± 0.64640 ± 2938.9 ± 4.2
This compound (1.5 mg/kg, discontinued)-740 ± 2744.2 ± 4.2*

*Data presented as mean ± SEM. *P < 0.0001 vs. Vehicle.[1] OGTT was performed on day 19 of a 21-day treatment period. The "discontinued" group stopped receiving this compound 24 hours before the OGTT.

Table 2: Comparative Effects of this compound and Diazoxide in Obese Zucker Rats

Treatment GroupFasting Plasma Insulin (ng/ml)Glucose AUC during IPGTTInsulin AUC during IPGTTHbA1c (%)Plasma Free Fatty Acids (mmol/l)Plasma Triglycerides (mg/dl)
Control (Vehicle)12.8 ± 1.5--4.5 ± 0.11.2 ± 0.1250 ± 25
This compound (10 mg/kg/day)8.5 ± 1.2ReducedReduced4.6 ± 0.11.0 ± 0.1180 ± 20
This compound (30 mg/kg/day)6.2 ± 0.8 ReducedReduced 5.2 ± 0.10.8 ± 0.1120 ± 15
Diazoxide (150 mg/kg/day)5.8 ± 0.7Reduced Reduced4.1 ± 0.10.7 ± 0.1 110 ± 12

*Data presented as mean ± SEM. *P < 0.05, **P < 0.01 vs. Control.[2] IPGTT is the Intraperitoneal Glucose Tolerance Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the evaluation of this compound.

Streptozotocin-Induced Diabetes in Rats

This protocol is widely used to induce a model of type 1 diabetes.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are typically used. Animals are fasted for 12-16 hours prior to induction.[3][4]

  • Induction Agent: Streptozotocin (STZ) is freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).

  • Administration: A single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 40-65 mg/kg body weight is administered.[1]

  • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (13.8 mmol/L) are considered diabetic and included in the study.

  • Post-Induction Care: To prevent initial hypoglycemia, animals may be given 5-10% sucrose solution to drink for the first 24 hours after STZ injection.

Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard procedure to assess glucose metabolism.

  • Fasting: Rats are fasted overnight for 12-16 hours with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Glucose Administration: A glucose solution (commonly 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration, typically 15, 30, 60, 90, and 120 minutes.

  • Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a calibrated glucometer.

Measurement of Plasma Insulin

Plasma insulin levels are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Blood Collection: Blood is collected from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma.

  • ELISA Procedure:

    • A microtiter plate is pre-coated with a monoclonal antibody specific for rat insulin.

    • Standards, controls, and plasma samples are added to the wells.

    • A biotinylated polyclonal antibody that binds to a different epitope on the insulin molecule is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of insulin present.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

Visualizations

Signaling Pathway of this compound

Caption: this compound activates the SUR1 subunit of the K-ATP channel, promoting an open state.

Experimental Workflow for Efficacy Validation

Experimental_Workflow start Start animal_model Diabetic Animal Model (e.g., VDF Zucker Rat) start->animal_model grouping Group Assignment (Vehicle, this compound, Comparator) animal_model->grouping treatment Chronic Treatment Administration grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt blood_sampling Serial Blood Sampling ogtt->blood_sampling biochemical_analysis Biochemical Analysis (Glucose, Insulin, Lipids, HbA1c) blood_sampling->biochemical_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to Tifenazoxide and Other Selective SUR1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Tifenazoxide (also known as NN414) has emerged as a highly potent and selective opener of the ATP-sensitive potassium (K-ATP) channel, specifically targeting the SUR1 regulatory subunit. This guide provides a detailed comparison of this compound with other key selective SUR1 modulators, including both channel openers and inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on performance metrics, experimental validation, and underlying mechanisms of action.

Introduction to SUR1 and K-ATP Channels

ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, neurons, and muscle cells.[1][2] These channels are hetero-octameric complexes, typically composed of four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3][4] The SUR1 isoform, encoded by the ABCC8 gene, is predominantly found in pancreatic β-cells and neurons, where it forms channels with Kir6.2.[5] These SUR1/Kir6.2 channels are inhibited by intracellular ATP and activated by Mg-ADP, thereby sensing the cell's energy status.

Modulation of SUR1-containing K-ATP channels is a key therapeutic strategy. Channel inhibitors, such as sulfonylureas, stimulate insulin secretion and are used to treat type 2 diabetes. Conversely, channel openers that hyperpolarize the cell membrane can inhibit insulin secretion, offering potential treatments for conditions of insulin excess, and may have neuroprotective effects.

This compound: A Potent and Selective SUR1 Agonist

This compound is a SUR1/Kir6.2 selective K-ATP channel opener. It is distinguished by its high potency, which is significantly greater than that of the non-selective opener, diazoxide. This selectivity makes this compound a valuable research tool and a potential therapeutic agent for disorders involving excessive insulin release.

Comparative Performance of SUR1 Modulators

The efficacy and selectivity of SUR1 modulators are typically assessed through electrophysiological and ion flux assays. The following tables summarize key quantitative data for this compound and other notable SUR1-targeting compounds.

SUR1 Channel Openers (Agonists)
CompoundTargetAssay TypeCell/SystemPotency (EC50/IC50)Selectivity ProfileReference(s)
This compound (NN414) Kir6.2/SUR1Patch-ClampXenopus OocytesEC50 = 0.45 µM>100-fold more potent than Diazoxide. Does not activate Kir6.2/SUR2A or Kir6.2/SUR2B.
Kir6.2/SUR1Insulin ReleaseβTC6 CellsIC50 = 0.15 µMSelective for SUR1-containing channels.
Diazoxide Kir6.2/SUR1Patch-ClampXenopus OocytesEC50 = 31 µMNon-selective; also activates SUR2-containing channels.
VU0071063 Kir6.2/SUR1Thallium Flux--Selective for SUR1/Kir6.2; does not activate SUR2A/Kir6.2 or SUR2A/Kir6.1. More potent than diazoxide.
SUR1 Channel Inhibitors (Antagonists)
CompoundTargetAssay TypeCell/SystemPotency (IC50 in nmol/L)Selectivity ProfileReference(s)
Glibenclamide SUR1Ion Channel Current-0.13–4.2Also inhibits SUR2A (27–45 nM) and SUR2B (42–166 nM), but with higher affinity for SUR1.
Glimepiride SUR1Ion Channel Current-3.0Also inhibits SUR2A (5.4 nM) and SUR2B (7.3 nM).
Repaglinide SUR1Ion Channel Current-5.6–21Also inhibits SUR2A (2.2 nM).

Signaling Pathways and Mechanisms of Action

The modulation of the SUR1/Kir6.2 channel has profound effects on cell membrane potential and downstream signaling cascades.

Canonical K-ATP Channel Modulation in Pancreatic β-Cells

In pancreatic β-cells, the SUR1/Kir6.2 channel is central to glucose-stimulated insulin secretion. High glucose levels lead to increased intracellular ATP, which closes the K-ATP channel. The resulting membrane depolarization opens voltage-gated Ca²⁺ channels, leading to Ca²⁺ influx and insulin exocytosis. SUR1 inhibitors like glibenclamide mimic the effect of high ATP, while openers like this compound counteract it.

KATP_Channel_Modulation cluster_cell Pancreatic β-Cell cluster_drugs Pharmacological Modulators Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ [ATP]/[ADP] Ratio Metabolism->ATP KATP Kir6.2/SUR1 K-ATP Channel ATP->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Channel Closure Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activation Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Ca²⁺ Influx Insulin Insulin Secretion Ca_Influx->Insulin This compound This compound (Opener) This compound->KATP Activation Glibenclamide Glibenclamide (Inhibitor) Glibenclamide->KATP Inhibition

Caption: Modulation of the Kir6.2/SUR1 K-ATP channel in insulin secretion.
Pathological Role of SUR1 in CNS Injury

In the central nervous system (CNS), injury such as ischemic stroke or traumatic brain injury can lead to the upregulation of SUR1. Here, SUR1 can co-assemble with the TRPM4 channel to form a SUR1-TRPM4 non-selective cation channel. Activation of this channel contributes to cytotoxic edema, neuroinflammation, and oncotic cell death. Consequently, SUR1 inhibitors like glibenclamide are being investigated for their neuroprotective effects in these conditions.

SUR1_CNS_Injury CNS_Injury CNS Injury (e.g., Stroke, TBI) Upregulation Transcriptional Upregulation of SUR1 (Abcc8) CNS_Injury->Upregulation SUR1_TRPM4 Formation of SUR1-TRPM4 Channel Upregulation->SUR1_TRPM4 Channel_Opening Channel Opening (ATP depletion) SUR1_TRPM4->Channel_Opening Na_Influx Na⁺ and Water Influx Channel_Opening->Na_Influx Cell_Swelling Cytotoxic Edema & Oncotic Cell Death Na_Influx->Cell_Swelling Glibenclamide Glibenclamide Glibenclamide->SUR1_TRPM4 Inhibition

Caption: Role of the SUR1-TRPM4 channel in the pathophysiology of CNS injury.

Experimental Protocols

The characterization of SUR1 modulators relies on specific and sensitive experimental techniques. Below are outlines of key methodologies.

Electrophysiology: Patch-Clamp Recording

Objective: To directly measure the effect of compounds on the ion channel currents of K-ATP channels.

Methodology:

  • Cell Preparation: HEK293 cells or Xenopus oocytes are co-transfected with cDNAs for Kir6.2 and the desired SUR isoform (SUR1, SUR2A, etc.). This allows for the study of specific channel compositions.

  • Recording Configuration: The inside-out patch-clamp configuration is commonly used. A micropipette forms a high-resistance seal with the cell membrane, and a small patch of the membrane containing the channels is excised. This exposes the intracellular face of the channels to the bath solution.

  • Solutions: The pipette (extracellular) solution and bath (intracellular) solution are formulated with KCl as the primary charge carrier (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA).

  • Compound Application: The test compound (e.g., this compound, glibenclamide) and nucleotides (ATP, ADP) are added to the bath solution at various concentrations to assess their effects on channel activity.

  • Data Acquisition and Analysis: Channel currents are recorded and digitized. The open probability (Po) of the channel is calculated. For openers, the concentration that produces 50% of the maximal effect (EC50) is determined. For inhibitors, the concentration that causes 50% inhibition (IC50) is calculated.

Ion Flux Assays (e.g., Thallium or ⁸⁶Rb⁺ Efflux)

Objective: To measure the functional activity of K-ATP channels in a higher-throughput format by tracking the movement of a surrogate ion.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing the desired Kir6/SUR combination are plated in multi-well plates (e.g., 96- or 384-well).

  • Ion Loading: Cells are loaded with either a radioactive potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), or a fluorescent thallium-sensitive dye.

  • Assay Initiation: An efflux buffer containing a low concentration of the surrogate ion is added to create a gradient. This buffer will also contain the test compounds at various concentrations. To stimulate channel opening, a K-ATP opener (like pinacidil for SUR2 or VU0071063 for SUR1) or metabolic inhibitors can be used as a positive control or to establish a baseline of activity against which inhibitors are tested.

  • Measurement:

    • ⁸⁶Rb⁺ Efflux: After a set incubation time, the amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.

    • Thallium Flux: The influx of thallium into the cells is measured by monitoring the change in fluorescence of the intracellular dye.

  • Data Analysis: The amount of ion flux is plotted against the compound concentration to determine EC50 or IC50 values. This method allows for the screening of large compound libraries to identify novel SUR1 modulators.

Experimental_Workflow start Start: Identify SUR1 Modulators cell_prep Prepare Cells Expressing Kir6.2/SUR1 start->cell_prep flux_assay High-Throughput Screening (Thallium/Rb⁺ Flux Assay) cell_prep->flux_assay hit_id Identify 'Hits' (Active Compounds) flux_assay->hit_id dose_response Dose-Response Analysis (Calculate IC₅₀/EC₅₀) hit_id->dose_response patch_clamp Electrophysiology (Patch-Clamp Validation) dose_response->patch_clamp in_vivo In Vivo Testing (Animal Models) dose_response->in_vivo mechanism Characterize Mechanism (ATP/ADP dependence) patch_clamp->mechanism selectivity Selectivity Profiling (vs. SUR2A/SUR2B) patch_clamp->selectivity finish Lead Candidate in_vivo->finish

Caption: A typical experimental workflow for identifying and characterizing SUR1 modulators.

Conclusion

This compound stands out as a highly potent and selective SUR1/Kir6.2 channel opener, offering significant advantages over less selective compounds like diazoxide for both research and potential therapeutic applications. The comparison with SUR1 inhibitors, such as the sulfonylurea glibenclamide, highlights the diverse therapeutic possibilities of targeting this channel. While inhibitors are established treatments for type 2 diabetes and show promise in neuroprotection by blocking the SUR1-TRPM4 channel, selective openers like this compound provide a means to suppress cellular excitability, with potential applications in conditions of hormone hypersecretion. The continued development and characterization of selective SUR1 modulators, guided by robust experimental protocols, will be critical for advancing treatments for a range of metabolic and neurological disorders.

References

A Comparative Analysis of Tifenazoxide and Sulfonylureas: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental KATP channel opener, tifenazoxide, and the established class of insulin secretagogues, sulfonylureas. This document synthesizes available preclinical and clinical data to delineate their distinct mechanisms of action, efficacy, and safety profiles, supported by detailed experimental methodologies and pathway visualizations.

This compound and sulfonylureas represent two opposing approaches to modulating the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells for the management of hyperglycemia. While sulfonylureas have been a cornerstone of type 2 diabetes therapy for decades, this compound was investigated as a novel agent with a fundamentally different therapeutic rationale. This guide explores the data underpinning both, offering a comparative perspective for the scientific community.

Opposing Mechanisms of Action at the Pancreatic Beta-Cell

The primary functional distinction between this compound and sulfonylureas lies in their interaction with the KATP channels of pancreatic beta-cells. These channels are crucial regulators of insulin secretion.

Sulfonylureas: KATP Channel Blockers to Stimulate Insulin Secretion Sulfonylureas exert their glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel. This binding leads to the closure of the channel, which depolarizes the beta-cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[1][2] This mechanism effectively increases insulin secretion irrespective of ambient glucose levels.

This compound: A KATP Channel Opener to Inhibit Insulin Secretion In contrast, this compound (also known as NN414) is a potent and selective opener of the SUR1/Kir6.2 KATP channels.[3] By opening these channels, this compound hyperpolarizes the beta-cell membrane, which prevents the opening of voltage-gated calcium channels and thus inhibits glucose-stimulated insulin secretion.[4] The therapeutic hypothesis behind this "beta-cell rest" approach is that reducing the workload of overworked beta-cells in a state of insulin resistance could preserve their function and improve long-term glycemic control.[5]

Efficacy Profile: A Tale of Two Therapeutic Strategies

The differing mechanisms of action translate into distinct efficacy profiles, with sulfonylureas demonstrating robust glucose-lowering through insulin secretion and this compound showing potential for improving glucose homeostasis via insulin suppression in preclinical and early clinical settings.

This compound: Preclinical and Early Clinical Findings

Preclinical studies in diabetic animal models indicated a potential therapeutic benefit for this compound. In Vancouver diabetic fatty (VDF) Zucker rats, a model of mild type 2 diabetes, three weeks of this compound administration significantly reduced basal blood glucose. Furthermore, treated animals exhibited improved glucose tolerance and reduced hyperinsulinemia during an oral glucose tolerance test (OGTT). In another study with obese Zucker rats, this compound dose-dependently reduced hyperinsulinemia and improved glucose responsiveness, suggesting enhanced insulin sensitivity. However, at high doses, a deterioration in overall glycemic control, as measured by HbA1c, was observed.

Early human trials provided further insights. A phase 1 study in healthy male subjects found that single doses of this compound were well-tolerated and led to lower glucose levels during an OGTT. A subsequent 7-day phase 2 study in 24 patients with type 2 diabetes demonstrated a significant and selective inhibition of insulin secretion. While there were no statistically significant effects on overall glycemic control in this short-term study, there was a borderline significant improvement in beta-cell function.

Sulfonylureas: Established Clinical Efficacy

Sulfonylureas have a well-documented history of effectively lowering blood glucose in patients with type 2 diabetes. A meta-analysis of 31 randomized controlled trials showed that sulfonylurea monotherapy lowered HbA1c by approximately 1.51% compared to placebo. When added to other oral diabetes treatments, they reduced HbA1c by an average of 1.62%.

Comparative Safety Profiles

The safety profiles of this compound and sulfonylureas are markedly different, with the clinical development of this compound being halted due to safety concerns.

This compound: Safety Concerns in Clinical Development

In the phase 1 study with healthy volunteers, this compound was generally well-tolerated, with an observed increase in gastrointestinal side effects. However, the phase 2 clinical trial in patients with type 2 diabetes was stopped due to instances of elevated liver enzymes in participants receiving the drug. This finding has, to date, precluded its further development for this indication.

Sulfonylureas: Hypoglycemia as the Primary Adverse Effect

The most significant and common adverse effect associated with sulfonylurea therapy is hypoglycemia, a direct consequence of their glucose-independent stimulation of insulin secretion. A meta-analysis of 22 studies found that 10.1% of patients treated with a sulfonylurea experienced hypoglycemia with a glucose level of ≤3.1 mmol/L. The incidence of severe hypoglycemia was lower, at 0.8%. Different sulfonylureas carry varying risks of hypoglycemia, with gliclazide being associated with a lower risk. Another study reported that the annual risk of a physician-diagnosed hypoglycemic event was 1.8%, with the risk being higher for glibenclamide users. Other potential side effects include weight gain and, less commonly, gastrointestinal disturbances and skin reactions.

Quantitative Data Summary

FeatureThis compound (NN414)Sulfonylureas
Mechanism of Action KATP Channel Opener (Inhibits Insulin Secretion)KATP Channel Closer (Stimulates Insulin Secretion)
Primary Therapeutic Goal Beta-cell rest to preserve functionIncrease insulin levels to lower blood glucose
Efficacy Data Preclinical (VDF Zucker Rats): - Significant reduction in basal glucose- Improved glucose tolerance- Reduced hyperinsulinemiaClinical (Phase 2, 7 days): - No significant effect on overall glycemic control- Borderline significant improvement in beta-cell functionClinical (Meta-analyses): - HbA1c reduction (monotherapy vs. placebo): ~1.51%- HbA1c reduction (add-on therapy): ~1.62%
Key Safety Findings Clinical (Phase 2): - Halted due to elevated liver enzymesClinical (Phase 1): - Increased gastrointestinal side effectsClinical (Meta-analyses): - Hypoglycemia (glucose ≤3.1 mmol/L): 10.1% of patients- Severe Hypoglycemia: 0.8% of patients- Other side effects: Weight gain, nausea, skin reactions

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay for Sulfonylureas (e.g., Glibenclamide)

This protocol describes a common method to assess the direct effect of a sulfonylurea on insulin secretion from isolated pancreatic islets.

1. Islet Isolation:

  • Pancreata are harvested from euthanized rodents (e.g., mice or rats) under sterile conditions.

  • The pancreas is distended via injection of a cold collagenase solution into the common bile duct.

  • The pancreas is digested in a 37°C water bath.

  • The digestion is halted with a cold buffer (e.g., Hank's Balanced Salt Solution).

  • Islets are purified from the digested tissue using a density gradient.

  • Isolated islets are hand-picked under a microscope and cultured overnight to allow for recovery.

2. Insulin Secretion Assay:

  • After overnight culture, islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Following pre-incubation, islets are divided into experimental groups (e.g., control, different concentrations of glibenclamide).

  • Islets are then incubated for a defined period (e.g., 60-120 minutes) in KRB buffer containing either a low or high glucose concentration, with or without the addition of glibenclamide.

  • At the end of the incubation, the supernatant is collected for insulin measurement.

3. Insulin Measurement:

  • Insulin concentration in the supernatant is typically measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

  • Insulin secretion is often normalized to the islet number or total protein content.

  • Statistical analysis is performed to compare insulin secretion between the different treatment groups.

Protocol 2: Assessment of KATP Channel Opening Activity (e.g., for this compound)

This protocol outlines a thallium flux assay, a common high-throughput method to screen for KATP channel openers.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 cells) is cultured in appropriate media.

  • Cells are transiently or stably transfected with the cDNAs for the KATP channel subunits (Kir6.2 and SUR1).

2. Thallium Flux Assay:

  • Transfected cells are plated in 96-well plates and cultured overnight.

  • The cell culture medium is replaced with a dye-loading solution containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ II).

  • After incubation, the cells are washed and exposed to an assay buffer containing either a vehicle control, a known KATP channel opener (positive control), or the test compound (this compound).

  • Thallium flux is initiated by adding a solution containing thallium (Tl+) to the wells.

  • The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates Tl+ influx through open KATP channels.

3. Data Analysis:

  • The rate of fluorescence increase is calculated to determine the activity of the KATP channel opener.

  • Dose-response curves can be generated to determine the potency (e.g., EC50) of the compound.

Visualizations of Signaling Pathways and Experimental Workflows

sulfonylurea_pathway cluster_beta_cell Pancreatic Beta-Cell sulfonylurea Sulfonylurea sur1 SUR1 sulfonylurea->sur1 Binds to katp kir62 Kir6.2 depolarization Membrane Depolarization katp->depolarization Closure leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicle Insulin Vesicle ca_influx->insulin_vesicle Triggers Fusion insulin_secretion Insulin Secretion insulin_vesicle->insulin_secretion Results in

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

tifenazoxide_pathway cluster_beta_cell Pancreatic Beta-Cell This compound This compound sur1 SUR1 This compound->sur1 Binds to katp kir62 Kir6.2 hyperpolarization Membrane Hyperpolarization katp->hyperpolarization Opening leads to ca_channel Voltage-Gated Ca2+ Channel hyperpolarization->ca_channel Prevents Opening inhibition_ca_influx Inhibition of Ca2+ Influx ca_channel->inhibition_ca_influx Results in inhibition_insulin_secretion Inhibition of Insulin Secretion inhibition_ca_influx->inhibition_insulin_secretion Leads to

Caption: this compound's mechanism of inhibiting insulin secretion.

insulin_secretion_workflow islet_isolation 1. Islet Isolation (Collagenase Digestion) islet_culture 2. Overnight Culture (Recovery) islet_isolation->islet_culture pre_incubation 3. Pre-incubation (Low Glucose Buffer) islet_culture->pre_incubation treatment 4. Treatment Incubation (Low/High Glucose +/- Compound) pre_incubation->treatment supernatant_collection 5. Supernatant Collection treatment->supernatant_collection insulin_measurement 6. Insulin Measurement (ELISA/RIA) supernatant_collection->insulin_measurement data_analysis 7. Data Analysis (Normalization & Statistics) insulin_measurement->data_analysis

Caption: Experimental workflow for an in vitro insulin secretion assay.

References

A Head-to-Head Comparison of Tifenazoxide and Other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tifenazoxide (also known as NN414) with other prominent potassium channel openers (KCOs), supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological landscape of KCOs that target ATP-sensitive potassium (KATP) channels.

Introduction to Potassium Channel Openers (KCOs)

Potassium channel openers are a class of drugs that facilitate the opening of potassium channels in cell membranes.[1] This action leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[2] In excitable cells like smooth muscle cells and pancreatic beta-cells, this hyperpolarization makes the cells less likely to depolarize, leading to a reduction in calcium ion influx and subsequent physiological responses such as muscle relaxation and inhibition of insulin secretion.[1][3] KCOs are a chemically diverse group, including benzopyrans (e.g., cromakalim), cyanoguanidines (e.g., pinacidil), and thiadiazines (e.g., diazoxide and this compound).[1]

This guide focuses on KCOs that target ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The specific combination of Kir6.x and SUR subunits determines the channel's tissue-specific function and pharmacological profile.

This compound: A Selective KATP Channel Opener

This compound is a potent and selective opener of the pancreatic β-cell type KATP channel, which is composed of the Kir6.2 and SUR1 subunits. This selectivity confers a more targeted pharmacological profile compared to less selective KCOs. This compound has been investigated for its potential therapeutic benefits in conditions characterized by insulin hypersecretion.

Head-to-Head Performance Comparison

This section provides a comparative overview of this compound and other well-established KCOs: Diazoxide, Pinacidil, Cromakalim, and Nicorandil. The comparison is based on their selectivity for different KATP channel subtypes, their potency, and their observed in vivo effects.

Table 1: Selectivity and Potency of KCOs on KATP Channel Subtypes
CompoundKATP Channel SubtypePotency (EC50, µM)Selectivity ProfileReference(s)
This compound (NN414) Kir6.2/SUR1 (Pancreatic β-cell)0.45Highly selective for SUR1-containing channels. No significant activity on SUR2A or SUR2B.
Kir6.2/SUR2A (Cardiac)No activity
Kir6.2/SUR2B (Smooth Muscle)No activity
Diazoxide Kir6.2/SUR1 (Pancreatic β-cell)31Activates SUR1 and SUR2B-containing channels. Minimal to no effect on SUR2A.
Kir6.2/SUR2A (Cardiac)Minimal to no effect
Kir6.1/SUR2B (Smooth Muscle)Active (EC50 not specified)
Pinacidil Kir6.2/SUR1 (Pancreatic β-cell)No activityPreferentially activates SUR2-containing channels.
Kir6.2/SUR2A (Cardiac)~10
Kir6.2/SUR2B (Smooth Muscle)~2
Cromakalim Kir6.2/SUR1 (Pancreatic β-cell)Low potency (less effective than diazoxide)Primarily acts on vascular smooth muscle.
Kir6.2/SUR2A (Cardiac)Data not available
Kir6.2/SUR2B (Smooth Muscle)High potency (EC50 in nM range)
Nicorandil Kir6.2/SUR1 (Pancreatic β-cell)Low potency (less effective than diazoxide)Preferentially activates SUR2B-containing channels. Also has nitrate-like effects.
Kir6.2/SUR2A (Cardiac)>500
Kir6.2/SUR2B (Smooth Muscle)~10
Table 2: In Vivo Effects of KCOs
CompoundPrimary In Vivo Effect(s)Impact on Blood GlucoseCardiovascular EffectsReference(s)
This compound (NN414) Inhibition of insulin secretionReduces basal hyperglycemia and improves glucose tolerance.Data not available
Diazoxide Inhibition of insulin secretion, VasodilationIncreases blood glucose.Lowers blood pressure.
Pinacidil VasodilationMinimal effect at therapeutic doses.Potent antihypertensive, lowers blood pressure.
Cromakalim VasodilationMinimal effect at antihypertensive doses.Lowers blood pressure.
Nicorandil Vasodilation, AntianginalChronic use may elevate postprandial blood glucose.Reduces preload and afterload, improves coronary blood flow.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of KCOs and the workflows of key experimental assays used to characterize these compounds.

KATP_Channel_Signaling_Pathway cluster_cell Pancreatic β-cell Glucose ↑ Glucose Metabolism ↑ Metabolism Glucose->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP_Ratio->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Prevents Hyperpolarization Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion This compound This compound This compound->KATP_Channel Opens

Caption: KATP Channel Signaling Pathway in Pancreatic β-cells.

Experimental_Workflows cluster_patch_clamp Patch-Clamp Electrophysiology cluster_rb_efflux Rb⁺ Efflux Assay cluster_gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay pc1 Cell Culture (expressing KATP channels) pc2 Establish Gigaseal with micropipette pc1->pc2 pc3 Rupture membrane (Whole-cell configuration) pc2->pc3 pc4 Apply KCO (e.g., this compound) pc3->pc4 pc5 Record K⁺ current pc4->pc5 rb1 Load cells with Rb⁺ rb2 Wash to remove extracellular Rb⁺ rb1->rb2 rb3 Incubate with KCO rb2->rb3 rb4 Collect supernatant and lyse cells rb3->rb4 rb5 Measure Rb⁺ in samples (AAS or ICP-MS) rb4->rb5 gsis1 Isolate pancreatic islets gsis2 Pre-incubate with low glucose gsis1->gsis2 gsis3 Incubate with high glucose +/- KCO gsis2->gsis3 gsis4 Collect supernatant gsis3->gsis4 gsis5 Measure insulin concentration (ELISA) gsis4->gsis5

Caption: Experimental Workflows for KCO Characterization.

Experimental Protocols

Patch-Clamp Electrophysiology for KATP Channel Activity

This method directly measures the ion flow through KATP channels in response to a KCO.

  • Cell Preparation: HEK293 cells are commonly used, co-transfected with the cDNAs for the desired Kir6.x and SUR subunits.

  • Recording Configuration: The whole-cell patch-clamp configuration is typically employed to measure macroscopic KATP currents.

  • Solutions:

    • Pipette (intracellular) solution: Contains a high concentration of potassium (e.g., 140 mM KCl) to mimic the intracellular environment, along with MgATP to regulate the basal channel activity.

    • Bath (extracellular) solution: A physiological salt solution (e.g., Tyrode's solution).

  • Procedure:

    • A glass micropipette filled with the intracellular solution is brought into contact with a cell to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • The KCO of interest is applied to the bath solution at various concentrations.

    • The resulting increase in outward K+ current is recorded and analyzed to determine the EC50 value.

Rubidium (Rb⁺) Efflux Assay for KATP Channel Opening

This assay provides a functional measure of KATP channel activity by tracking the efflux of Rb⁺, a congener of K⁺ that permeates potassium channels.

  • Cell Preparation: Cells expressing the KATP channel of interest are cultured in multi-well plates.

  • Procedure:

    • Cells are loaded with Rb⁺ by incubating them in a medium containing RbCl for several hours.

    • The cells are then washed to remove extracellular Rb⁺.

    • An efflux buffer containing the KCO at various concentrations is added to the wells.

    • After a defined incubation period, the supernatant (containing extruded Rb⁺) is collected.

    • The remaining cells are lysed to release the intracellular Rb⁺.

    • The amount of Rb⁺ in the supernatant and the cell lysate is quantified using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • The percentage of Rb⁺ efflux is calculated and plotted against the KCO concentration to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the effect of KCOs on insulin secretion from pancreatic islets or insulin-secreting cell lines (e.g., INS-1E).

  • Islet/Cell Preparation: Pancreatic islets are isolated from rodents, or an insulin-secreting cell line is cultured.

  • Procedure:

    • Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal level of insulin secretion.

    • The islets or cells are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of the KCO at various concentrations.

    • After incubation, the supernatant is collected.

    • The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The inhibitory effect of the KCO on glucose-stimulated insulin secretion is quantified to determine the IC50 value.

Conclusion

This compound distinguishes itself from other KCOs through its high potency and selectivity for the pancreatic β-cell KATP channel subtype (Kir6.2/SUR1). This selectivity profile suggests a more targeted therapeutic action with potentially fewer off-target effects compared to less selective agents like diazoxide or those that primarily target vascular smooth muscle, such as pinacidil and cromakalim. Nicorandil possesses a dual mechanism of action, acting as both a KATP channel opener and a nitric oxide donor, which contributes to its unique cardiovascular effects. The choice of a particular KCO for research or therapeutic development will depend on the desired target tissue and physiological outcome. The experimental protocols detailed in this guide provide a foundation for the continued investigation and comparison of these and novel KCOs.

References

Validating Tifenazoxide's selectivity for pancreatic vs. cardiac KATP channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of KATP channel modulators, achieving tissue selectivity is a paramount goal for therapeutic advancement and precision in research. Tifenazoxide (also known as NN414) has emerged as a potent and highly selective opener of the pancreatic β-cell ATP-sensitive potassium (KATP) channel. This guide provides a comprehensive comparison of this compound's selectivity for pancreatic versus cardiac KATP channels, supported by experimental data and detailed methodologies for researchers in drug development and related scientific fields.

Unveiling the Selectivity: Pancreatic Precision

The selectivity of this compound hinges on the distinct subunit composition of KATP channels in different tissues. Pancreatic β-cell KATP channels are predominantly composed of the Kir6.2 pore-forming subunit and the sulfonylurea receptor 1 (SUR1) regulatory subunit. In contrast, the principal KATP channel in cardiac muscle consists of Kir6.2 and SUR2A subunits. This compound exhibits a remarkable preference for the SUR1 subunit, rendering it highly active on pancreatic channels while displaying minimal to no effect on their cardiac counterparts.

This selectivity profile positions this compound as a valuable tool for studies on insulin secretion and as a potential therapeutic agent for conditions characterized by excessive insulin release, with a reduced risk of off-target cardiovascular effects.

Quantitative Comparison of KATP Channel Openers

The following table summarizes the potency of this compound in comparison to other known KATP channel openers on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) channels.

CompoundPancreatic KATP Channel (Kir6.2/SUR1) EC50Cardiac KATP Channel (Kir6.2/SUR2A) ActivitySelectivity for Pancreatic Channels
This compound (NN414) 0.45 µM[1]No significant activation observed[1][2]High
Diazoxide 31 µM[2]Weak activation, dependent on intracellular MgADP[3]Moderate
Pinacidil Weak or no effectPotent activatorLow
Cromakalim Weak or no effectPotent activatorLow

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

KATP_Channel_Signaling cluster_pancreatic Pancreatic β-Cell cluster_cardiac Cardiac Myocyte Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_inc ↑ [ATP] Metabolism->ATP_inc KATP_pancreatic KATP Channel (Kir6.2/SUR1) (Closed) ATP_inc->KATP_pancreatic Inhibits Depolarization Depolarization KATP_pancreatic->Depolarization Ca_influx ↑ [Ca2+] Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion This compound This compound This compound->KATP_pancreatic Opens KATP_cardiac KATP Channel (Kir6.2/SUR2A) (Primarily Closed) Membrane_Potential Stable Membrane Potential KATP_cardiac->Membrane_Potential Tifenazoxide_cardiac This compound Tifenazoxide_cardiac->KATP_cardiac No significant effect

KATP Channel Signaling in Different Tissues.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_functional_assays Functional Assays Cell_Culture HEK293 cells expressing Kir6.2/SUR1 or Kir6.2/SUR2A Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Current_Recording Record K+ currents in response to this compound application Patch_Clamp->Current_Recording EC50_Calculation Determine EC50 for each channel type Current_Recording->EC50_Calculation Islet_Isolation Isolate pancreatic islets Rubidium_Efflux 86Rb+ Efflux Assay Islet_Isolation->Rubidium_Efflux Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Assay Islet_Isolation->Insulin_Secretion Measure_Efflux Measure 86Rb+ release Rubidium_Efflux->Measure_Efflux Measure_Insulin Measure insulin concentration Insulin_Secretion->Measure_Insulin

Experimental workflow for assessing selectivity.

Detailed Experimental Protocols

To facilitate the replication and validation of the presented data, detailed protocols for the key experimental techniques are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion flow through KATP channels in response to a test compound.

Objective: To determine the concentration-response relationship of this compound on Kir6.2/SUR1 and Kir6.2/SUR2A channels.

Cell Preparation:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the desired KATP channel subunits (Kir6.2 and SUR1 or SUR2A) using a suitable transfection reagent.

  • Use cells for recording 24-48 hours post-transfection.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 ATP (pH 7.2 with KOH).

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the membrane potential at -70 mV.

  • Apply voltage ramps or steps to elicit KATP channel currents.

  • Perfuse the cell with the external solution containing varying concentrations of this compound.

  • Record the resulting current changes.

  • Analyze the data to construct a dose-response curve and calculate the EC50 value.

Rubidium (⁸⁶Rb⁺) Efflux Assay

This assay provides a functional measure of KATP channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Objective: To assess the ability of this compound to open pancreatic KATP channels in a cellular context.

Procedure:

  • Plate cells expressing Kir6.2/SUR1 in a 96-well plate.

  • Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope for 2-4 hours.

  • Wash the cells with a potassium-free buffer to remove extracellular ⁸⁶Rb⁺.

  • Incubate the cells with a test solution containing this compound or a control vehicle.

  • At various time points, collect the supernatant (containing effluxed ⁸⁶Rb⁺) and lyse the cells to determine the remaining intracellular ⁸⁶Rb⁺.

  • Measure the radioactivity in both fractions using a scintillation counter.

  • Calculate the percentage of ⁸⁶Rb⁺ efflux as (extracellular counts) / (extracellular + intracellular counts) x 100.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the physiological consequence of KATP channel modulation in pancreatic islets.

Objective: To determine the effect of this compound on insulin secretion from pancreatic islets.

Procedure:

  • Isolate pancreatic islets from rodents using collagenase digestion.

  • Pre-incubate the islets in a low-glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate (KRB) buffer for 1 hour.

  • Incubate groups of islets in KRB buffer with low glucose, high glucose (e.g., 16.7 mM), or high glucose plus this compound for 1 hour.

  • Collect the supernatant from each group.

  • Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Compare the insulin secretion under different conditions to assess the inhibitory effect of this compound on glucose-stimulated insulin release.

Conclusion

The experimental evidence strongly supports the high selectivity of this compound for pancreatic KATP channels over their cardiac counterparts. This selectivity is attributed to its specific interaction with the SUR1 subunit. The provided data and detailed protocols offer a robust framework for researchers to further investigate the therapeutic potential and physiological roles of selective KATP channel modulation. The use of this compound in preclinical studies can aid in dissecting the intricate mechanisms of insulin secretion and developing targeted therapies for metabolic disorders.

References

Tifenazoxide and Diazoxide: A Comparative Analysis of Their Impact on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Tifenazoxide and Diazoxide, two potassium channel openers known for their inhibitory effects on insulin secretion. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative quantitative data, and outlines detailed experimental protocols.

Core Mechanism of Action: K-ATP Channel Opening

Both this compound and Diazoxide exert their primary effect on pancreatic beta-cells by opening ATP-sensitive potassium (K-ATP) channels.[1][2] These channels play a crucial role in coupling the metabolic state of the cell to its electrical activity and subsequent insulin secretion.[3][4] Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP, which closes the K-ATP channels. This closure results in depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium that triggers the exocytosis of insulin-containing granules.[1]

This compound and Diazoxide circumvent this process by binding to the K-ATP channel complex and promoting its open state. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium and, consequently, suppressing insulin secretion.

Quantitative Comparison of this compound and Diazoxide

Experimental data consistently demonstrates that this compound is a significantly more potent and selective inhibitor of insulin secretion than Diazoxide.

ParameterThis compound (NN414)DiazoxideCell/SystemReference
Potency in Inhibiting Insulin Release At least 100-fold more potent than Diazoxide-βTC6 cells, isolated rat islets, human islets
IC50 for Glucose-Stimulated Insulin Release 0.15 µMNot specified in this study, but implied to be higherβTC6 cells
EC50 for K-ATP Channel Activation (Patch-Clamp) 0.45 µM31 µMHEK293 cells expressing Kir6.2/SUR1
Selectivity Selective for SUR1/Kir6.2 (pancreatic β-cell type) K-ATP channelsLess selective, also affects other K-ATP channel subtypesExpressed channels in Xenopus oocytes
In Vivo Effect Reduces blood glucose and improves glucose toleranceInduces a modest rise in glycemiaVDF Zucker Rat / Wistar rats

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway affected by these compounds and a typical experimental workflow for their comparison.

InsulinSecretionPathway cluster_beta_cell Pancreatic Beta-Cell cluster_katp K-ATP Channel Glucose_outside High Glucose (Extracellular) GLUT2 GLUT2 Transporter Glucose_outside->GLUT2 Transport Glucose_inside Glucose (Intracellular) GLUT2->Glucose_inside Metabolism Glycolysis & Oxidative Phosphorylation Glucose_inside->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP SUR1 SUR1 ATP_ADP->SUR1 Inhibits (-) Kir6_2 Kir6.2 (Pore) Membrane_Depolarization Membrane Depolarization SUR1->Kir6_2 Regulates K_efflux K⁺ Efflux SUR1->K_efflux Maintains Open State VGCC Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion This compound This compound This compound->SUR1 Activates (+) Diazoxide Diazoxide Diazoxide->SUR1 Activates (+) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->VGCC Prevents Opening

Caption: Signaling pathway of insulin secretion and points of inhibition by this compound and Diazoxide.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis cell_culture 1. Islet Isolation or β-Cell Culture pre_incubation 2. Pre-incubation in Low Glucose Buffer cell_culture->pre_incubation incubation 3. Incubation with Test Compounds pre_incubation->incubation control Vehicle Control diazoxide Diazoxide (Varying Conc.) This compound This compound (Varying Conc.) glucose_stim 4. Stimulation with High Glucose incubation->glucose_stim collection 5. Supernatant Collection glucose_stim->collection assay 6. Insulin Measurement (e.g., ELISA) collection->assay data_analysis 7. Data Analysis (IC50 Calculation) assay->data_analysis

Caption: Standard experimental workflow for comparing inhibitors of insulin secretion.

Detailed Experimental Protocols

In Vitro Insulin Secretion Assay from Isolated Islets or Beta-Cell Lines

This protocol is designed to measure the inhibitory effect of this compound and Diazoxide on glucose-stimulated insulin secretion (GSIS).

a. Cell/Islet Preparation:

  • Cell Lines (e.g., βTC6, BRIN-BD11): Cells are cultured to 80-90% confluency in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Isolated Islets (Rat or Human): Islets are isolated by collagenase digestion of the pancreas, followed by purification using a density gradient. Isolated islets are cultured overnight to allow for recovery.

b. Pre-incubation:

  • Cells or islets are washed twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and 0.1% BSA.

  • They are then pre-incubated in the same low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

c. Incubation with Compounds:

  • The pre-incubation buffer is removed, and cells/islets are incubated for 30-60 minutes in KRB buffer containing low glucose and the test compounds (this compound or Diazoxide) at various concentrations. A vehicle control (e.g., DMSO) is also included.

d. Glucose Stimulation:

  • Following incubation with the compounds, the buffer is replaced with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) along with the respective concentrations of this compound, Diazoxide, or vehicle.

  • The stimulation is carried out for 30-60 minutes at 37°C.

e. Sample Collection and Analysis:

  • At the end of the stimulation period, the supernatant (buffer) is collected from each well.

  • The amount of insulin secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • The total insulin content of the cells/islets can be determined after lysis to normalize the secreted insulin data.

  • Data is analyzed to determine the IC50 values for each compound.

Electrophysiology (Patch-Clamp) Assay

This protocol measures the direct effect of the compounds on K-ATP channel activity.

a. Cell Preparation:

  • HEK293 cells are transiently co-transfected with cDNAs encoding the subunits of the K-ATP channel (Kir6.2 and SUR1).

  • Cells are cultured for 24-48 hours post-transfection before recording.

b. Recording Configuration:

  • Whole-cell or inside-out patch-clamp configurations are used to record K-ATP channel currents.

c. Solutions:

  • Extracellular (Bath) Solution: Contains (in mM): 140 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4.

  • Intracellular (Pipette) Solution: Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of MgATP to study the compound's effect in the presence of ATP.

d. Experimental Procedure:

  • A gigaohm seal is formed between the patch pipette and the cell membrane.

  • The membrane patch is then either ruptured (whole-cell) or excised (inside-out).

  • The baseline K-ATP channel activity is recorded in the presence of an inhibitory concentration of ATP.

  • This compound or Diazoxide is then added to the bath solution at various concentrations, and the resulting increase in K-ATP channel current is measured.

  • The dose-response relationship is plotted to determine the EC50 value for channel activation for each compound.

Conclusion

Both this compound and Diazoxide are effective inhibitors of insulin secretion through the opening of pancreatic K-ATP channels. However, the available data clearly indicates that this compound is a more potent and selective agent for the pancreatic beta-cell specific K-ATP channel (SUR1/Kir6.2) compared to Diazoxide. This higher potency and selectivity suggest that this compound may have a more targeted therapeutic effect with potentially fewer off-target effects. The experimental protocols provided herein offer a standardized framework for further comparative studies of these and other K-ATP channel modulators.

References

Assessing the Specificity of Tifenazoxide Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tifenazoxide, a selective ATP-sensitive potassium (KATP) channel opener, with other relevant compounds. The focus is on assessing its specificity, particularly through the lens of knockout models, to provide a comprehensive understanding for researchers in drug development.

Introduction to this compound and KATP Channels

This compound (also known as NN414) is a potent and selective opener of the SUR1/Kir6.2 subtype of ATP-sensitive potassium (KATP) channels.[1] These channels are crucial in linking cellular metabolism to electrical activity, particularly in pancreatic β-cells where they regulate insulin secretion. The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. Different combinations of these subunits result in channels with distinct physiological roles and pharmacological sensitivities. The SUR1/Kir6.2 subtype is predominantly found in pancreatic β-cells and some neurons, while SUR2A/Kir6.2 is the main cardiac isoform, and SUR2B/Kir6.1 is prevalent in smooth muscle.

The specificity of a KATP channel opener is critical for its therapeutic application. For instance, a highly selective SUR1/Kir6.2 opener like this compound is desirable for treating conditions like neonatal diabetes mellitus or persistent hyperinsulinemic hypoglycemia of infancy by suppressing insulin secretion with minimal cardiovascular side effects.

Comparative Analysis of KATP Channel Openers

To understand the specificity of this compound, it is essential to compare it with other KATP channel openers with varying selectivity profiles.

  • This compound (NN414): A highly selective opener for the SUR1/Kir6.2 channel subtype.

  • Diazoxide: A non-selective KATP channel opener, activating both SUR1 and SUR2 subtypes. It is used clinically to treat hyperinsulinemic hypoglycemia but can have cardiovascular side effects.

  • Levcromakalim: A selective opener for SUR2-containing KATP channels, primarily affecting cardiovascular and smooth muscle tissues.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the potency of this compound and Diazoxide on different KATP channel subtypes. The data is derived from studies using cloned KATP channels expressed in HEK293 cells and Xenopus oocytes.

CompoundTarget ChannelEC50 (µM)Reference
This compound (NN414) Kir6.2/SUR10.45[1]
Kir6.2/SUR2ANo activation[1]
Kir6.2/SUR2BNo activation[1]
Diazoxide Kir6.2/SUR131[1]
Kir6.2/SUR2AActivates
Kir6.2/SUR2BActivates

The Role of Knockout Models in Specificity Assessment

While in vitro assays using expressed channels provide valuable data on potency and selectivity, they do not fully recapitulate the complexity of a whole organism. Knockout animal models, where the gene for a specific channel subunit is deleted, are invaluable tools for assessing the in vivo specificity and potential off-target effects of a drug.

Case Study: Diazoxide and SUR1 Knockout Mice

A key example demonstrating the power of knockout models is the study of Diazoxide's off-target effects. Research has shown that Diazoxide can inhibit succinate dehydrogenase (SDH), a mitochondrial enzyme, independently of its action on KATP channels. To investigate this, a study was conducted using mitochondria isolated from wild-type and SUR1 knockout mice. The results showed that Diazoxide inhibited SDH activity in both wild-type and SUR1 knockout mice, confirming that this effect is not mediated by the SUR1 subunit and is therefore a true off-target effect. This finding is critical for understanding the complete pharmacological profile of Diazoxide and its potential side effects.

Proposed Application to this compound

Experimental Protocols

In Vitro Selectivity Assessment using Patch Clamp Electrophysiology

This protocol is used to determine the potency and selectivity of KATP channel openers on different channel subtypes expressed in a controlled environment.

Objective: To measure the concentration-response relationship of a compound on specific KATP channel subtypes.

Materials:

  • HEK293 cells or Xenopus oocytes

  • cDNA constructs for Kir6.x and SURx subunits

  • Transfection reagents

  • Patch clamp setup (amplifier, micromanipulators, perfusion system)

  • Pipettes and intracellular/extracellular solutions

  • Test compounds (this compound, Diazoxide, etc.)

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with the desired Kir6.x and SURx subunit cDNAs. For Xenopus oocytes, inject the cRNAs into the oocytes. Culture the cells/oocytes for 24-48 hours to allow for channel expression.

  • Patch Clamp Recording:

    • Prepare patch pipettes with appropriate intracellular solution.

    • Form a gigaseal with a transfected cell to obtain a whole-cell or inside-out patch configuration.

    • Apply a voltage clamp protocol to record KATP channel currents.

    • Establish a baseline current in the presence of an inhibitory concentration of ATP (e.g., 100 µM).

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the resulting current activation.

  • Data Analysis: Plot the normalized current response against the compound concentration and fit the data to a Hill equation to determine the EC50 value.

In Vivo Specificity Assessment using Knockout Mice

This protocol outlines a proposed experiment to assess the in vivo specificity of this compound using SUR1 knockout mice.

Objective: To determine if the physiological effects of this compound are dependent on the presence of the SUR1 subunit.

Materials:

  • Wild-type mice

  • SUR1 knockout mice

  • This compound

  • Vehicle solution

  • Equipment for blood glucose measurement and insulin assays

Procedure:

  • Animal Groups: Divide both wild-type and SUR1 knockout mice into two groups: vehicle control and this compound-treated.

  • Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Physiological Measurements:

    • Blood Glucose: Measure blood glucose levels at baseline and at various time points after drug administration. This compound is expected to increase blood glucose by inhibiting insulin secretion.

    • Insulin Levels: Measure plasma insulin levels at the same time points to directly assess the effect on insulin secretion.

  • Data Analysis: Compare the changes in blood glucose and insulin levels between the different groups. A specific on-target effect would be observed as a significant change in the wild-type treated group but no significant change in the SUR1 knockout treated group.

Visualizations

Signaling Pathway of KATP Channel Openers

KATP_Channel_Pathway cluster_beta_cell Pancreatic β-cell cluster_drug_action Pharmacological Intervention Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization Opening Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Blood_glucose Blood_glucose Insulin_secretion->Blood_glucose ↓ Blood Glucose This compound This compound This compound->KATP_channel Activation (Opening) Hyperpolarization->Ca_channel Inhibition

Caption: KATP channel signaling pathway in pancreatic β-cells and the action of this compound.

Experimental Workflow for Specificity Assessment

Knockout_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_endpoints Endpoints cluster_analysis Data Analysis & Interpretation WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO SUR1 Knockout Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound BG Blood Glucose Measurement WT_Vehicle->BG Insulin Plasma Insulin Measurement WT_Vehicle->Insulin WT_this compound->BG WT_this compound->Insulin KO_Vehicle->BG KO_Vehicle->Insulin KO_this compound->BG KO_this compound->Insulin Analysis Compare responses between WT and KO groups BG->Analysis Insulin->Analysis On_target Effect observed in WT, absent in KO => On-target specificity Analysis->On_target Off_target Effect observed in both WT and KO => Potential off-target effect Analysis->Off_target

Caption: Workflow for assessing this compound specificity using knockout models.

Conclusion

This compound demonstrates high in vitro selectivity for the SUR1/Kir6.2 KATP channel subtype, making it a promising candidate for targeted therapies. However, a comprehensive assessment of its in vivo specificity is crucial for preclinical and clinical development. The use of knockout mouse models, specifically SUR1 or Kir6.2 knockouts, provides a robust platform to confirm its on-target mechanism and to unmask any potential off-target effects. The experimental framework outlined in this guide, leveraging both in vitro and in vivo models, offers a thorough approach to characterizing the specificity of this compound and other novel KATP channel modulators.

References

A Comparative Analysis of Tifenazoxide and Novel KATP Channel Openers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed benchmark of Tifenazoxide's potency against a selection of novel and established ATP-sensitive potassium (KATP) channel openers. The data presented is intended for researchers, scientists, and drug development professionals working on KATP channel modulation for various therapeutic areas, including diabetes, cardiovascular diseases, and neurological disorders.

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including pancreatic β-cells, heart, and smooth muscle.[1][2] These channels are octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2][3] The specific combination of these subunits determines the channel's tissue-specific function and pharmacological profile.[4] KATP channel openers are a diverse group of compounds that promote the open state of the channel, leading to potassium efflux, membrane hyperpolarization, and subsequent cellular responses, such as the inhibition of insulin secretion or smooth muscle relaxation.

This compound (also known as NN414) is recognized as a potent and selective opener of the pancreatic β-cell KATP channel subtype (Kir6.2/SUR1). This guide compares its performance with other KATP openers, including the established compound Diazoxide and the novel agents CL-705G and VU0071063.

Data Presentation: Potency and Selectivity

The following table summarizes the potency (EC50/IC50) and selectivity of this compound in comparison to other KATP channel openers. Potency values are highly dependent on the experimental conditions and assay type.

CompoundTarget SelectivityPotency (EC50 / IC50)Assay TypeReference
This compound (NN414) Kir6.2/SUR1 EC50: 0.45 µM Patch-clamp (Xenopus oocytes)
IC50: 0.15 µM Insulin Release (βTC6 cells)
Diazoxide Kir6.2/SUR1EC50: 31 µMPatch-clamp (Xenopus oocytes)
CL-705G Kir6.2EC50: 9 µMThallium Flux (HEK293 cells)
VU0071063 Kir6.2/SUR1EC50: ~7 µMThallium Flux
Pinacidil Kir6.2/SUR2AEC50: 11 µMThallium Flux (HEK293 cells)

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.

As the data indicates, this compound is significantly more potent than the widely used KATP opener Diazoxide, showing a potency that is over 100-fold greater in inhibiting insulin release. Novel openers like CL-705G and VU0071063 exhibit potencies in the single-digit micromolar range, with VU0071063 also demonstrating high selectivity for the SUR1-containing channels targeted by this compound.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general signaling pathway of KATP channels in pancreatic β-cells and a typical experimental workflow for assessing compound potency.

KATP_Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_drug Pharmacological Intervention Metabolism Glucose Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_ADP->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Opening leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release KCO KATP Channel Opener (e.g., this compound) KCO->KATP_Channel Hyperpolarization->Depolarization Prevents Glucose High Blood Glucose Glucose->Metabolism

Caption: KATP channel signaling pathway in pancreatic β-cells.

Thallium_Flux_Workflow start Start cell_culture 1. Cell Culture HEK293 cells stably expressing Kir6.x/SURx subunits start->cell_culture plate_cells 2. Cell Plating Seed cells into 96-well plates cell_culture->plate_cells dye_loading 3. Dye Loading Incubate cells with a thallium-sensitive fluorescent dye plate_cells->dye_loading compound_addition 4. Compound Addition Add various concentrations of KATP channel openers (e.g., this compound) dye_loading->compound_addition thallium_addition 5. Thallium Stimulation Add Tl⁺-containing buffer to initiate influx compound_addition->thallium_addition fluorescence_reading 6. Fluorescence Measurement Record fluorescence intensity over time using a plate reader (e.g., FLIPR) thallium_addition->fluorescence_reading data_analysis 7. Data Analysis Calculate initial rate of Tl⁺ flux fluorescence_reading->data_analysis dose_response 8. Dose-Response Curve Plot flux rate against compound concentration data_analysis->dose_response ec50_calc 9. EC50 Calculation Fit curve to determine the EC50 value dose_response->ec50_calc end End ec50_calc->end

Caption: Experimental workflow for a thallium flux assay.

Experimental Protocols

The potency values cited in this guide were determined using established biophysical and cell-based assays. The methodologies for these key experiments are detailed below.

This technique directly measures the ion flow through KATP channels in the cell membrane, providing a precise assessment of channel activity in response to a compound.

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293, βTC6) are engineered to express the specific Kir6.x and SURx subunits of the KATP channel of interest.

  • Recording Configuration: Whole-cell patch-clamp recordings are commonly used. A glass micropipette filled with an intracellular-like solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.

  • Solutions:

    • Pipette (Intracellular) Solution (in mM): 110 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.2. Specific concentrations of ATP or ADP may be included to study nucleotide-dependent effects.

    • Bath (Extracellular) Solution (in mM): 110 K-gluconate, 10 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Procedure: The cell's membrane potential is held at a specific voltage. A voltage ramp protocol (e.g., from 0 mV to -80 mV and back to 0 mV over 2 seconds) is applied to measure the current-voltage relationship. The test compound (e.g., this compound) is applied to the bath solution at various concentrations.

  • Data Analysis: The increase in outward potassium current upon compound application is measured. These currents are plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

This is a higher-throughput, fluorescence-based method used to screen and characterize KATP channel modulators. It relies on the principle that KATP channels are also permeable to thallium ions (Tl⁺).

  • Cell Preparation: HEK293 cells stably expressing the desired Kir6.x/SURx subunits are grown in 96-well plates.

  • Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to Tl⁺.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound (e.g., CL-705G, Pinacidil) from 0.03 to 100 µM.

    • A fluorescence plate reader is used to establish a baseline fluorescence reading.

    • A Tl⁺-containing buffer is added to the wells to initiate Tl⁺ influx through any open KATP channels.

    • The instrument continuously records the increase in fluorescence as Tl⁺ enters the cells and binds to the dye.

  • Data Analysis: The initial rate of Tl⁺ flux (the initial slope of the fluorescence increase) is calculated for each concentration of the test compound. These rates are normalized and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, representing the concentration needed for half-maximal activation.

References

Safety Operating Guide

Navigating the Disposal of Tifenazoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Tifenazoxide necessitates a cautious and compliant approach to its management as hazardous waste. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe and legal disposal of this research chemical.

In the absence of a manufacturer's Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be handled as a hazardous chemical waste.[1][2][3] The responsibility for proper waste disposal lies with the generator of the waste, who must ensure adherence to local, state, and federal regulations.[4][5] The primary point of contact for guidance should always be the institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult Section 8: Exposure Controls/Personal Protection of the available safety information, even if a full SDS is not present. In the absence of specific information, researchers should adopt a conservative approach, utilizing standard personal protective equipment (PPE) for handling hazardous chemicals.

Safety ConsiderationRecommended Action
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Containment Ensure the primary container is in good condition, properly sealed, and compatible with the chemical. Use secondary containment to prevent spills.
Labeling Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics.

Step-by-Step Disposal Procedure

The following is a general, step-by-step guide for the disposal of this compound in a laboratory setting. This procedure is based on standard practices for managing unknown or uncharacterized chemical waste and should be adapted in consultation with your institution's EHS department.

  • Do Not Dispose in Standard Waste Streams: Under no circumstances should this compound be disposed of down the drain or in the regular trash. Sewage disposal of chemical waste is strongly discouraged and often illegal.

  • Waste Characterization and Segregation:

    • To the best of your ability, characterize the waste. Is it a solid, a liquid solution, or in a mixture? If it is in a solution, identify the solvent.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react violently or produce toxic gases.

  • Proper Waste Containment:

    • Use a chemically compatible container that can be securely sealed. The original container is often a suitable choice if it is in good condition.

    • Ensure the container has adequate headspace (at least 10% of the container volume) to allow for expansion.

  • Labeling the Hazardous Waste Container:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

      • An indication of the hazards. Since the hazards are not fully known, it is prudent to indicate "Toxic" and "Caution: Research Chemical - Hazards Not Fully Characterized."

      • The date when the first amount of waste was placed in the container (accumulation start date).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Provide them with all available information about the chemical.

    • Do not attempt to transport the hazardous waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tifenazoxide_Disposal_Workflow start Start: this compound Waste Generated sds_check Is a Safety Data Sheet (SDS) with Section 13 (Disposal Considerations) available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department sds_check->contact_ehs Yes treat_hazardous->contact_ehs characterize Characterize Waste (Solid/Liquid, Solvent, etc.) contact_ehs->characterize contain Select Compatible, Sealable Container characterize->contain label Label with 'Hazardous Waste', Chemical Name, and Hazard Warning contain->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tifenazoxide
Reactant of Route 2
Tifenazoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.